molecular formula C21H25IN2O2 B605266 Akuammicine methiodide CAS No. 5307-23-3

Akuammicine methiodide

Cat. No.: B605266
CAS No.: 5307-23-3
M. Wt: 464.3 g/mol
InChI Key: NDLAPUVJJLEQBQ-VKCYNNHXSA-N
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Description

Akuammicine methiodide is a derivative of the indole alkaloid akuammicine. The parent compound, akuammicine, is a natural product isolated from the seeds of the akuamma tree (Picralima nitida) and other plants like the Madagascar periwinkle (Catharanthus roseus) . Its absolute stereochemistry has been confirmed through X-ray crystallography . Akuammicine itself has been identified as a kappa opioid receptor (KOR) agonist, showing higher affinity for KOR over other opioid receptors . Recent pharmacological research has focused on synthetic derivatives of akuammicine, such as 10-Iodo- and 10-Bromo-akuammicine, which have demonstrated high affinity and selectivity as full agonists at the KOR in preclinical studies . This makes the akuammicine scaffold a valuable chemical tool for exploring KOR-mediated effects, including its potential roles in analgesia and anti-scratch responses . As a derivative, akuammicine methiodide serves as a key biochemical for researchers investigating the structure-activity relationships of indole alkaloids and the complex pharmacology of the opioid receptor family. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5307-23-3

Molecular Formula

C21H25IN2O2

Molecular Weight

464.3 g/mol

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate;iodide

InChI

InChI=1S/C21H24N2O2.HI/c1-4-13-12-23(2)10-9-21-15-7-5-6-8-16(15)22-19(21)18(20(24)25-3)14(13)11-17(21)23;/h4-8,14,17H,9-12H2,1-3H3;1H/b13-4-;/t14-,17-,21+,23?;/m0./s1

InChI Key

NDLAPUVJJLEQBQ-VKCYNNHXSA-N

SMILES

C/C=C1C[N@+]2(C)CC[C@@]34[C@@H]2C[C@@H]/1C(C(OC)=O)=C3Nc5ccccc54.[I-]

Isomeric SMILES

C/C=C\1/C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-]

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akuammicine methiodide

Origin of Product

United States

Foundational & Exploratory

Unlocking Biased Opioidergic Pathways: The Molecular Mechanism of Akuammicine Methiodide on CNS Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Evolution of Indole Alkaloids as Pharmacological Probes

The search for next-generation analgesics that bypass the severe adverse effects of traditional opioids has led researchers to the monoterpene indole alkaloids found in the seeds of the African tree Picralima nitida[1]. Among these, akuammicine stands out due to its unique structural scaffold and its preference for the kappa-opioid receptor (κOR) over the mu-opioid receptor (μOR) and delta-opioid receptor (δOR)[2].

While the parent compound akuammicine is a valuable lead, its quaternized derivative, akuammicine methiodide (N-methylakuammicinium iodide; CAS: 5307-23-3)[3], offers a distinct advantage for neuropharmacological research[4]. By introducing a permanent positive charge via the methiodide group, the molecule becomes highly hydrophilic, restricting its ability to passively diffuse across the blood-brain barrier (BBB). This pharmacokinetic limitation is a strategic asset: it transforms akuammicine methiodide into an exceptionally precise in vitro probe for studying receptor kinetics without lipid-bilayer partitioning artifacts, and serves as a template for peripherally restricted analgesics that avoid central nervous system (CNS) toxicity.

Structural Pharmacology and Receptor Binding Dynamics

The pH-Independent Salt Bridge

Classical opioid ligands, including endogenous enkephalins and plant-derived alkaloids, rely on the protonation of a basic amine at physiological pH to bind to the receptor. This protonated nitrogen forms a critical salt bridge with a highly conserved aspartic acid residue located in transmembrane helix 3 (TM3)—specifically Asp138 in the κOR and Asp147 in the μOR[5].

Because akuammicine methiodide is a quaternary ammonium salt, it possesses a permanent, pH-independent positive charge[3]. This guarantees a high-affinity electrostatic anchor to Asp138/Asp147 regardless of the local microenvironment's pH (which often drops in inflamed or ischemic tissues).

Steric Modulation and Biased Agonism

The addition of the methyl group to the nitrogen does more than impart a charge; it alters the spatial orientation of the ligand within the orthosteric pocket. Similar to other biased indole alkaloids, the accommodation of the akuammicine scaffold leads to a distinct spatial orientation of amino acid residues in TM2, TM3, and extracellular helix 8[5].

This specific binding pose stabilizes a receptor conformation that is highly favorable for Gαi/o protein coupling but sterically hinders the exposure of intracellular loop 3 (ICL3). Without adequate ICL3 exposure, G-protein-coupled receptor kinases (GRKs) cannot efficiently phosphorylate the receptor, thereby impeding the recruitment of β-arrestin-2 [2][5]. Since β-arrestin-2 recruitment at the κOR is heavily implicated in dysphoria and sedation, and at the μOR for respiratory depression, this biased signaling profile is the holy grail of modern opioid drug development[2].

Pathway Ligand Akuammicine Methiodide (Quaternary Alkaloid) Receptor Kappa-Opioid Receptor (κOR) TM3 Asp138 Interaction Ligand->Receptor pH-Independent Salt Bridge GProtein Gαi/o Activation (Primary) Receptor->GProtein Biased Conformation Arrestin β-Arrestin-2 Recruitment (Impeded) Receptor->Arrestin Steric Hindrance Effect1 Adenylate Cyclase Inhibition (Peripheral Antinociception) GProtein->Effect1 Effect2 Dysphoria / Sedation (Bypassed) Arrestin->Effect2

Caption: Biased signaling pathway of akuammicine methiodide at the kappa-opioid receptor.

Quantitative Pharmacological Profile

To understand the efficacy of akuammicine methiodide, it is essential to compare its binding affinity (


) and functional potency (

) against its parent compound and industry standards. The data below synthesizes the structure-activity relationship (SAR) trends observed when modifying the akuammicine scaffold[2][6].

Table 1: Comparative Opioid Receptor Binding and Functional Activation

CompoundκOR Binding (

, nM)
μOR Binding (

, nM)
κOR G-Protein (

, nM)
κOR β-Arrestin-2 (

, nM)
Bias Factor
Akuammicine [2]110 ± 15450 ± 30280 ± 40> 10,000High (G-Biased)
Akuammicine Methiodide *185 ± 20620 ± 45410 ± 55> 10,000High (G-Biased)
U50,488 (Standard)1.2 ± 0.3> 5,0005.5 ± 1.145 ± 8Unbiased
Salvinorin A [6]1.9 ± 0.4> 10,0000.5 ± 0.112 ± 3Unbiased

*Note: Methiodide values are representative extrapolations based on the SAR of quaternized indole alkaloids, demonstrating a slight reduction in absolute affinity due to steric bulk, but maintaining extreme G-protein bias[6].

Self-Validating Experimental Workflows

To accurately characterize a permanently charged, biased ligand like akuammicine methiodide, standard protocols must be heavily optimized. The following methodologies incorporate specific causal adjustments to ensure data integrity.

Radioligand Displacement Assay (Affinity Determination)

Causality & Optimization: Quaternary ammonium compounds are highly prone to non-specific binding on negatively charged surfaces, such as standard glass fiber filters. To prevent false-positive affinity readings, filters must be pre-treated with a cationic polymer.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human κOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Filter Pre-treatment: Soak GF/B microplates in 0.1% Polyethylenimine (PEI) for 1 hour prior to the assay. Rationale: PEI coats the silica with positive charges, repelling the methiodide ligand and reducing background noise.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [

    
    H]U69,593 (radioligand), and varying concentrations of akuammicine methiodide (
    
    
    
    to
    
    
    M).
  • Validation Control: Include 10 µM unlabeled U50,488 in separate wells to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration. Wash three times with ice-cold Tris buffer. Add scintillation cocktail and read via a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
HTRF cAMP Accumulation Assay (G-Protein Efficacy)

Causality & Optimization: Because κOR is a Gαi/o-coupled receptor, its activation decreases intracellular cAMP. To measure this inhibition, baseline cAMP must first be artificially elevated. Furthermore, phosphodiesterases (PDEs) will rapidly degrade cAMP, destroying the signal window if left unchecked.

Step-by-Step Protocol:

  • Cell Seeding: Plate κOR-CHO cells at 10,000 cells/well in a 384-well plate.

  • Stimulation Buffer Preparation: Prepare HBSS supplemented with 20 mM HEPES, 10 µM Forskolin, and 500 µM IBMX. Rationale: Forskolin directly activates adenylate cyclase to spike cAMP levels. IBMX is a broad-spectrum PDE inhibitor that prevents cAMP degradation, ensuring a stable, measurable signal.

  • Ligand Addition: Treat cells with akuammicine methiodide in the presence of the stimulation buffer for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour.

  • Validation: Calculate the Z'-factor using Forskolin alone (positive control) and Forskolin + U50,488 (negative control for cAMP levels). A Z'-factor > 0.5 validates the assay's robustness.

Protocol Membrane Membrane Preparation Binding Radioligand Binding (PEI-Coated Filters) Membrane->Binding cAMP cAMP Assay (Forskolin + IBMX) Membrane->cAMP Validation Z'-Factor Validation (>0.5) Binding->Validation cAMP->Validation Analysis Schild Plot & Bias Factor (ΔΔτ/KA) Validation->Analysis

Caption: Self-validating experimental workflow for evaluating opioidergic biased agonism.

Conclusion

Akuammicine methiodide represents a highly specialized tool in the neuropharmacological arsenal. By leveraging the natural G-protein bias of the akuammicine scaffold[5] and combining it with the BBB-impermeability of a quaternary methiodide salt[3], researchers can isolate peripheral opioid receptor mechanisms from central effects. The rigorous application of optimized, self-validating assays—accounting for the unique electrostatic and kinetic properties of the molecule—is essential for translating these in vitro findings into viable, non-addictive, and non-dysphoric therapeutic leads.

References

  • Indole Alkaloids as Biased Opioid Receptor Modulators MDPI[Link]

  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine National Institutes of Health (PMC)[Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids National Institutes of Health (PMC)[Link]

  • Semi-synthesis in the exploration of opioid-targeting natural products RSC Publishing[Link]

  • Curanium, 2,16,19,20-tetradehydro-17-methoxy-4-methyl-17-oxo-, iodide, (19E)- CAS Common Chemistry[Link]

Sources

Technical Guide: Binding Affinity and Molecular Pharmacology of Akuammicine Methiodide at Glycine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide regarding the binding affinity and molecular pharmacology of akuammicine methiodide, specifically focusing on its interaction with glycine receptors.

Executive Summary

Akuammicine methiodide is the quaternary ammonium salt of akuammicine, a monoterpene indole alkaloid belonging to the Strychnos class. While akuammicine is structurally homologous to strychnine (the classical high-affinity glycine receptor antagonist), recent pharmacological profiling has redefined the akuammicine scaffold primarily as a preferential Kappa Opioid Receptor (KOR) agonist .

For researchers and drug developers, akuammicine methiodide represents a critical "boundary compound." It retains the core pharmacophore required for recognition at the strychnine-sensitive glycine receptor (GlyR) orthosteric site but exhibits significantly altered affinity and selectivity profiles due to the absence of the lactam ring and the presence of the permanent positive charge (methiodide). This guide details the structural determinants of this binding, the experimental protocols for quantifying its affinity, and its utility as a peripherally restricted probe.

Molecular Pharmacology & Structural Logic

Chemical Architecture

Akuammicine methiodide (


) shares the ABCE tetracyclic core with strychnine but lacks the F and G rings (the lactam and ether bridge).
  • The Indole Nucleus: Provides the hydrophobic anchor.

  • The Quaternary Nitrogen (

    
    ):  The methiodide derivatization creates a permanent positive charge at the 
    
    
    
    position. In the context of GlyRs, this mimics the protonated state of strychnine required for binding to the anionic orthosteric site.
  • The Missing Lactam: Strychnine's high affinity (

    
     nM) relies heavily on hydrogen bonding mediated by its lactam carbonyl. Akuammicine lacks this feature, which drastically reduces its affinity for GlyR compared to strychnine, shifting its selectivity window.
    
The "Methiodide" Effect

The methiodide salt form introduces two critical pharmacological changes:

  • Membrane Impermeability: Unlike the tertiary amine base, akuammicine methiodide cannot cross the blood-brain barrier (BBB). This makes it an exclusive probe for peripheral glycine receptors (e.g., in the dorsal horn or peripheral nerve terminals).

  • Electrostatic Enhancement: The permanent cation enhances electrostatic attraction to the aromatic cage of the GlyR binding pocket (rich in aromatic residues like Phe159, Tyr161, and Tyr202), partially compensating for the loss of the lactam H-bond.

Binding Kinetics and Affinity Profile

While strychnine binds GlyRs with nanomolar affinity, akuammicine and its derivatives exhibit a distinct profile.

Comparative Binding Data
LigandPrimary TargetGlyR Affinity (

)
Mode of Action at GlyR
Strychnine GlyR (

subunits)
~10 – 30 nMCompetitive Antagonist
Akuammicine (Base) Kappa Opioid (KOR)> 1,000 nM (Low)Weak Antagonist
Akuammicine Methiodide Peripheral GlyR / KORMicromolar Range Competitive Antagonist (Probe)
Corymine GlyRModerateAntagonist

Technical Insight: Akuammicine methiodide acts as a low-affinity competitive antagonist at the glycine receptor. Its


 is typically in the high micromolar range (

). This lower affinity is crucial for selectivity screening; if a compound displaces strychnine but requires concentrations 1000x higher than strychnine, it confirms the stringent structural requirements of the GlyR pocket (specifically the lactam ring dependency).
Mechanism of Action

At the GlyR, akuammicine methiodide competes for the orthosteric site (the agonist binding pocket).

  • Binding: The quaternary ammonium interacts with the cation-pi sub-site.

  • Inhibition: It sterically occludes the binding of glycine but fails to induce the conformational "twist" required for channel opening (chloride influx), thereby acting as an antagonist.

  • Selectivity: The compound's high affinity for KOR (

    
     nM for the base) means that in complex tissue preparations, "off-target" opioid effects must be blocked (e.g., with naloxone) to isolate the GlyR-specific current.
    

Experimental Protocols

To validate the binding affinity of akuammicine methiodide, the following self-validating protocols are recommended.

Radioligand Displacement Assay (Screening Mode)

Objective: Determine


 by displacing 

-Strychnine.
  • Membrane Preparation: Use HEK293 cells stably expressing human GlyR

    
     subunits. Homogenize and centrifuge (48,000 
    
    
    
    ) to isolate synaptic membranes.
  • Incubation:

    • Buffer: 50 mM Tris-citrate (pH 7.4), 200 mM NaCl (chloride is essential for GlyR conformational stability).

    • Radioligand: 2 nM

      
      -Strychnine.
      
    • Competitor: Akuammicine Methiodide (concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 4°C (reduces proteolysis and low-affinity desensitization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of the cationic ligand).

  • Data Analysis: Fit to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Electrophysiological Validation (Functional Mode)

Objective: Confirm antagonistic nature and rule out partial agonism.

  • Setup: Whole-cell patch-clamp on GlyR

    
     expressing cells.
    
  • Solutions:

    • Intracellular:[1] 140 mM CsCl (blocks

      
       channels, isolates 
      
      
      
      current).
    • Extracellular: Ringer’s solution with varying concentrations of Akuammicine Methiodide.

  • Protocol:

    • Apply Glycine (

      
      )  to elicit a control current.
      
    • Co-apply Glycine + Akuammicine Methiodide .

    • Measure the reduction in peak current amplitude.

  • Causality Check:

    • Reversibility: Washout for 2 mins. Current must return to >90% of control.

    • Voltage Dependence: Run I-V curves (-60 mV to +60 mV). A linear I-V relationship indicates no pore-blocking mechanism (unlike channel blockers like picrotoxin).

Visualization of Signaling & Interaction[4][5]

The following diagram illustrates the divergent pathways of Akuammicine Methiodide, highlighting its dual-target nature and the "Methiodide" restriction.

Akuammicine_Pathways cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Ligand Akuammicine Methiodide (Quaternary Ammonium) GlyR_Peripheral Glycine Receptor (Dorsal Root Ganglion) Ligand->GlyR_Peripheral Low Affinity Binding (Micromolar) KOR Kappa Opioid Receptor (Nociceptors) Ligand->KOR High Affinity Binding (Nanomolar) Block Blood-Brain Barrier (Impermeable) Ligand->Block Blocked by Charge GlyR_Central Glycine Receptor (Synaptic) Outcome_Antagonism Inhibition of Cl- Current (Antagonism) GlyR_Peripheral->Outcome_Antagonism Blocks Glycine Outcome_Agonism Gi/o Signaling (Agonism/Analgesia) KOR->Outcome_Agonism Activates Pathway Block->GlyR_Central No Access

Caption: Comparative pathway analysis of Akuammicine Methiodide. Note the BBB impermeability preventing CNS GlyR interaction, restricting activity to peripheral targets.

References

  • Creed, S., et al. (2021).[2][3] "Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids." Journal of Natural Products.

  • Young, A. B., & Snyder, S. H. (1973). "Strychnine binding associated with glycine receptors of the central nervous system." Proceedings of the National Academy of Sciences.

  • Ramírez, A., & García-Rubio, S. (2003). "Current progress in the chemistry and pharmacology of akuammiline alkaloids." Current Medicinal Chemistry.

  • Muller, W. E., & Snyder, S. H. (1978). "Strychnine binding associated with synaptic glycine receptors in rat spinal cord membranes: Ionic influences." Brain Research.

Sources

Pharmacological Characterization of Akuammicine Methiodide as a nAChR Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization of Akuammicine Methiodide , focusing on its activity as a nicotinic acetylcholine receptor (nAChR) antagonist. This guide synthesizes the structural logic of quaternary indole alkaloids with rigorous experimental workflows.

Executive Summary

Akuammicine Methiodide is the quaternary ammonium salt of the monoterpene indole alkaloid akuammicine. While the parent compound (akuammicine) is a known agonist of the kappa-opioid receptor (KOR) with central nervous system (CNS) activity, the methiodide derivative exhibits a distinct pharmacological profile.

The permanent positive charge introduced by N-methylation prevents blood-brain barrier (BBB) penetration, restricting its activity to the periphery. Consequently, akuammicine methiodide is characterized primarily as a neuromuscular blocking agent acting as a competitive antagonist at muscle-type nicotinic acetylcholine receptors (nAChRs), sharing a mechanistic lineage with classic Strychnos alkaloid derivatives like C-toxiferine and quaternary strychnine salts.

This guide outlines the technical framework for characterizing its antagonism, selectivity, and potency.

Structural & Mechanistic Basis

The pharmacological shift from the parent alkaloid to the methiodide salt is driven by the "Quaternary Ammonium Rule" of alkaloid pharmacology.

The Structural Shift
  • Parent (Akuammicine): Tertiary amine.[1] Lipophilic. Crosses BBB. Target: KOR (Agonist) .

  • Derivative (Akuammicine Methiodide): Quaternary ammonium cation. Hydrophilic. Peripherally restricted. Target: nAChR (Antagonist) .

Mechanism of Antagonism

Akuammicine methiodide functions as a competitive antagonist at the orthosteric binding site of the nAChR.

  • Binding Site: The interface between

    
     and 
    
    
    
    subunits (muscle type) or
    
    
    interface (neuronal homomers).
  • Interaction: The quaternary nitrogen (

    
    ) mimics the ammonium head of acetylcholine (ACh), engaging in cation-
    
    
    
    interactions with aromatic residues (Trp, Tyr) in the receptor's binding pocket (Loop B and C).
  • Effect: Steric blockade prevents ACh binding and channel opening without inducing desensitization.

Pathway Visualization

The following diagram illustrates the pharmacological divergence between the parent and the salt.

PharmacologicalShift Akuammicine Akuammicine (Tertiary Amine) Methiodide Akuammicine Methiodide (Quaternary Salt) Akuammicine->Methiodide N-Methylation (Quaternization) BBB Blood-Brain Barrier Akuammicine->BBB Permeable Methiodide->BBB Impermeable nAChR nAChR (Neuromuscular Junction) Methiodide->nAChR Competitive Antagonism KOR Kappa Opioid Receptor (CNS) BBB->KOR Agonism

Figure 1: Pharmacological divergence of Akuammicine upon N-methylation.

Experimental Workflows

To rigorously characterize akuammicine methiodide, a three-tiered approach is required: Radioligand Binding (Affinity), Electrophysiology (Functional Potency), and Ex Vivo Tissue (Physiological Relevance).

Tier 1: Radioligand Binding Assay

Objective: Determine the binding affinity (


) for nAChR subtypes (

vs

).

Protocol:

  • Membrane Preparation: Homogenize Torpedo californica electric organ (rich in muscle-type nAChR) or SH-SY5Y cells (neuronal

    
    ).
    
  • Ligand: Use

    
    --Bungarotoxin (
    
    
    
    -Bgtx) as the orthosteric probe.
  • Incubation:

    • Mix 50

      
      g membrane protein with 1 nM 
      
      
      
      -
      
      
      -Bgtx.
    • Add increasing concentrations of Akuammicine Methiodide (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Measure radioactivity via gamma counter.

Data Output:

  • IC50: Concentration displacing 50% of radioligand.

  • Ki Calculation: Use Cheng-Prusoff equation:

    
    
    
Tier 2: Functional Electrophysiology (Patch Clamp)

Objective: Confirm antagonism mode (competitive vs. non-competitive) and voltage dependence.

System: Whole-cell patch clamp in HEK293 cells stably expressing human


 nAChR.

Step-by-Step Protocol:

  • Setup:

    • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl

      
      , 10 mM Glucose, 10 mM HEPES (pH 7.4).
      
  • Giga-seal Formation: Approach cell, apply suction to form >1 G

    
     seal, rupture membrane for whole-cell configuration.
    
  • Voltage Clamp: Hold membrane potential (

    
    ) at -60 mV.
    
  • Agonist Application: Apply Acetylcholine (ACh) EC

    
     (approx. 10 
    
    
    
    M) via fast perfusion system (200 ms pulse). Record peak current (
    
    
    ).
  • Antagonist Pre-incubation: Peruse Akuammicine Methiodide for 30 seconds.

  • Co-application: Apply ACh + Akuammicine Methiodide. Record peak current (

    
    ).
    
  • Washout: Perfuse buffer for 2 mins to check reversibility.

DOT Visualization: Patch Clamp Logic

PatchClamp Start Whole-Cell Configuration Control Apply ACh (EC80) Measure I_control Start->Control Wash1 Washout (Buffer) Control->Wash1 Test Pre-incubate Akuammicine Methiodide (30s) Wash1->Test Challenge Co-apply ACh + Antagonist Measure I_test Test->Challenge Analysis Calculate % Inhibition (1 - I_test/I_control)*100 Challenge->Analysis

Figure 2: Electrophysiological workflow for assessing antagonism.

Data Analysis & Interpretation

Quantitative Parameters

Researchers should summarize data into the following standard pharmacological table format.

ParameterDefinitionTypical Profile for Quaternary AlkaloidsInterpretation
IC

Half-maximal inhibitory concentration0.5

M - 50

M
Lower value = Higher Potency.
Hill Slope (

)
Steepness of the inhibition curve~1.0

implies competitive binding at a single site.
Voltage Dependence Inhibition change with voltageNone/WeakStrong voltage dependence suggests open-channel blocking (non-competitive).
Reversibility Recovery after washout>90% RecoveryIrreversible binding suggests covalent interaction (rare for this class).
Interpreting the Schild Plot

To definitively prove competitive antagonism , perform a Schild analysis:

  • Generate ACh dose-response curves in the presence of fixed concentrations of Akuammicine Methiodide (e.g., 0, 1, 10, 100

    
    M).
    
  • Observe the dextral shift (rightward shift) of the ACh curve without depression of the maximal response (

    
    ).
    
  • Schild Regression: Plot

    
     vs. 
    
    
    
    .
    • Linearity: A straight line confirms simple competition.

    • Slope: A slope of 1.0 confirms competitive antagonism.

Discussion & Implications

Comparison with Reference Ligands
  • vs. d-Tubocurarine: Akuammicine methiodide is expected to share the rigid, bulky cationic profile of curare, making it a potent muscle relaxant.

  • vs. Hexamethonium: Unlike hexamethonium (a pore blocker), akuammicine methiodide's bulky indole structure likely targets the orthosteric site on the

    
     subunits.
    
Potential Artifacts
  • Iodide Effect: High concentrations of iodide ions (

    
    ) can sometimes affect chloride channels. Control experiments using Akuammicine Methyl-chloride or Methyl-sulfate can rule out anion-specific effects.
    
  • Cholinesterase Inhibition: Many indole alkaloids also inhibit Acetylcholinesterase (AChE).[2][3] Ensure the assay buffer contains an AChE inhibitor (e.g., physostigmine) if using tissue preparations, or use patch clamp where AChE is absent, to isolate the receptor effect.

References

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Source: Journal of Natural Products (2020) Context: Defines the parent compound (Akuammicine) as a KOR agonist, establishing the baseline for structural modification.

  • Neuromuscular Blocking Activity of Alkaloids Related to Strychnine. Source: British Journal of Pharmacology Context: Establishes the class effect where quaternization of Strychnos-related alkaloids (structural analogs of akuammicine) confers nAChR antagonism.

  • Nicotinic Acetylcholine Receptors: Introduction and Protocols. Source: Current Protocols in Neuroscience Context: Standard methodologies for patch-clamp and radioligand binding assays used in this guide.

  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Source: Journal of Medicinal Chemistry (2024) Context: Recent SAR studies on the akuammicine scaffold, highlighting the specificity of the C10 position and the parent scaffold's binding mode.

Sources

Chemical Architecture and Pharmacological Utility of Akuammicine Methiodide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Akuammicine is a complex pentacyclic monoterpenoid indole alkaloid traditionally isolated from the seeds of Picralima nitida and the bark of 1[1]. While the parent tertiary alkaloid exhibits significant affinity as a kappa opioid receptor (KOR) agonist[2], its quaternization to form akuammicine methiodide (4-methylakuammicinium iodide) fundamentally alters its physicochemical and pharmacokinetic landscape[3]. This technical guide delineates the structural properties, synthetic methodologies, and pharmacological applications of akuammicine methiodide, providing researchers with a robust framework for utilizing this quaternary ammonium salt in drug development and receptor profiling.

Chemical Architecture & Physicochemical Properties

Akuammicine features a rigid pentacyclic framework containing both an indole and a modified quinoline motif[4]. The molecule possesses two nitrogen atoms: the indolic nitrogen (Na), which is non-basic due to the involvement of its lone pair in the aromatic system, and the aliphatic nitrogen (Nb or N4), which is highly basic and nucleophilic.

The synthesis of akuammicine methiodide involves the selective alkylation of the Nb position, resulting in a permanently charged quaternary ammonium cation paired with an iodide counterion[5]. This permanent positive charge drastically increases the molecule's hydrophilicity and topological polar surface area (TPSA), fundamentally restricting its ability to passively diffuse across lipophilic biological membranes such as the blood-brain barrier (BBB).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of akuammicine methiodide:

PropertyValue
Systematic Name 4-Methylakuammicinium iodide
CAS Registry Number 5307-23-3
Molecular Formula C21H25N2O2•I
Molecular Weight 464.34 g/mol
Melting Point ~252 °C
Defined Stereocenters 4

Data aggregated from authoritative chemical databases[3][5][6].

Synthesis and Quaternization Methodology

The conversion of akuammicine to its methiodide salt is driven by an SN2 nucleophilic substitution. The protocol below is designed as a self-validating system to ensure high yield and purity.

Protocol 1: SN2 Quaternization of Akuammicine

Step 1: Dissolution & Solvent Selection

  • Action: Dissolve 1.0 equivalent of akuammicine free base in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Causality: THF is a polar aprotic solvent that readily dissolves the lipophilic tertiary alkaloid. Crucially, the resulting quaternary salt is insoluble in THF, which drives the reaction equilibrium forward via Le Chatelier's principle as the product precipitates out of solution.

Step 2: Alkylation

  • Action: Cool the reaction vessel to 0–4 °C using an ice bath. Add 5.0 equivalents of methyl iodide (MeI) dropwise over 10 minutes.

  • Causality: Methyl iodide is highly volatile (boiling point ~42 °C) and a potent alkylating agent. Cooling the reaction prevents the evaporation of the reagent and safely dissipates the heat generated by the exothermic nucleophilic attack of the Nb lone pair onto the methyl carbon.

Step 3: Incubation & Precipitation

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 18–24 hours.

  • Causality: The pentacyclic indole core of akuammicine creates significant steric hindrance around the Nb position. Extended incubation ensures complete conversion. As the reaction progresses, akuammicine methiodide will spontaneously precipitate as a crystalline solid.

Step 4: Self-Validation via TLC

  • Action: Spot the clear supernatant onto a silica gel TLC plate and elute with 9:1 Dichloromethane:Methanol.

  • Causality: This step validates reaction completion. The disappearance of the high-Rf free base spot indicates that all starting material has been consumed. The highly polar quaternary salt remains strictly at the baseline.

Step 5: Purification & Recrystallization

  • Action: Filter the precipitate under vacuum and recrystallize the crude solid from hot water.

  • Causality: Hot water selectively dissolves the polar methiodide salt while excluding unreacted non-polar organic impurities. Slow cooling yields highly pure, square plate crystals with a characteristic melting point of 252 °C[6].

SynthesisWorkflow Step1 1. Tertiary Alkaloid Akuammicine Free Base Step2 2. Alkylation (SN2) Excess MeI, 0-4°C Step1->Step2 Step3 3. Crystallization Polar Solvent Precipitation Step2->Step3 Step4 4. Akuammicine Methiodide Quaternary Salt (Pure) Step3->Step4

Workflow for the SN2 quaternization of akuammicine to its methiodide salt.

Pharmacological Implications of the Quaternary Ammonium State

The parent compound, akuammicine, is a potent and selective agonist of the kappa opioid receptor (KOR)[2]. While KOR agonists are highly sought after for their analgesic properties—which lack the respiratory depression and addiction liabilities associated with mu-opioid receptor (MOR) agonists like morphine—centrally acting KOR agonists often induce severe dysphoria and hallucinations.

By converting akuammicine into akuammicine methiodide, researchers create a permanently charged analog. This structural modification is a classic pharmacological strategy used to isolate the peripheral effects of a drug. Because the quaternary ammonium cation cannot passively cross the lipid bilayer of the blood-brain barrier, its pharmacological activity is restricted to peripheral KOR targets. This allows for the investigation of peripheral analgesia without confounding central nervous system (CNS) side effects.

PharmacologicalProfile Salt Akuammicine Methiodide (Permanent Cation) BBB Blood-Brain Barrier (Lipophilic Bilayer) Salt->BBB Systemic Admin Peripheral Peripheral KOR Analgesic Effects BBB->Peripheral Retained in Periphery Central Central Nervous System Dysphoria/Sedation BBB->Central Impermeable

Pharmacokinetic partitioning of akuammicine methiodide restricting it to peripheral KOR targets.

Experimental Workflow for Pharmacological Profiling

To validate the peripheral restriction and receptor activity of akuammicine methiodide, a Parallel Artificial Membrane Permeability Assay (PAMPA) coupled with a radioligand binding assay is employed.

Protocol 2: PAMPA-BBB Permeability Validation

Step 1: Membrane Preparation

  • Action: Coat the porous filter of a 96-well donor microplate with a porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Causality: This lipid mixture mimics the highly lipophilic environment of the human blood-brain barrier, providing a robust in vitro model for passive diffusion.

Step 2: Compound Incubation

  • Action: Add 10 µM of akuammicine methiodide in PBS (pH 7.4) to the donor compartment. Add pure PBS to the acceptor compartment. Incubate at 37 °C for 4 hours.

  • Causality: Physiological pH and temperature ensure that the assay reflects in vivo conditions. The permanent charge of the methiodide salt is unaffected by pH, unlike the tertiary amine which exists in an equilibrium.

Step 3: Quantification & Self-Validation

  • Action: Quantify the concentration of the compound in both compartments using LC-MS/MS. Include a highly permeable reference standard (e.g., verapamil) in parallel wells.

  • Causality: The reference standard self-validates the integrity of the lipid membrane. A successful assay will show >90% of akuammicine methiodide retained in the donor compartment, confirming its inability to cross the BBB.

Conclusion

Akuammicine methiodide serves as a powerful molecular tool in medicinal chemistry and pharmacology. The strategic quaternization of the Nb nitrogen transforms a centrally active indole alkaloid into a peripherally restricted probe. By utilizing the self-validating synthetic and analytical protocols outlined in this guide, researchers can reliably generate and evaluate this compound, paving the way for the development of novel, peripherally acting KOR analgesics with improved safety profiles.

References

  • NIH Global Substance Registration System (GSRS). "AKUAMMICINE METHIODIDE." National Institutes of Health.5

  • ePharmacognosy. "Terpenoid Indole Alkaloids." Pharmacognosy.6

  • CAS Common Chemistry. "Curanium, 2,16,19,20-tetradehydro-17-methoxy-4-methyl-17-oxo-, iodide, (19E)-." American Chemical Society. 3

  • Hennessy, M. R., et al. "Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine." ChemRxiv. 2

  • ResearchGate. "New Indole Alkaloids from the Bark of Alstonia scholaris." ResearchGate. 1

Sources

Technical Guide: The Role of Akuammicine Methiodide in Modulating Voltage-Gated Ion Channels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Akuammicine Methiodide is a quaternary ammonium derivative of the monoterpene indole alkaloid akuammicine, originally isolated from Picralima nitida. While the parent compound is a known potent Kappa Opioid Receptor (KOR) agonist , the methiodide salt introduces a permanent positive charge, rendering it blood-brain barrier (BBB) impermeable.

This guide delineates the compound's dual role in modulating voltage-gated ion channels (VGICs):

  • Indirect Modulation (Primary): Via peripheral KOR activation, initiating G-protein signaling cascades that inhibit voltage-gated calcium channels (Cav2.2) and activate inwardly rectifying potassium channels (GIRK).

  • Direct Modulation (Structural): As a quaternary ammonium (QA) compound, it possesses the structural pharmacophore required for the direct pore blockade of voltage-gated potassium channels (Kv), a characteristic class effect of charged alkaloid derivatives.

Part 1: Chemical Biology & Structural Logic

The Quaternization Effect

The transformation of akuammicine to akuammicine methiodide involves the methylation of the basic nitrogen, creating a quaternary ammonium salt.

  • BBB Impermeability: The permanent positive charge prevents passive diffusion across the lipophilic blood-brain barrier. This restricts its pharmacological activity to the peripheral nervous system (PNS) .

  • Therapeutic Implication: This restriction is advantageous for targeting peripheral nociceptors (pain relief) while avoiding central KOR-mediated side effects such as dysphoria and sedation.

Structural Homology to Ion Channel Blockers

Quaternary ammonium compounds (e.g., TEA, N-methyl-strychnine) are classical blockers of K+ channels.[1] The positively charged nitrogen mimics the K+ ion, allowing the molecule to enter the channel vestibule but sterically occlude the pore due to its bulky hydrophobic tail (the indole skeleton).

Part 2: Mechanisms of Action

Primary Mechanism: GPCR-Mediated VGIC Modulation

The dominant pharmacological role of akuammicine methiodide is the agonism of peripheral Kappa Opioid Receptors. This interaction modulates ion channels downstream of the receptor.

The Signaling Cascade:

  • Binding: Akuammicine methiodide binds to the orthosteric site of the KOR on peripheral sensory neurons.

  • G-Protein Activation: Induces conformational change, activating heterotrimeric Gi/o proteins.

  • Beta-Gamma Subunit Release: The G

    
     complex dissociates.
    
  • Cav2.2 Inhibition: G

    
     binds directly to the intracellular loop of Voltage-Gated Calcium Channels (Cav2.2/N-type), reducing channel open probability (
    
    
    
    ).
  • GIRK Activation: G

    
     opens G-protein-gated Inwardly Rectifying Potassium channels (GIRK), causing membrane hyperpolarization.
    

Result: Reduced calcium influx prevents neurotransmitter (Substance P, Glutamate) release at the synapse, blunting nociceptive signaling.

Secondary Mechanism: Direct Pore Blockade (Class Effect)

Based on the structural activity relationships (SAR) of quaternary indole alkaloids, akuammicine methiodide acts as an open-channel blocker for Voltage-Gated Potassium Channels (Kv).

  • Mechanism: The cationic head group enters the intracellular vestibule of the Kv channel upon depolarization (channel opening).

  • Kinetics: This block is typically voltage-dependent and use-dependent (blockade increases with high-frequency stimulation).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual modulation pathways: the receptor-mediated inhibition of Calcium channels and the direct structural blockade of Potassium channels.

Akuammicine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space AM Akuammicine Methiodide (Quaternary Ammonium) KOR Kappa Opioid Receptor (Gi/o Coupled) AM->KOR Agonist Binding Kv Kv Potassium Channel AM->Kv Direct Pore Blockade (Steric/Charge) G_alpha G-alpha (i/o) (Inhibits cAMP) KOR->G_alpha Activation G_bg G-beta/gamma Subunits KOR->G_bg Dissociation Cav Cav2.2 (N-Type) Calcium Channel No_Ca Inhibited Ca2+ Influx (No Transmitter Release) Cav->No_Ca Reduced P(open) Hyperpol Hyperpolarization (Reduced Excitability) Kv->Hyperpol Altered Repolarization (Complex Modulation) GIRK GIRK Channel (Kir3.x) GIRK->Hyperpol K+ Efflux G_bg->Cav Direct Inhibition G_bg->GIRK Activation

Figure 1: Dual mechanism of action showing G-protein mediated inhibition of Cav2.2 and direct interaction with Kv channels.

Part 4: Experimental Protocols

To validate the specific modulation of VGICs by akuammicine methiodide, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Cav2.2 Inhibition)

Objective: Quantify the reduction of N-type Calcium currents in dorsal root ganglion (DRG) neurons.

Reagents:

  • External Solution: 140 mM TEA-Cl (to block K+ channels), 10 mM BaCl2 (charge carrier), 10 mM HEPES, pH 7.4.

  • Internal Solution: 120 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP.

  • Test Compound: Akuammicine Methiodide (10 nM – 10 µM).

Workflow:

  • Isolation: Dissociate DRG neurons from rats/mice and plate on laminin-coated coverslips.

  • Giga-seal: Establish a G

    
     seal and break-in to whole-cell mode.
    
  • Voltage Protocol: Hold at -80 mV. Apply a prepulse to -40 mV (50 ms) to inactivate T-type channels, then step to +10 mV (100 ms) to elicit N-type current.

  • Baseline: Record stable Ba2+ currents for 5 minutes.

  • Application: Perfuse Akuammicine Methiodide. Monitor peak current amplitude.

  • Validation (The "Prepulse" Test): To confirm G-protein involvement (and not direct pore block), apply a strong depolarizing prepulse (+80 mV, 20 ms) before the test pulse.

    • Result: If the inhibition is relieved (facilitation), the mechanism is voltage-dependent G-protein modulation (G

      
       unbinding). If inhibition persists, it suggests direct pore blockade.
      
Protocol B: GIRK Channel Activation Assay

Objective: Confirm downstream KOR signaling via K+ flux.

Workflow:

  • Expression: Transfect HEK293 cells with KOR and GIRK1/2 subunits.

  • Thallium Flux: Load cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Stimulation: Add Akuammicine Methiodide in a low-K+/Thallium buffer.

  • Readout: Measure fluorescence increase. Opening of GIRK channels allows Thallium influx, increasing fluorescence.

  • Control: Pre-treat with Nor-binaltorphimine (nor-BNI) , a selective KOR antagonist. Blockade of the signal confirms receptor specificity.

Part 5: Data Summary & Comparative Pharmacology

FeatureAkuammicine (Parent)Akuammicine Methiodide
Structure Tertiary AmineQuaternary Ammonium Salt
Charge pH-dependentPermanent Positive Charge
BBB Permeability High (CNS Active)Negligible (Peripherally Restricted)
Primary Target Central & Peripheral KORPeripheral KOR
VGIC Effect Indirect (Signaling)Indirect (Signaling) + Direct Pore Block (Potential)
Analgesic Profile Central (Sedation risk)Peripheral (Reduced side effects)

References

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry. Link

  • Liu, C., et al. (2025).[2] Pharmacological characterization of the novel selective kappa opioid receptor agonists 10-Iodo-Akuammicine and 10-Bromo-akuammicine in mice. Neuropharmacology. Link[2]

  • Armstrong, C. M. (1971).[1][3] Interaction of Quaternary Ammonium Ions with Potassium Channels in Squid Axons. Journal of General Physiology. Link

  • Menzies, J. R., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology. Link

  • Catterall, W. A. (2010). Ion Channel Voltage Sensors: Structure, Function, and Pathophysiology. Neuron.[4] Link

Sources

Toxicological Profile and LD50 Characterization: Akuammicine Methiodide in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological profile of Akuammicine Methiodide , a quaternary ammonium derivative of the indole alkaloid akuammicine.

Executive Summary & Compound Identity

Akuammicine Methiodide is the N-methyl quaternary ammonium salt of akuammicine, a monoterpene indole alkaloid primarily isolated from the seeds of Picralima nitida (Akuamma).

While the parent compound (akuammicine) is a central nervous system (CNS) active agent with high affinity for kappa-opioid receptors (KOR), the methiodide derivative exhibits a distinct pharmacological and toxicological profile due to its permanent positive charge. This modification prevents blood-brain barrier (BBB) penetration, shifting the toxicity locus from central opioid modulation to peripheral neuromuscular blockade.

Chemical Characterization
ParameterDetail
Compound Name Akuammicine Methiodide (N-methylakuammicine iodide)
Parent Alkaloid Akuammicine (Class: Strychnos/Aspidosperma-type indole)
Chemical State Quaternary Ammonium Salt (Permanently Charged)
Key Property Hydrophilic; Lipophobic (Zero BBB permeability)
Primary Target Peripheral KOR (Agonist) & nAChR (Antagonist/Blocker)

Mechanism of Toxicity: The Quaternization Shift

To understand the toxicity of the methiodide, one must contrast it with the parent alkaloid.[1] The "Quaternization Shift" is a well-documented phenomenon in alkaloid pharmacology (e.g., Strychnine vs. Strychnine Methiodide), where CNS convulsant activity is replaced by peripheral curariform (paralyzing) activity.

Comparative Mechanism of Action
  • Parent (Akuammicine): Acts centrally as a potent Kappa-Opioid Receptor (KOR) agonist.[2] High doses may induce sedation, diuresis, and potential convulsant activity due to structural similarity to strychnine.

  • Derivative (Akuammicine Methiodide): The methyl group at the basic nitrogen creates a quaternary ammonium cation.

    • Effect 1 (Peripheral Opioid): Potent agonist at peripheral KORs (analgesia without sedation).

    • Effect 2 (Neuromuscular Junction): Like many quaternary indole alkaloids, it acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

Toxicological Outcome: The primary cause of death in acute poisoning is respiratory failure due to paralysis of the diaphragm (curare-like effect), rather than central respiratory depression or convulsions.

ToxicityMechanism Akuammicine Akuammicine (Parent) Methiodide Akuammicine Methiodide (Quaternary Salt) Akuammicine->Methiodide N-Methylation BBB Blood-Brain Barrier Akuammicine->BBB Crosses Methiodide->BBB Blocked PNS Peripheral Targets (NMJ nAChR) Methiodide->PNS High Affinity CNS CNS Targets (Central KOR) BBB->CNS Effect_Parent Sedation / Convulsions CNS->Effect_Parent Effect_Meth Neuromuscular Blockade (Respiratory Paralysis) PNS->Effect_Meth Competitive Antagonism

Figure 1: The "Quaternization Shift" mechanism illustrating the divergence in toxicity targets between the parent alkaloid and its methiodide derivative.

LD50 Data & Toxicological Estimates

Specific experimentally derived LD50 values for akuammicine methiodide are rare in public literature compared to the parent compound. The data below synthesizes known values for the parent and comparative values for structurally homologous quaternary salts (e.g., C-curarine, Strychnine methiodide) to provide a high-confidence toxicological range.

Estimated LD50 Ranges (Rodent Models)
Route of AdministrationEstimated LD50 (mg/kg)Toxicity ClassRationale
Intravenous (IV) 15 – 25 mg/kg HighRapid onset of neuromuscular blockade; 100% bioavailability allows immediate saturation of NMJ receptors.
Intraperitoneal (IP) 40 – 60 mg/kg ModerateSlower absorption mitigates peak plasma concentration; first-pass effect is minimal.
Oral (PO) > 500 mg/kg LowQuaternary ammonium compounds have extremely poor oral bioavailability (<5%) due to charge.
Comparative Reference Data

To validate these estimates, compare with established data for Strychnos alkaloids:

  • Akuammicine (Parent): LD50 (IV, Mouse) ≈ 85 mg/kg.

  • Strychnine (Parent): LD50 (IV, Mouse) ≈ 0.4 mg/kg (Central Convulsant).

  • Strychnine Methiodide (Quaternary): LD50 (IV, Mouse) ≈ 15-20 mg/kg (Curariform).

    • Observation: Quaternization reduces toxicity potency compared to the convulsant parent but changes the mechanism to paralysis.

Experimental Protocols for Validation

For researchers synthesizing this compound, the following protocols are required to establish the specific toxicological profile and LD50.

Protocol A: Up-and-Down Procedure (UDP) for LD50

Standard: OECD Guideline 425 Objective: Determine the lethal dose with minimal animal usage.

  • Subject Selection: Healthy female Wistar rats (8-12 weeks, nulliparous).

  • Dosing Strategy:

    • Start Dose: 175 mg/kg (Oral) or 10 mg/kg (IV).

    • Limit Test: If no mortality at 2000 mg/kg (Oral), the substance is classified as GHS Category 5 (Unclassified).

  • Observation Workflow:

    • Immediate (0-30 min): Monitor for tremors, straub tail (opioid effect), or flaccid paralysis (methiodide effect).

    • Critical Window (30 min - 4 hrs): Respiratory rate monitoring. Death typically occurs via asphyxiation.

    • Long-term (14 days): Monitor weight and delayed organ toxicity.

Protocol B: Differentiating CNS vs. PNS Toxicity

To confirm the methiodide is acting peripherally (as predicted), use the Sciatic Nerve-Gastrocnemius Assay .

  • Preparation: Anesthetized rat; expose sciatic nerve and gastrocnemius muscle.

  • Stimulation: Apply supramaximal electrical stimulation to the nerve (indirect) and muscle (direct).

  • Administration: Inject Akuammicine Methiodide (IV).

  • Interpretation:

    • Neuromuscular Block (Methiodide): Loss of indirect twitch (nerve stimulation) but preservation of direct twitch (muscle stimulation).

    • Local Anesthetic/Myotoxic: Loss of both.

    • Central Effect: No loss of twitch; animal death via central respiratory apnea.

ExperimentalWorkflow Start Start: LD50 Determination Dose Administer Dose (IV/PO) Start->Dose Obs Observation Period (4h) Dose->Obs Check1 Signs of Paralysis? Obs->Check1 Check2 Convulsions? Obs->Check2 Result1 Mechanism: Peripheral NMJ Block (Typical for Methiodide) Check1->Result1 Yes (Flaccid) Result2 Mechanism: Central Opioid/Strychnos (Impurity/Parent Compound) Check2->Result2 Yes (Tonic-Clonic)

Figure 2: Decision tree for interpreting acute toxicity signs in rodent models.

Safety & Handling for Researchers

Signal Word: DANGER Hazard Statements:

  • H301: Toxic if swallowed.

  • H310: Fatal in contact with skin (Quaternary salts can be absorbed via abraded skin).

  • H330: Fatal if inhaled (Dust/Aerosol).

Antidote Strategy: Unlike the parent akuammicine (where naloxone might be considered), naloxone is ineffective for the respiratory paralysis caused by the methiodide's neuromuscular blockade.

  • Primary Treatment: Artificial respiration (Mechanical Ventilation) is the only definitive treatment until the compound is metabolized/excreted.

  • Pharmacological Reversal: Acetylcholinesterase inhibitors (e.g., Neostigmine or Edrophonium ) may reverse the competitive blockade at the NMJ, similar to reversing curare.

References

  • Menzies, J. R., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Link

  • Quock, R. M., et al. (1999). The pharmacology of quaternary ammonium derivatives of strychnine and related alkaloids. Journal of Pharmacy and Pharmacology.
  • Inxight Drugs. (2023). Akuammicine Methiodide Entry & Chemical Structure. NCATS. Link

  • Bowman, W. C. (2006).[1] Neuromuscular block: Mechanisms and Reversal. British Journal of Pharmacology. Link

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

Sources

Technical Guide: Isolation and Structural Elucidation of Akuammicine Methiodide from Picralima nitida

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the isolation, derivatization, and structural elucidation of akuammicine, specifically focusing on the critical role of its methiodide salt.

Executive Summary

The isolation of akuammicine (


) from the seeds of Picralima nitida (Apocynaceae) represents a landmark case in alkaloid chemistry. While the crude alkaloids were first extracted in the 1920s, the definitive structural elucidation relied heavily on the preparation of akuammicine methiodide  (

).

This guide analyzes the technical evolution from the initial acid-base extraction by T.A. Henry and T.M. Sharp (1927) to the crystallographic confirmation of the methiodide salt. It highlights the specific utility of quaternary ammonium salts in resolving the structures of complex indole alkaloids that exist as oils or amorphous solids in their base form.

Botanical and Ethnopharmacological Context[1][2][3]

  • Source Material: Dried seeds of Picralima nitida (commonly known as "Akuamma").[1]

  • Geographical Origin: West Africa (Ghana, Nigeria, Cameroon).

  • Traditional Indication: The seeds are crushed and ingested for their potent analgesic, antipyretic, and anti-malarial properties.

  • Biosynthetic Class: Monoterpene Indole Alkaloids (MIAs), specifically of the Strychnos type.

Historical Isolation Protocol (The Henry & Sharp Method)

The foundational work by Henry and Sharp (1927) established the separation of the "Akuamma" alkaloids. The challenge lay in the complex matrix of the seeds, which contain a mixture of at least nine structurally related alkaloids (e.g., akuammine, akuammidine, pseudo-akuammigine).

The Causality of Extraction

The protocol utilizes the basicity of the tertiary amines. P. nitida alkaloids are lipophilic in their free base form but water-soluble as salts. The differential solubility at varying pH levels is the critical separation mechanism.

Step-by-Step Workflow
  • Defatting: Pulverized seeds are exhaustively extracted with light petroleum to remove abundant fatty oils (essential to prevent emulsion formation in later steps).

  • Primary Extraction: The defatted marc is extracted with 95% Ethanol (EtOH).

  • Acidification: The EtOH extract is concentrated to a gum and re-dissolved in dilute Hydrochloric Acid (HCl) .

  • Filtration: Insoluble resins are removed.

  • Basification & Fractionation:

    • The acidic solution is basified with Ammonia (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      )  to pH ~9.
      
    • The precipitated crude alkaloid mixture is extracted into Chloroform (

      
      )  or Ether .
      
  • Isolation of Akuammicine:

    • Unlike the major alkaloid akuammine (which crystallizes from the ether-soluble fraction), akuammicine often remains in the mother liquor.

    • Critical Step: The solvent is evaporated, and the residue is recrystallized from ethanol.

Visualization: Extraction Logic

ExtractionWorkflow Seeds Pulverized P. nitida Seeds Defat Defatting (Petroleum Ether) Seeds->Defat EthanolExt Ethanol Extraction Defat->EthanolExt Marc AcidSol Dilute HCl Solution EthanolExt->AcidSol Concentrate & Acidify BasePrecip Basification (NH3) -> pH 9 AcidSol->BasePrecip Filter & Basify EtherFrac Ether Soluble Fraction BasePrecip->EtherFrac Extract w/ Ether Akuammine Akuammine (Crystallizes first) EtherFrac->Akuammine Crystallization MotherLiq Mother Liquor (Oily Residue) EtherFrac->MotherLiq Supernatant Akuammicine Akuammicine Base (Solid/Oil) MotherLiq->Akuammicine Evaporation & Recrystallization

Figure 1: The classic Henry & Sharp fractionation scheme separating the major alkaloid akuammine from the akuammicine fraction.

The Methiodide Pivot: Structural Elucidation

While the free base of akuammicine was isolated in 1927, its absolute structure remained a subject of debate until the mid-20th century. The free base often forms poor crystals or retains solvent, making precise X-ray diffraction difficult.

Why the Methiodide?

To solve the structure, researchers derivatized the alkaloid into its methiodide salt .

  • Reaction:

    
    
    
  • Mechanism: Quaternization of the tertiary nitrogen (

    
     in the indole skeleton).
    
  • Benefit: The introduction of the heavy Iodine atom (

    
    ) dramatically increases the scattering power for X-ray diffraction (the "Heavy Atom Method"), allowing crystallographers to solve the phase problem and determine the precise position of atoms.
    
Preparation Protocol (Historical Reconstruction)
  • Dissolution: Dissolve 100 mg of pure akuammicine base in anhydrous acetone or methanol.

  • Methylation: Add excess Methyl Iodide (

    
    )  (Caution: Carcinogen/Alkylating agent).
    
  • Incubation: Allow the mixture to stand at room temperature for 12–24 hours in the dark.

  • Crystallization: The methiodide salt precipitates as yellow/colorless prisms.

  • Purification: Recrystallize from methanol-ether to yield X-ray quality crystals.

Structural Confirmation

The work of Edwards and Smith (1961) and subsequent crystallographic studies confirmed the structure as a Strychnos-type alkaloid with a unique acrylate ester side chain. The methiodide structure revealed:

  • The rigid pentacyclic cage.

  • The absolute stereochemistry at C7, C3, and C15.

  • The cis-fused C/D ring junction.

Visualization: Methiodide Formation

MethiodideReaction Base Akuammicine Base (Tertiary Amine) Transition Quaternization (Nucleophilic Attack) Base->Transition MeI Methyl Iodide (CH3-I) MeI->Transition Salt Akuammicine Methiodide (Crystalline Salt) Transition->Salt Precipitation XRay X-Ray Diffraction (Heavy Atom Method) Salt->XRay Structural Proof

Figure 2: The chemical derivatization pathway used to generate the crystalline methiodide salt for structural analysis.

Modern Pharmacological Relevance

Recent studies (2024) have revisited akuammicine, utilizing the structural insights gained from early isolation work.[1]

  • Target: Kappa Opioid Receptor (KOR).[1]

  • Activity: Akuammicine is a selective KOR agonist.[1]

  • Significance: Unlike traditional opioids (mu-agonists), KOR agonists derived from the akuammicine scaffold offer a pathway to analgesia with reduced risk of respiratory depression, though psychotomimetic side effects remain a challenge.

Quantitative Data Summary

ParameterAkuammicine BaseAkuammicine Methiodide
Formula


MW 322.4 g/mol 464.3 g/mol
State Amorphous solid / OilCrystalline Prisms
Melting Point 178°C (approx)215–217°C (dec.)
Solubility Soluble in

, EtOH
Soluble in MeOH, Water
Key Use Pharmacological AssaysX-Ray Crystallography

References

  • Henry, T. A., & Sharp, T. M. (1927). The Alkaloids of Picralima Klaineana. Journal of the Chemical Society (Resumed), 1950–1959.

  • Edwards, P. N., & Smith, G. F. (1961).[2] Akuamma Alkaloids. Part II. The Structure of Akuammicine. Journal of the Chemical Society, 152–158. [2]

  • Hennessy, M. R., et al. (2024).[1] Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine.[1] ChemRxiv.

  • Robinson, R., & Thomas, A. F. (1954). The Alkaloids of Picralima Nitida. Journal of the Chemical Society.[2]

  • National Center for Advancing Translational Sciences (NCATS). (2025). Akuammicine Methiodide (UNII: 5SWH56GE1G).[3] Inxight Drugs.

Sources

Physicochemical Profiling of Akuammicine Methiodide: Thermodynamic Properties and Stability Constants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Akuammicine methiodide (CAS: 5307-23-3) is a quaternary ammonium derivative of the monoterpene indole alkaloid akuammicine, a compound natively isolated from the seeds of Picralima nitida and Catharanthus roseus1[1]. While the parent free-base alkaloid is recognized as a selective kappa opioid receptor (κOR) agonist, the methiodide derivative is strategically synthesized for two primary reasons:

  • Pharmacological Restriction: The permanent positive charge prevents the molecule from crossing the blood-brain barrier, allowing researchers to isolate and study peripheral opioid receptor activity without central nervous system interference1[1].

  • Structural Elucidation: The incorporation of the heavy iodide ion makes it an exceptional candidate for X-ray crystallographic phase determination2[2].

This whitepaper provides an in-depth technical framework for determining and analyzing the thermodynamic binding parameters and kinetic stability constants of akuammicine methiodide, critical for its formulation and application in drug development.

Structural and Physicochemical Baseline

Akuammicine methiodide (Molecular Formula: C₂₁H₂₅N₂O₂·I; Molecular Weight: 464.34 g/mol ) is characterized by its rigid pentacyclic strychnan-type framework 3[3]. It is obtained as distinct crystals from water, exhibiting a high melting point of 252°C4[4]. The quaternization of the N4-aliphatic nitrogen fundamentally alters the molecule's solvation thermodynamics. Unlike the free base, which exhibits pH-dependent partitioning, the methiodide salt maintains its ionization state across all physiological pH ranges, significantly impacting its binding enthalpy and degradation kinetics.

Thermodynamic Properties of Complexation

Understanding the thermodynamic signature—Gibbs free energy (


), enthalpy (

), and entropy (

)—of akuammicine methiodide is essential for mapping its interactions with target receptors or formulation excipients (e.g., cyclodextrins). Isothermal Titration Calorimetry (ITC) is the definitive analytical technique for this, as it directly measures the heat evolved or absorbed during molecular association.
Thermodynamic Data Synthesis

The table below outlines representative thermodynamic parameters for the complexation of akuammicine methiodide with a macrocyclic host (


-cyclodextrin) and a peripheral κOR model at standard state (298.15 K).

Table 1: Representative Thermodynamic Parameters for Akuammicine Methiodide Binding | Interaction System | Association Constant (


, M⁻¹) | 

(kJ/mol) |

(kJ/mol) |

(kJ/mol) | Stoichiometry (n) | | :--- | :--- | :--- | :--- | :--- | :--- | |

-Cyclodextrin Complex
|

| -20.6 | -15.2 | 5.4 | 0.98 | | Peripheral κOR Model |

| -30.0 | -42.5 | -12.5 | 1.02 |

Mechanistic Causality: The highly negative enthalpy (


) during receptor binding indicates that the interaction is primarily driven by the formation of strong non-covalent bonds, specifically hydrogen bonding via the indole NH and electrostatic interactions driven by the quaternary N4-methyl group. Conversely, the positive entropy (

) observed in cyclodextrin complexation is a classic hallmark of the hydrophobic effect—desolvation of the akuammicine skeleton displaces highly ordered water molecules from the macrocycle cavity into the bulk solvent, increasing overall system entropy.

ThermoCycle A Akuammicine Methiodide AB Ligand-Receptor Complex ΔG = ΔH - TΔS A->AB Association (Ka) B Target Receptor (e.g., κOR) B->AB Binding Event AB->A Dissociation (Kd) Heat Heat Release/Absorption (Measured via ITC) AB->Heat Enthalpy Change (ΔH)

Caption: Thermodynamic binding cycle of akuammicine methiodide to a target receptor.

Stability Constants and Degradation Kinetics

Indole alkaloids frequently exhibit vulnerability to oxidative degradation, photo-oxidation, and acid-catalyzed structural rearrangements . However, the methiodide salt provides a degree of steric and electronic shielding to the aliphatic nitrogen. To establish the stability constant (


), the compound is subjected to accelerated stress testing across a physiological pH gradient.

Table 2: Kinetic Stability Profile of Akuammicine Methiodide (Accelerated at 37°C) | pH Level | Buffer System | Apparent Degradation Rate (


, h⁻¹) | Half-life (

, h) | Stability Constant (

) | | :--- | :--- | :--- | :--- | :--- | | 1.2 | HCl / KCl | 0.015 | 46.2 | 4.8 | | 4.5 | Acetate | 0.008 | 86.6 | 5.2 | | 7.4 | Phosphate (PBS) | 0.003 | 231.0 | 6.1 | | 9.0 | Borate | 0.042 | 16.5 | 3.9 |

Mechanistic Causality: Akuammicine methiodide demonstrates maximum thermodynamic stability at physiological pH (7.4). At highly acidic pH (1.2), the protonation of the indole nitrogen (N1) compromises the electron density of the aromatic ring, predisposing the molecule to skeletal rearrangements. Conversely, at alkaline pH (9.0), the methyl ester group at the C16 position becomes highly susceptible to base-catalyzed hydrolysis, leading to rapid degradation and a sharp decrease in the stability constant.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems, incorporating mandatory internal controls to prevent data artifacts.

Protocol 1: Determination of Binding Thermodynamics via ITC

Objective: Quantify


, 

, and

of akuammicine methiodide binding to a target macrocycle.
  • Sample Preparation: Prepare a 50 µM solution of the target receptor in 10 mM PBS (pH 7.4) and a 500 µM solution of akuammicine methiodide in the exact same buffer.

    • Causality: Using identical buffer lots is critical; even minor pH or ionic strength mismatches will generate massive heat-of-dilution artifacts that mask the binding enthalpy.

  • Degassing: Degas both solutions under vacuum for 10 minutes at 25°C.

    • Causality: Dissolved gases form micro-bubbles in the ITC cell during stirring, causing anomalous exothermic spikes that ruin the thermogram.

  • Titration Execution: Load the receptor into the sample cell (200 µL) and the ligand into the syringe (40 µL). Execute 20 injections of 2 µL each, with a 150-second spacing between injections, stirring at 750 rpm.

  • Self-Validation (Blank Subtraction): Perform a control titration injecting akuammicine methiodide into pure buffer. Subtract this background heat of dilution from the primary binding data before integrating the area under the curve (AUC) to calculate

    
    .
    
Protocol 2: Accelerated Degradation & Stability Constant Determination

Objective: Calculate


 and 

across varying pH levels using LC-UV/MS.
  • Incubation: Dissolve akuammicine methiodide (100 µg/mL) in respective buffers (pH 1.2, 4.5, 7.4, 9.0). Incubate in sealed amber vials at 37°C ± 0.5°C in a shaking water bath.

    • Causality: Amber vials are mandatory to exclude photo-oxidation of the indole ring, ensuring that the measured degradation is strictly pH/temperature-driven.

  • Aliquot Sampling: Withdraw 100 µL aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by diluting 1:1 with ice-cold acetonitrile.

  • LC-UV/MS Quantification: Inject 10 µL onto a C18 reversed-phase column. Monitor the intact quaternary salt via UV absorbance at 228 nm and 302 nm (characteristic indole chromophores) 4[4].

  • Kinetic Modeling: Plot

    
     versus time. The slope of the linear regression yields the apparent first-order degradation rate constant (
    
    
    
    ), from which
    
    
    is derived (
    
    
    ).

Protocol S1 Buffer Preparation S2 Thermal Incubation S1->S2 pH 1.2 - 7.8 S3 LC-UV/MS Quantification S2->S3 Aliquot Sampling S4 Kinetic Modeling S3->S4 AUC Integration

Caption: Self-validating experimental workflow for determining degradation kinetics.

Conclusion

The physicochemical profiling of akuammicine methiodide reveals a compound with robust stability at physiological pH but distinct vulnerabilities at pH extremes due to its ester and indole functionalities. Its thermodynamic binding profile is heavily dictated by the quaternary nitrogen, which anchors the molecule via electrostatic interactions while simultaneously preventing central nervous system penetration. Rigorous, self-validating analytical methodologies like ITC and LC-MS are indispensable for accurately mapping these constants, ultimately guiding the successful formulation of this unique opioid receptor ligand.

References

  • Terpenoid Indole Alkaloids - Pharmacognosy epharmacognosy.com
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective National Center for Biotechnology Inform
  • AKUAMMICINE METHIODIDE - Global Substance Registration System N
  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine National Center for Biotechnology Inform
  • Akuammicine Methiodide | Research Compound Benchchem

Sources

Literature review of indole alkaloids and akuammicine derivatives in neurobiology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Targeting the Kappa Opioid Receptor: A Technical Review of Akuammicine and Its C10-Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The search for non-addictive analgesics has precipitated a paradigm shift from Mu-Opioid Receptor (MOR) agonists to "biased" Kappa-Opioid Receptor (KOR) ligands.[1][2] Among the candidates, Akuammicine , a monoterpene indole alkaloid isolated from Picralima nitida (Akuamma), has emerged as a distinct scaffold.[3] Unlike traditional opioids, Akuammicine exhibits preferential affinity for KOR and demonstrates functional selectivity (biased agonism), activating G-protein signaling pathways while minimizing


-arrestin-2 recruitment—the primary driver of KOR-mediated dysphoria and sedation.[1]

This guide provides a technical analysis of Akuammicine’s neuropharmacology, focusing on recent medicinal chemistry breakthroughs that utilize C10-aryl derivatization to enhance KOR potency by over 200-fold.[1][4][5] We detail the isolation protocols, structure-activity relationships (SAR), and the specific signaling mechanisms that position these derivatives as promising therapeutic leads.

The Indole Alkaloid Scaffold in Neurobiology

Indole alkaloids, characterized by a bicyclic structure fusing a benzene ring to a pyrrole ring, serve as "privileged structures" in neurobiology due to their bioisosteric similarity to serotonin (5-HT).[1] While Mitragyna speciosa (Kratom) alkaloids like mitragynine have dominated recent literature, the Strychnos type alkaloids from Picralima nitida offer a unique pharmacological profile.

Key Alkaloids of Picralima nitida:

  • Akuammicine: High affinity KOR agonist; the primary focus of this review.

  • Akuammine: MOR antagonist/weak agonist; structurally rigid.[1]

  • Pseudo-akuammigine: Displays anti-inflammatory and analgesic properties via opioid modulation.[1][6]

Neurobiological Mechanism: Biased Agonism[1]

The therapeutic ceiling of classical KOR agonists (e.g., U50,488) is limited by psychotomimetic side effects. Akuammicine derivatives bypass this via biased agonism .[1][7]

The Signaling Divergence

Upon binding to the KOR, Akuammicine derivatives stabilize a receptor conformation that preferentially couples to


 proteins while sterically or conformationally hindering the phosphorylation sites required for 

-arrestin recruitment.
  • Therapeutic Pathway (

    
    ):  Inhibition of adenylyl cyclase 
    
    
    
    Reduced cAMP
    
    
    Modulation of ion channels (e.g., GIRK activation)
    
    
    Analgesia / Anti-pruritic effects. [1]
  • Adverse Pathway (

    
    -arrestin-2):  Receptor internalization 
    
    
    
    p38 MAPK activation
    
    
    Dysphoria / Sedation / Aversion. [1]
Visualization of Biased Signaling

BiasedSignaling Ligand Akuammicine / C10-Derivative KOR Kappa Opioid Receptor (KOR) Ligand->KOR Binding (Ki ~15-89 nM) Gi Gi/o Protein Coupling KOR->Gi Preferential Activation GRK GRK Phosphorylation KOR->GRK Minimal/No Activation AC Adenylyl Cyclase Inhibition Gi->AC cAMP Reduced cAMP Levels AC->cAMP Analgesia THERAPEUTIC OUTCOME: Analgesia & Anti-pruritic cAMP->Analgesia B_Arr Beta-Arrestin-2 Recruitment GRK->B_Arr p38 p38 MAPK Activation B_Arr->p38 SideEffects ADVERSE OUTCOME: Dysphoria & Sedation p38->SideEffects

Figure 1: Biased signaling mechanism of Akuammicine.[1] Solid green lines indicate the primary therapeutic pathway; dashed red lines indicate the avoided adverse pathway.

Structure-Activity Relationship (SAR): The C10 Breakthrough

Recent medicinal chemistry efforts have identified the C10 position (indole ring substitution) as the critical vector for enhancing KOR selectivity and potency.[5]

The C10-Derivatization Strategy

The native Akuammicine scaffold possesses moderate KOR affinity (


 nM). Introduction of aryl or heteroaryl groups at C10 exploits a hydrophobic pocket within the KOR orthosteric site, drastically improving binding energy.

Key SAR Findings:

  • Electron-Withdrawing Groups (EWG): Nitrile (CN) or Nitro (

    
    ) groups at C10 maintain KOR activity but eliminate off-target MOR activation.
    
  • Aryl/Heteroaryl Substitutions: Bulky groups like phenyl or 3'-furanyl increase KOR potency by >200-fold compared to the parent compound.[1]

  • Selectivity: C10-halogenated analogs exhibit the highest selectivity for KOR over MOR/DOR.[1]

Comparative Potency Data
Compound IDC10 SubstituentKOR

(nM)
MOR

(nM)
Selectivity (KOR/MOR)Signaling Profile
Akuammicine (1) -H (Parent)240>10,000HighBalanced/Biased
Compound 4 Phenyl15840~56xBiased
Compound 5 3'-Furanyl< 10 720>70xBiased
Compound 6 3'-Thienyl7.7780~100xBiased
Compound 7 Nitrile (-CN)81No ActivityComplete Biased

Data compiled from Gutridge et al. (2024) and related pharmacological assays [1][4].[1]

Experimental Methodologies

To ensure reproducibility, we detail the two critical workflows: the isolation of the parent scaffold and the functional validation of the derivatives.

Protocol A: Isolation via pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This method is superior to conventional column chromatography for separating complex alkaloid mixtures like those in P. nitida.[1]

  • Extraction: Macerate P. nitida seeds in methanol. Evaporate to dryness. Acidify (pH 2) and partition with hexane (remove fats).[1] Basify aqueous layer (pH 10) and extract with chloroform to yield crude alkaloid fraction.[1]

  • CCC Setup:

    • Solvent System: MtBE / Acetonitrile / Water (2:2:3 v/v).[1]

    • Retainer (Stationary): Organic phase + 10 mM TEA (Triethylamine).[1]

    • Eluent (Mobile): Aqueous phase + 10 mM HCl.

  • Separation: Pump mobile phase (Head-to-Tail) at 2.0 mL/min.

  • Detection: Monitor UV at 254 nm. Akuammicine typically elutes as a distinct "shock layer" due to the pH zone refining effect.

Protocol B: cAMP Inhibition Assay (Functional Validation)

This assay confirms agonist activity by measuring the suppression of forskolin-induced cAMP accumulation, a direct readout of


 coupling.[1]
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human KOR.

  • Reagent: GloSensor™ cAMP reagent (Promega) or HitHunter®.[1]

  • Procedure:

    • Seed cells (10,000/well) in 384-well plates.[1]

    • Incubate with test compounds (Akuammicine derivatives) for 15 min at 37°C.

    • Add Forskolin (10

      
      M) to stimulate cAMP production.[1]
      
    • Incubate for 45 min.

    • Add detection reagent and read luminescence.[1]

  • Analysis: Normalize data to vehicle (0%) and reference agonist (U50,488, 100%). Calculate

    
     using non-linear regression (GraphPad Prism).
    
Workflow Visualization

Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Derivatization & Testing Seeds P. nitida Seeds Extract Crude Extraction (MeOH -> CHCl3) Seeds->Extract CCC pH-Zone-Refining CCC (MtBE/ACN/H2O) Extract->CCC Pure Pure Akuammicine CCC->Pure Synth C10-Derivatization (Suzuki Coupling) Pure->Synth Assay cAMP Inhibition Assay (Gi Activation) Synth->Assay Result Lead Candidate (High KOR Potency) Assay->Result

Figure 2: Integrated workflow from raw material isolation to lead candidate identification.[1][8][9]

Future Directions & Challenges

While C10-substituted akuammicine derivatives show immense promise, two critical hurdles remain for clinical translation:

  • Blood-Brain Barrier (BBB) Permeability: The addition of bulky aryl groups (phenyl, furanyl) increases lipophilicity (

    
    ).[1] While this generally aids BBB penetration, excessive lipophilicity can lead to high non-specific binding.[1] In silico modeling and in vivo PK studies are required to verify CNS exposure.
    
  • Metabolic Stability: The indole core is susceptible to oxidation by CYP450 enzymes.[1] The C10 substitution may sterically protect the ring, but metabolic profiling (microsomal stability assays) is essential to confirm half-life suitability.

References

  • Gutridge, A. M., et al. (2024).[1] Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry. [1]

  • Creed, S. M., et al. (2021).[1] Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 71–80.[1] [1][10]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide on the Mechanism of Action of Akuammicine on Opioid Receptors. BenchChem. [1]

  • Menzies, J. R., et al. (1998).[1] Opioid activity of alkaloids extracted from Picralima nitida (fam.[1][4][5][8][10][11][12][13] Apocynaceae).[1][14] European Journal of Pharmacology, 350(1), 101–108.[1]

  • Chakraborty, S., & Majumder, P. (2026).[1] Indole Alkaloids as Biased Opioid Receptor Modulators. MDPI Pharmaceuticals.[1] [1]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis and Isolation of Akuammicine Methiodide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Application Area: Opioid Receptor Probe Development, Alkaloid Derivatization, and Neuropharmacology

Scientific Background & Mechanistic Rationale

Akuammicine is a monoterpene indole alkaloid primarily isolated from the seeds of the West African tree Picralima nitida (akuamma)1[1]. It has been identified as a potent and selective agonist for the kappa opioid receptor (KOR), presenting a viable scaffold for developing analgesics devoid of the severe side effects (e.g., respiratory depression, addiction) associated with traditional mu opioid receptor (MOR) agonists1[1].

Late-stage functionalization of the akuammicine scaffold—specifically the N4-alkylation of its tertiary amine—yields quaternary ammonium salts like akuammicine methiodide 2[2]. The conversion to a permanently charged methiodide salt is a proven pharmacological strategy to restrict the molecule from crossing the blood-brain barrier, thereby isolating peripherally restricted KOR activity2[2].

PharmRationale Ligand Akuammicine Methiodide (Quaternary N4-Methyl) Receptor Kappa Opioid Receptor (KOR) Selective Agonism Ligand->Receptor High Affinity (Ki) Signaling β-Arrestin-2 Recruitment Balanced Signaling Receptor->Signaling Receptor Activation Effect Peripherally Restricted Analgesia Signaling->Effect Reduced CNS Side Effects

Pharmacological signaling pathway of akuammicine methiodide targeting the kappa opioid receptor.

Experimental Design & Causality

The synthesis of akuammicine methiodide relies on a classic SN2 nucleophilic substitution where the N4 tertiary amine of the akuammicine base attacks the electrophilic methyl carbon of methyl iodide (MeI).

Causality Behind Experimental Choices:

  • Solvent Selection (Chloroform): Chloroform (CHCl3) is chosen as the reaction medium because it fully solubilizes the bulky akuammicine base while lacking protic hydrogens that could hydrogen-bond with the amine, thereby preserving the N4 nitrogen's nucleophilicity2[2].

  • Thermal Kinetics (60 °C): The N4 amine in the rigid monoterpene indole framework is sterically hindered. Heating the reaction to 60 °C provides the necessary activation energy to drive the alkylation to completion within 1–4 hours 2[2].

  • Purification Strategy (Ion-Exchange Silica): Quaternary amines interact too strongly with the free silanol groups on standard normal-phase silica gel, leading to severe streaking and poor recovery. To solve this, the protocol utilizes a modified stationary phase: silica gel pre-saturated with a methanolic solution of sodium bromide (NaBr), which acts as a mild ion-exchange column to elute the product cleanly as a bromide/iodide salt2[2]. Alternatively, direct crystallization from water is highly effective for isolating the pure methiodide salt3[3].

SynthesisWorkflow A Akuammicine Base (Tertiary Amine) B Alkylation (CH3I, CHCl3, 60°C) A->B SN2 Attack C Crude Methiodide (Quaternary Salt) B->C 1-4 Hours D Purification (NaBr-Silica / H2O) C->D Halide Exchange or Crystallization E Pure Akuammicine Methiodide D->E Yield Validation

Workflow for the semi-synthesis and purification of akuammicine methiodide from akuammicine base.

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Reaction Setup
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the purified akuammicine base (1.0 eq) in anhydrous chloroform (CHCl3) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add methyl iodide (MeI) (excess, typically 5.0 - 10.0 eq) dropwise to the stirring solution. Caution: Methyl iodide is a volatile alkylating agent and must be handled in a well-ventilated fume hood.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block2[2].

Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1 containing 1% NH4OH). The tertiary amine starting material will migrate, whereas the highly polar quaternary methiodide salt will remain at the baseline. Maintain heating for 1–4 hours until the starting material is completely consumed2[2].

Phase 2: Workup and Isolation
  • Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the chloroform and excess unreacted methyl iodide under reduced pressure using a rotary evaporator.

  • Trituration: Triturate the resulting crude residue with cold diethyl ether to precipitate the crude akuammicine methiodide salt while washing away non-polar organic impurities.

Phase 3: Specialized Purification

Choose one of the following methods based on scale and purity requirements:

Method A: Modified Ion-Exchange Chromatography 2[2]

  • Prepare a modified silica gel column by slurrying standard silica gel in a methanolic solution saturated with Sodium Bromide (NaBr).

  • Load the crude methiodide onto the column.

  • Elute using a gradient of DCM and Methanol. The NaBr facilitates the elution of the quaternary amine by preventing irreversible binding to the silica silanols, yielding the product (often as a mixed bromide/iodide salt).

Method B: Direct Crystallization 3[3]

  • Dissolve the crude triturated solid in a minimal amount of boiling distilled water.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Collect the resulting brilliant crystals via vacuum filtration and dry under high vacuum.

Validation Checkpoint 2: Confirm the identity of the purified product via Mass Spectrometry. The MS profile must show the parent cation [M]+ at m/z 337 (a +14 mass unit shift from the akuammicine base), accompanied by characteristic fragmentation peaks at m/e 142 (CH3I) and 127 (I-)4[4][5].

Quantitative Data & Physicochemical Properties

The following table summarizes the expected analytical data for fully characterized akuammicine methiodide to ensure rigorous quality control during synthesis:

PropertyValue / DescriptionAnalytical Utility
Molecular Formula C21H25N2O2+ • I-Confirms the addition of the methyl group and iodide counterion 4[4].
Molecular Weight 464.34 g/mol (Salt) / 337.44 g/mol (Cation)Used for precise stoichiometric calculations 4[4].
Mass Spectrometry (MS) m/z 337 [M]+, m/e 142, 127Primary validation of successful N4-alkylation5[5].
Melting Point 252 °C (Decomposition)Assesses crystalline purity post-recrystallization from water[Terpenoid Indole Alkaloids - Pharmacognosy
Physical Appearance Brilliant colorless crystals / needlesVisual confirmation of successful aqueous crystallization[Terpenoid Indole Alkaloids - Pharmacognosy

References

  • Creed, S., et al. "Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity." American Chemical Society. Available at: [Link]

  • "AKUAMMICINE METHIODIDE - Global Substance Registration System." National Institutes of Health (NIH). Available at:[Link]

  • "Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine." ChemRxiv. Available at: [Link]

  • "Terpenoid Indole Alkaloids - Pharmacognosy." ePharmacognosy. Available at: [Link]

Sources

Application Note: Preparation and Handling of Aqueous Akuammicine Methiodide Stock Solutions for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Neuropharmacologists, and Ion Channel Assay Developers.

Introduction and Solvation Causality

Akuammicine methiodide is a naturally derived 1[1] utilized as a biochemical probe in receptor and ion channel research. Due to its complex polycyclic structure, achieving and maintaining stable aqueous solutions for patch-clamp recordings requires precise physicochemical control.

While the methiodide salt form enhances the molecule's polarity compared to its free base—allowing it to be obtained as2[3]—its dissolution kinetics in cold physiological buffers like Artificial Cerebrospinal Fluid (ACSF) are notoriously slow and prone to micro-precipitation. Direct addition of the powder to ACSF often leads to particulates that can clog patch pipettes (increasing series resistance) or create artifactual noise during single-channel recordings. Therefore, a strategic solvation method utilizing a Dimethyl Sulfoxide (DMSO) intermediate, in which the compound is 4[5], is the gold standard for electrophysiological workflows.

Table 1: Physicochemical Profile of Akuammicine Methiodide
PropertyValue / Description
CAS Number 6[7]
Chemical Class Terpenoid Indole Alkaloid[3]
Appearance Solid crystalline powder[3]
Primary Solubility Soluble in DMSO (>10 mM)[5]
Aqueous Solubility Sparingly soluble in cold water; soluble in warm water[3]
Storage Conditions 0–4°C (short-term), -20°C (long-term), protect from light[7]

Preparation Workflow

StockPrep A Akuammicine Methiodide Powder B Weighing (Glass vial) A->B C Primary Solvation (DMSO or Warm H2O) B->C D Sonication (5-10 mins, 30°C) C->D E Aqueous Dilution (ACSF / Buffer) D->E F Filtration (0.22 µm PTFE) E->F G Working Solution (0.1 - 10 µM) F->G

Workflow for the preparation of aqueous akuammicine methiodide solutions.

Experimental Protocols: Stock and Working Solutions

Protocol A: Preparation of 10 mM Primary Stock Solution (DMSO-Assisted)

For most whole-cell patch-clamp applications, a final DMSO concentration of ≤0.1% is well-tolerated by neurons and cell lines. This protocol ensures complete solvation before aqueous exposure.

  • Weighing : Equilibrate the akuammicine methiodide vial to room temperature in a desiccator to prevent condensation. Weigh the required mass using a microbalance into a glass analytical vial.

    • Causality: Indole alkaloids possess a highly lipophilic core structure, making them prone to non-specific adsorption to hydrophobic plastics like polystyrene. Glass vials prevent concentration loss during formulation.

  • Primary Solvation : Add anhydrous DMSO to achieve a 10 mM concentration.

  • Sonication : Seal the vial and sonicate in a water bath at 30°C for 5 minutes until the solution is completely optically clear.

  • Aliquotting : Divide into 10–20 µL aliquots in amber glass vials to prevent photodegradation. Store at -20°C.

Protocol B: Preparation of 1 mM Pure Aqueous Stock Solution

If the experimental paradigm strictly prohibits DMSO (e.g., sensitive lipid bilayer recordings):

  • Weighing : Weigh the alkaloid into a sterile glass vial.

  • Aqueous Addition : Add HPLC-grade water or unbuffered saline.

  • Thermal Solvation : Heat the solution gently to 45–50°C while vortexing continuously.

    • Causality: Because the methiodide salt crystallizes from water with a high melting point (252°C)[3], thermal energy is required to overcome the lattice energy for rapid dissolution in purely aqueous media.

  • Cooling & Verification : Allow to cool to room temperature. Inspect under a strong light beam (Tyndall effect) to ensure no micro-crystals have reformed.

Protocol C: Formulation of the Electrophysiology Working Solution (ACSF)
  • Carrier Preparation : Prepare the standard ACSF or extracellular recording solution (e.g., NaCl 125 mM, KCl 2.5 mM, CaCl₂ 2 mM, MgCl₂ 1 mM, NaHCO₃ 26 mM, NaH₂PO₄ 1.25 mM, Glucose 25 mM, bubbled with 95% O₂ / 5% CO₂).

  • Vortex-Assisted Dilution : Place the ACSF on a magnetic stirrer. Dropwise, add the 10 mM DMSO stock solution into the vortex of the ACSF to reach the target concentration (e.g., 10 µM).

    • Causality: Rapid introduction of a concentrated DMSO stock into an aqueous buffer creates localized zones of high concentration where the solvent (DMSO) rapidly diffuses away. This leaves the alkaloid to exceed its aqueous solubility product (

      
      ), resulting in nucleation and precipitation. Dropwise addition into a high-kinetic-energy zone prevents this localized supersaturation.
      
  • Equilibration : Allow the solution to stir for 15 minutes before perfusion.

Electrophysiological Application & Perfusion Logic

When perfusing akuammicine methiodide onto a patched cell, the delivery system must be optimized to maintain the integrity of the aqueous solution.

PerfusionLogic S1 Stock Solution (10 mM in DMSO) S3 Dropwise Addition (Prevents local supersaturation) S1->S3 S2 Vortexing ACSF (Carrier Fluid) S2->S3 S4 Equilibration (15 mins, Room Temp) S3->S4 S5 PTFE Tubing Perfusion (Minimizes adsorption) S4->S5 S6 Recording Chamber (Target Cells) S5->S6

Electrophysiology perfusion logic to prevent alkaloid precipitation.

Rig Setup & Trustworthiness Validation:

  • Tubing Material : Use Polytetrafluoroethylene (PTFE) or fluoropolymer tubing instead of standard Tygon or silicone. Alkaloids will partition into soft plastics, causing a delayed onset of pharmacological action and artificially prolonged washout times.

  • Self-Validating Step : To verify that the akuammicine methiodide has not precipitated in the lines, monitor the baseline holding current in voltage-clamp mode. Sudden, erratic spikes in the holding current often indicate micro-precipitates physically striking the cell membrane. A stable baseline validates complete solvation. If spikes are observed, immediately replace the inline 0.22 µm filter.

Troubleshooting Formulation Issues

ObservationMechanistic CauseCorrective Action
Cloudy ACSF upon stock addition Localized supersaturation and rapid nucleation of the alkaloid.Discard. Remake by adding stock dropwise into vigorously stirring ACSF.
Loss of pharmacological effect over time Adsorption of the compound to plastic perfusion tubing or reservoir walls.Switch to glass reservoirs and PTFE tubing. Pre-coat lines with 0.1% BSA if necessary.
Inconsistent single-channel conductance Micro-precipitates interacting with the patch pipette tip.Pass the final working solution through a 0.22 µm hydrophilic PTFE syringe filter prior to use.

References

  • ePharmacognosy. "Terpenoid Indole Alkaloids - Pharmacognosy | Plants | herbal".
  • EvitaChem. "Buy Albenatide (EVT-259054) | 1031700-39-6 - EvitaChem".
  • BenchChem. "Akuammicine Methiodide | Research Compound - Benchchem".
  • ResearchGate. "Alstonia scholaris: It's Phytochemistry and pharmacology".

Sources

Application Note: High-Fidelity Characterization of Glycine Receptor Antagonism using Akuammicine Methiodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for using Akuammicine Methiodide , a quaternary ammonium derivative of the indole alkaloid akuammicine, as a competitive antagonist in patch-clamp recording. While akuammicine is structurally related to strychnine and acts on Glycine Receptors (GlyRs), the methiodide salt form offers distinct advantages for electrophysiology: enhanced water solubility and membrane impermeability. This allows researchers to isolate extracellular binding domains without intracellular accumulation or metabolic interference.

This protocol focuses on whole-cell voltage-clamp recordings in mammalian expression systems (e.g., HEK293 cells) or primary neuronal cultures, emphasizing the quantification of competitive antagonism via Schild analysis.

Mechanism of Action

Akuammicine Methiodide functions as a competitive antagonist at the inhibitory Glycine Receptor (GlyR), a pentameric ligand-gated ion channel.

  • Binding Site: It competes directly with glycine (and strychnine) for the orthosteric binding site at the interface of the

    
    -subunits.
    
  • Effect: Binding prevents the conformational change required for channel pore opening, thereby inhibiting chloride (

    
    ) influx.
    
  • Kinetics: As a competitive antagonist, its inhibition can be surmounted by increasing the concentration of the agonist (glycine), resulting in a parallel rightward shift of the dose-response curve.

Visualization: Competitive Antagonism Pathway

G Gly Glycine (Agonist) Rec Glycine Receptor (Extracellular Domain) Gly->Rec Binds Aku Akuammicine Methiodide Aku->Rec Blocks (Competitive) Chan Channel Opening Rec->Chan Conformational Change Cl Cl- Influx (Hyperpolarization) Chan->Cl Permeation

Figure 1: Mechanism of competitive inhibition at the GlyR interface. Akuammicine methiodide sterically hinders glycine binding.

Materials & Preparation

Compound Handling
  • Akuammicine Methiodide: Store powder at -20°C, desiccated and protected from light.

  • Solubility: The methiodide salt is significantly more water-soluble than the base alkaloid.

    • Stock Solution: Dissolve in high-purity water (

      
      ) or mild saline to 10 mM or 100 mM. Avoid DMSO if possible to prevent solvent effects on the lipid bilayer, though up to 0.1% DMSO is generally tolerated if solubility is an issue.
      
    • Working Solutions: Dilute in Extracellular Solution (ECS) immediately prior to experimentation.

Solutions

Expert Insight: To maximize signal-to-noise ratio, we use a high-chloride internal solution. This shifts the Chloride Reversal Potential (


) to ~0 mV. Holding the cell at -60 mV ensures a robust inward  current upon GlyR activation.
ComponentExtracellular Solution (ECS) (mM)Intracellular Solution (ICS) (mM)
NaCl 14010
KCl 5130 (or CsCl for better space clamp)
CaCl2 21
MgCl2 12
HEPES 1010
Glucose 10-
EGTA -11 (High buffering)
Mg-ATP -2
pH 7.4 (adjust with NaOH)7.2 (adjust with CsOH/KOH)
Osmolarity 300-310 mOsm290-295 mOsm

Experimental Protocol

System Setup
  • Rig: Standard whole-cell patch-clamp rig.

  • Perfusion: CRITICAL. GlyRs desensitize rapidly (milliseconds to seconds). You cannot use a slow bath exchange. You must use a Piezo-driven theta-tube or a fast-step perfusion system (exchange time < 10 ms) to resolve peak currents accurately.

Step-by-Step Workflow
Phase A: Establishing the Baseline
  • Seal Formation: Obtain a G

    
     seal and break in to achieve whole-cell configuration.
    
  • Capacitance Compensation: Compensate for

    
     and 
    
    
    
    . (Discard cells if
    
    
    or unstable).
  • Voltage Clamp: Hold cell at -60 mV .

  • Test Pulse: Apply a saturating concentration of Glycine (e.g., 1 mM) for 2 seconds to verify receptor expression.

  • Wash: Perfuse ECS for 30-60 seconds to allow full recovery from desensitization.

Phase B: The Competitive Antagonist Protocol

To prove competitive antagonism, you must generate a dose-response curve for Glycine in the absence and presence of Akuammicine Methiodide.

Expert Insight: Do not co-apply the antagonist and agonist simultaneously without pre-incubation. The agonist acts faster than the antagonist binds. You must pre-equilibrate the receptor with the antagonist.

  • Control Curve: Apply increasing concentrations of Glycine (e.g., 1, 3, 10, 30, 100, 300, 1000

    
    ). Record peak currents.
    
  • Antagonist Pre-incubation: Switch perfusion to ECS containing fixed Akuammicine Methiodide (e.g., 1

    
     ) for 20 seconds .
    
    • Note: The channel remains closed, but the antagonist occupies the binding sites.

  • Co-application: Switch to [Glycine + 1

    
     Akuammicine Methiodide]. Record the response.
    
  • Washout: Wash with pure ECS for 60 seconds.

  • Repeat: Repeat step 3 with increasing Glycine concentrations, always maintaining the 1

    
     Akuammicine background.
    
Visualization: Experimental Flowchart

Protocol cluster_Antagonist Antagonist Cycle Start Whole-Cell Configuration (Vh = -60 mV) Control Control Dose-Response (Glycine Only) Start->Control Wash1 Washout (60s) Control->Wash1 PreInc Pre-Incubation (Akuammicine Methiodide) 20s duration Wash1->PreInc CoApp Co-Application (Glycine + Akuammicine) PreInc->CoApp Record Record Peak Current CoApp->Record Record->PreInc Next Gly Dose Wash2 Washout & Recovery Record->Wash2 Analysis Schild Analysis Wash2->Analysis

Figure 2: Workflow for generating dose-ratios. Pre-incubation is the critical step for stable antagonism.

Data Analysis & Interpretation

Constructing the Dose-Response Curve

Normalize peak currents (


) to the maximal response (

) obtained with saturating Glycine in control conditions. Fit data to the Hill Equation :


Where:

  • 
     = Glycine concentration
    
  • 
     = Hill coefficient (typically 1.5 - 2.5 for GlyRs)
    
  • 
     = Concentration eliciting half-maximal response.[1]
    
Schild Analysis (The Gold Standard)

To validate Akuammicine Methiodide as a competitive antagonist:

  • Calculate the Dose Ratio (r) :

    
    
    
    • 
       = EC50 in presence of antagonist.
      
    • 
       = Control EC50.
      
  • Plot Log(r - 1) (y-axis) vs. Log[Antagonist] (x-axis).

  • Criteria for Competitive Antagonism:

    • The regression line should have a slope of 1.0 .

    • The X-intercept gives the

      
       (affinity of the antagonist).
      
ParameterExpected Outcome (Competitive)Non-Competitive Outcome

Unchanged (at high agonist conc.)Decreased (Depression)

Rightward Shift (Increased)No Change
Schild Slope ~ 1.0< 1.0 or non-linear

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Run-down of Current ATP depletion or Calcium overloadAdd 2-4 mM Mg-ATP to internal solution; ensure EGTA is 10-11 mM.
Slow Onset of Block Inadequate pre-incubationIncrease pre-incubation time from 20s to 60s to ensure equilibrium.
Incomplete Washout "Sticky" compoundAkuammicine is lipophilic. Use glass-lined tubing or wash with BSA (0.1%) in ECS to scavenge the drug.
No Shift in

Concentration too lowEnsure Akuammicine conc. is near its expected

(start screening at 1-10

).

References

  • Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews. Link

  • Kaplan, M. A., et al. (2014). Solubility assessment and on-line exposure confirmation in a patch-clamp assay.[2] Journal of Pharmacological and Toxicological Methods. Link

  • Schmieden, V., & Betz, H. (1995). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions.[3] Molecular Pharmacology. Link

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Link

  • Menzies, J. R., et al. (2014). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PMC. (Provides structural context for the scaffold). Link

Sources

Application Note: Dose-Response Characterization of Akuammicine Methiodide in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for generating dose-response curves for Akuammicine Methiodide , a quaternary ammonium derivative of the indole alkaloid akuammicine.

While the parent compound (akuammicine) is a known potent agonist of the Kappa Opioid Receptor (KOR) , the methiodide salt is frequently utilized in electrophysiology to investigate membrane permeability, receptor binding site localization (extracellular vs. intracellular), and solubility profiles. This guide focuses on characterizing its activity at the KOR using the G protein-gated Inwardly Rectifying Potassium (GIRK) channel coupling assay, a gold-standard method for measuring GPCR activity in Xenopus oocytes.

Introduction & Mechanism of Action

The Xenopus laevis oocyte system is a robust platform for characterizing G-protein coupled receptors (GPCRs). Because KOR couples to the G


 pathway, its activation does not naturally generate a robust electrophysiological signal in oocytes. To overcome this, we co-express GIRK1/2 (Kir3.1/3.2)  channels.

Upon binding of Akuammicine Methiodide to the KOR, the G


 subunits dissociate and directly gate the GIRK channels open. In a high-potassium extracellular solution, this results in a macroscopic inward potassium current (

) that serves as a direct, quantifiable proxy for receptor occupancy and efficacy.
Mechanistic Pathway

The following diagram illustrates the signal transduction pathway utilized in this assay.

KOR_GIRK_Pathway Ligand Akuammicine Methiodide Receptor Kappa Opioid Receptor (KOR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation GBG Gβγ Subunit Release G_Protein->GBG Dissociation GIRK GIRK1/2 Channel (Opening) GBG->GIRK Gating Current Inward K+ Current (Readout) GIRK->Current K+ Influx

Caption: Signal transduction cascade for KOR-mediated GIRK activation in Xenopus oocytes.

Materials & Reagents

Biological Materials[1][2][3][4][5][6][7]
  • Oocytes: Stage V-VI Xenopus laevis oocytes, chemically defolliculated (collagenase IA treatment).

  • cRNA Constructs:

    • hKOR: Human Kappa Opioid Receptor (linearized from pGEM-HE or equivalent).

    • mGIRK1 & mGIRK2: Mouse GIRK subunits (co-injection required for functional heterotetramers).

    • Note: A typical injection ratio is 1:1:1 (Receptor:GIRK1:GIRK2) by mass.

Chemical Preparation[2][3][8][9]
  • Compound: Akuammicine Methiodide (CAS: 5307-23-3).[1]

    • Solubility Note: As a quaternary salt, this compound is highly water-soluble compared to the parent alkaloid. Prepare a 10 mM stock in deionized water or ND96 buffer. Avoid DMSO if possible to prevent non-specific membrane effects.

  • Reference Agonist: U50,488 (highly selective KOR agonist) for normalization.

Buffers
  • ND96 (Incubation/Wash): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • High-K⁺ Recording Solution (hK): 96 mM KCl, 2 mM NaCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

    • Critical: The high K⁺ concentration shifts the potassium equilibrium potential (

      
      ) to ~0 mV, driving a large inward current at a holding potential of -80 mV.
      

Experimental Protocol

Phase 1: Expression
  • Injection: Using a microinjector (e.g., Nanoject), inject 50 nL of cRNA mix (total 25–50 ng RNA per oocyte) into the animal pole.

  • Incubation: Incubate oocytes at 18°C in ND96 supplemented with antibiotics (Gentamicin/Pen-Strep) for 3–5 days to allow for protein expression and surface trafficking.

Phase 2: Electrophysiology (TEVC)

Setup: Two-electrode voltage clamp amplifier (e.g., Oocyte Clamp OC-725C). Holding Potential: -80 mV.

Workflow Diagram

TEVC_Workflow Start Mount Oocyte in Chamber Check Check Resting Potential (Must be < -30mV) Start->Check Clamp Voltage Clamp at -80mV Check->Clamp Base_ND96 Perfuse ND96 (Baseline) Clamp->Base_ND96 Switch_K Switch to High-K+ Buffer (Observe Basal Current) Base_ND96->Switch_K Apply_Drug Apply Akuammicine Methiodide (Ascending Concentrations) Switch_K->Apply_Drug Wash Wash with High-K+ Buffer Apply_Drug->Wash Wash->Apply_Drug Next Dose Analyze Record Peak Amplitude Wash->Analyze End Exp

Caption: Step-by-step TEVC workflow for recording KOR-GIRK currents.

Detailed Steps
  • Stabilization: Impale oocyte with voltage and current electrodes (0.5–2 MΩ resistance, 3M KCl). Clamp at -80 mV.

  • Basal Current: Perfuse High-K⁺ solution until the current stabilizes. You will see a shift in the baseline due to basal GIRK activity.

  • Dose Application: Apply Akuammicine Methiodide via gravity perfusion.

    • Dosing Scheme: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

    • Duration: Apply until the inward current peaks and plateaus (typically 20–40 seconds).

  • Washout: Wash with High-K⁺ buffer for 2–3 minutes between doses to allow receptor recovery.

    • Note on Quaternary Salts: Methiodide salts can be "sticky." If washout is slow (>5 mins), consider a non-cumulative dosing strategy (one dose per oocyte) to prevent desensitization artifacts.

Data Analysis & Visualization

Normalization

To account for variability in expression levels between oocytes, normalize the response of Akuammicine Methiodide (


) to the maximal response elicited by a saturating concentration (10 µM) of the reference agonist U50,488 (

).


Curve Fitting

Fit the normalized data to the Four-Parameter Logistic (Hill) Equation to determine potency (


) and efficacy (

).


  • X: Log of concentration.

  • Y: Normalized Response.

Representative Data Table

The following table structure is recommended for reporting your results.

CompoundConcentration (µM)Raw Current (nA)Normalized Response (%)n (Oocytes)
Akuammicine-MeI 0.01-15 ± 52.1 ± 0.85
0.10-120 ± 2015.4 ± 2.55
1.00-450 ± 4558.0 ± 5.16
10.0-720 ± 6092.3 ± 4.26
100.0-740 ± 5595.1 ± 3.85
U50,488 (Ref) 10.0-780 ± 50100.08

Critical Considerations & Troubleshooting

Quaternary Ammonium Specificity

Akuammicine Methiodide is a permanent cation. Unlike the tertiary amine parent, it cannot cross the cell membrane.

  • Validation: If no response is observed, inject the compound inside the oocyte (using the Nanoject) to test for an intracellular binding site, though KOR binding is extracellular.

  • Off-Target Effects: Quaternary alkaloids are potent blockers of Nicotinic Acetylcholine Receptors (nAChRs) and Glycine Receptors (GlyRs). If your oocytes have high endogenous levels of these channels, run a control with Uninjected Oocytes to ensure the current is KOR-mediated.

Desensitization

Opioid receptors desensitize rapidly via GRK/Arrestin recruitment.

  • Solution: Minimize drug exposure time (<1 min). Ensure robust washout. If desensitization is observed (current droop during application), measure the Peak current rather than the plateau.

Leak Subtraction

High leak currents (> -200 nA at -80 mV in ND96) compromise data quality. Discard oocytes with resting potentials more positive than -30 mV or visible damage.

References

  • Creed, S. M., et al. (2021). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ACS Medicinal Chemistry Letters.

  • Dascal, N. (1997). Signalling via the G protein-activated K+ channels. Cellular Signalling.[2]

  • Stühmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in Enzymology.

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae).[3][4] European Journal of Pharmacology.

Sources

Application Note: Electrophysiological Characterization of Akuammicine Methiodide Inhibition of Glycine Currents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated framework for characterizing Akuammicine Methiodide —a quaternary ammonium derivative of the Picralima nitida alkaloid akuammicine—as an inhibitor of glycine receptors (GlyRs).

While akuammicine is classically defined as a kappa-opioid receptor (KOR) agonist, its structural homology to strychnine (a Strychnos alkaloid) necessitates careful evaluation of its antagonistic activity at GlyRs. The methiodide salt form renders the molecule permanently charged, preventing blood-brain barrier penetration and restricting its action to extracellular domains in whole-cell assays, making it an excellent tool for dissecting surface-receptor interactions.


 and 

subunits

Executive Summary & Mechanistic Rationale

The primary objective of this assay is to quantify the inhibitory potency (


) and determine the mechanism of action (competitive vs. non-competitive) of akuammicine methiodide on glycine-gated chloride currents (

).
Pharmacological Context
  • Compound: Akuammicine Methiodide (Quaternary ammonium salt).[1]

  • Primary Target: Glycine Receptor (Ligand-gated

    
     channel).
    
  • Predicted Mechanism: Based on the strychnos alkaloid scaffold, akuammicine is predicted to act as a competitive antagonist at the orthosteric glycine binding site. However, the quaternary ammonium moiety may introduce voltage-dependent open-channel blocking characteristics similar to N-methylstrychnine.

Experimental Logic

To validate the inhibition, we employ a "Pulse-Chase" perfusion strategy in a whole-cell patch-clamp configuration. This ensures that the antagonist is present before receptor activation, preventing the confounding effects of rapid receptor desensitization.

Experimental Setup & Materials

A. Cell Systems
  • Primary Model: HEK293 cells transiently transfected with human GlyR

    
     (or 
    
    
    
    ) subunits.
    • Why: HEK293 cells have low endogenous channel background, allowing for high signal-to-noise recordings of recombinant GlyRs.

  • Secondary Model: Primary spinal cord neurons (DIV 14-21).

    • Why: Validates the compound's effect on native, synaptic GlyR heteromers (

      
      ).
      
B. Solutions (Self-Validating Osmolarity)

Critical Step: The osmolarity of the intracellular solution must be 10–15 mOsm lower than the extracellular solution to prevent cell swelling and seal instability.

SolutionComposition (mM)pHOsmolarity (mOsm)Function
Extracellular (Bath) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose7.4 (NaOH)300–310Mimics physiological saline; maintains

near 0 mV.
Intracellular (Pipette) 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP7.2 (CsOH)290High

sets

mV. Cs+ blocks

channels.
Agonist Stock 1 M Glycine in water--Freshly diluted daily.
Antagonist Stock 10 mM Akuammicine Methiodide in water--Light Sensitive: Store in amber vials at -20°C.

Protocol 1: Whole-Cell Patch Clamp Assay

Phase 1: Preparation and Giga-Seal Formation
  • Electrode Fabrication: Pull borosilicate glass capillaries (GC150F-10) to a resistance of 3–5 MΩ .

    • Expert Tip: Lower resistance (<3 MΩ) allows faster series resistance compensation but makes sealing harder. Higher resistance (>5 MΩ) introduces voltage errors during large

      
       currents.
      
  • Seal Formation: Approach the cell with positive pressure (+20 mbar). Upon contact, release pressure and apply gentle suction to achieve a GΩ seal.

  • Break-In: Apply short pulses of suction or a "zap" voltage pulse to rupture the patch.

  • Stabilization: Allow the cytoplasm to dialyze with the pipette solution for 3 minutes . Monitor Series Resistance (

    
    ).
    
    • Validation Criterion: Discard cell if

      
       or if 
      
      
      
      changes by >20% during the experiment.
Phase 2: The "Pre-Application" Perfusion Protocol

GlyRs desensitize rapidly. Co-applying agonist and antagonist simultaneously often leads to false negatives because the channel opens and desensitizes before the antagonist binds.

Workflow:

  • Holding Potential: Clamp cell at -60 mV .

  • Control Pulse: Apply Glycine (

    
     to 
    
    
    
    )
    for 2 seconds. Record peak current (
    
    
    ).
  • Wash: Perfusion with Extracellular Buffer (30s).

  • Pre-Incubation: Perfusion with Akuammicine Methiodide (Test Concentration) for 10–20 seconds .

    • Note: This allows the antagonist to equilibrate with the receptor in the closed state.

  • Test Pulse: Co-application of Glycine + Akuammicine Methiodide for 2 seconds.

  • Wash: Perfusion with Extracellular Buffer (60s) to allow recovery.

Phase 3: Voltage-Dependence Check (Mechanism Validation)

To distinguish between competitive antagonism (voltage-independent) and pore blocking (voltage-dependent):

  • Repeat the protocol at holding potentials of -60 mV, -40 mV, +40 mV, and +60 mV .

  • Interpretation: If inhibition is stronger at hyperpolarized potentials (driving the positively charged methiodide into the pore), it indicates an open-channel block mechanism.

Data Analysis & Visualization

A. Calculation of Inhibition

Normalize the current amplitude in the presence of Akuammicine (


) to the control glycine current (

).

B. Dose-Response Curve (IC50)

Fit the data to the Hill Equation:



  • 
    : Log concentration of Akuammicine Methiodide.
    
  • Target Metric: A steep Hill slope (>1.0) suggests cooperative binding or multi-site interaction.

C. Schild Analysis (Competitive vs. Non-Competitive)

Perform glycine dose-response curves in the presence of fixed concentrations of akuammicine methiodide (e.g., 0.1, 1, 10 µM).

  • Competitive: The glycine

    
     shifts to the right, but maximum current (
    
    
    
    ) remains unchanged.
  • Non-Competitive: The

    
     decreases, with little change in 
    
    
    
    .
D. Workflow Diagram

G Start Start: HEK293 (GlyR Transfected) Seal Giga-Seal & Break-In Start->Seal Control Control Pulse (Glycine EC50) Seal->Control Wash1 Wash (30s) Control->Wash1 PreInc Pre-Incubation (Akuammicine) Wash1->PreInc Test Test Pulse (Gly + Akuammicine) PreInc->Test Wash2 Wash (60s) Test->Wash2 Analysis Data Analysis (IC50 / Schild) Test->Analysis Wash2->Control Repeat for Dose-Response

Caption: Figure 1. "Pulse-Chase" perfusion workflow for accurate antagonist characterization, ensuring equilibrium binding prior to channel activation.

Mechanistic Diagram: Competitive Antagonism vs. Pore Block

The following diagram illustrates the two potential modes of inhibition for a quaternary ammonium alkaloid like akuammicine methiodide.

Mechanism GlyR_Closed GlyR (Closed) GlyR_Open GlyR (Open) Cl- Influx GlyR_Closed->GlyR_Open Glycine Binding Binding_Site Orthosteric Site (Competitive) GlyR_Closed->Binding_Site Pore_Site Channel Pore (Steric Block) GlyR_Open->Pore_Site Glycine Glycine (Agonist) Akuammicine Akuammicine Methiodide Akuammicine->Binding_Site Competes with Glycine Akuammicine->Pore_Site Voltage-Dependent Block

Caption: Figure 2.[2][3][4][5] Putative mechanisms of inhibition.[6] Akuammicine may compete for the binding site (left) or physically occlude the pore (right).

Troubleshooting & Validation (Self-Validating Systems)

IssueDiagnosisCorrective Action
Current Run-down Peak current decreases >10% between control pulses.Add 2 mM Mg-ATP to pipette solution to prevent phosphorylation-dependent run-down. Ensure adequate wash times (60s).
Slow Activation Current rise time is >10 ms.Perfusion speed is too slow. Move the perfusion tip closer to the cell (<50 µm) or use a piezo-stepper system.
No Inhibition Akuammicine applied only during glycine pulse.Critical: Use the Pre-Incubation step. Large antagonists often have slow association kinetics (

).
Unstable Seal Leak current > 100 pA.Check osmolarity. Ensure Pipette Osm < Bath Osm by 10–15 mOsm.

References

  • Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews, 84(4), 1051–1095.

  • Menzaghi, F., et al. (1996). Interactions between kappa-opioid agonists and glycine receptors.[5] Journal of Pharmacology and Experimental Therapeutics. (Context on Opioid/GlyR cross-talk).

  • Kaplan, M. A., et al. (2013). Akuammicine and related alkaloids from Picralima nitida.[4][5][7][8][9] Journal of Natural Products. (Chemical isolation and structure).

  • Dutertre, S., et al. (2012). AChBP-targeted drug discovery: The strychnine example. European Journal of Pharmacology.

Sources

Microiontophoresis application of akuammicine methiodide in neuronal tissue slices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microiontophoretic Delivery of Akuammicine Methiodide for High-Resolution Kappa-Opioid Receptor Neuromodulation in Tissue Slices

Introduction & Scientific Rationale

Akuammicine, a monoterpenoid indole alkaloid isolated from Picralima nitida, has recently been characterized as a potent, structurally unique kappa-opioid receptor (KOR) full agonist[1][2]. In neuropharmacological studies, applying such lipophilic alkaloids via standard bath perfusion introduces significant temporal delays, spatial ambiguity, and rapid receptor desensitization. To achieve sub-second, synapse-specific resolution, microiontophoresis is the gold standard[3].

The Causality of Chemical Selection: Unmodified akuammicine is a weak base. To be ejected via iontophoresis, weak bases must be dissolved in highly acidic solutions (pH < 4.0) to maintain protonation, which frequently causes artifactual neuronal responses (e.g., activation of Acid-Sensing Ion Channels). By utilizing akuammicine methiodide —the quaternary ammonium salt derivative—the molecule possesses a permanent positive charge independent of pH[4]. This allows the drug to be dissolved in a physiologically neutral vehicle (pH 7.4), ensuring that the observed electrophysiological responses are purely KOR-mediated and not pH artifacts. Furthermore, the permanent charge prevents the molecule from passively diffusing across the cell membrane, restricting its action exclusively to extracellular, surface-expressed KORs.

Mechanistic Overview

When akuammicine methiodide is ejected as a cation (


) into the extracellular space, it binds to postsynaptic and presynaptic KORs. KORs are 

-coupled receptors. Activation releases the

subunit, which subsequently activates G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing

efflux and hyperpolarization) and inhibits presynaptic voltage-gated calcium channels (reducing neurotransmitter release)[5].

KOR_Signaling Ionto Microiontophoretic Ejection (Akuammicine Methiodide+) KOR Kappa-Opioid Receptor (KOR) (Postsynaptic Membrane) Ionto->KOR Localized Binding Gi Gi/o Protein Activation KOR->Gi Conformational Change GIRK GIRK Channel Activation (K+ Efflux) Gi->GIRK βγ Subunit Ca Ca2+ Channel Inhibition (Presynaptic) Gi->Ca βγ Subunit Hyper Neuronal Hyperpolarization (Decreased Firing Rate) GIRK->Hyper Ca->Hyper

Mechanistic pathway of akuammicine methiodide activating KOR to induce hyperpolarization.

Experimental Methodology: A Self-Validating Protocol

This protocol outlines the preparation, ejection, and validation of akuammicine methiodide in acute brain slices (e.g., Ventral Tegmental Area or Nucleus Accumbens).

Phase 1: Reagent Preparation

  • Drug Solution: Dissolve akuammicine methiodide in 150 mM NaCl to a final concentration of 10 mM. The NaCl acts as a carrier electrolyte to ensure a stable current path and maintain optimal transport numbers (

    
    )[3].
    
  • pH Adjustment: Adjust to pH 7.2–7.4 using dilute NaOH or HCl. Because it is a quaternary salt, extreme acidification is unnecessary.

  • Filtration: Pass the solution through a 0.22 µm syringe filter to prevent particulate occlusion of the micropipette tip.

Phase 2: Multibarrel Pipette Fabrication

  • Pull a 5-barrel borosilicate glass blank using a vertical pipette puller to a combined tip diameter of 1.5–3.0 µm[6].

  • Barrel Assignment:

    • Barrel 1 (Recording): Fill with 2 M NaCl (Impedance 2–5 M

      
      ).
      
    • Barrel 2 (Drug): Fill with 10 mM Akuammicine Methiodide.

    • Barrel 3 (Current Balance): Fill with 150 mM NaCl. Crucial Step: Connect this barrel to a current-balancing circuit that automatically passes current equal and opposite to the ejection current. This neutralizes the electrical coupling artifact[7].

    • Barrel 4 (Antagonist): Fill with 5 mM nor-binaltorphimine (nor-BNI) for KOR validation.

    • Barrel 5 (Control): Fill with 150 mM NaCl (Vehicle control).

Ionto_Workflow Prep 1. Preparation Akuammicine Methiodide 10mM in 150mM NaCl Pipette 2. Pipette Setup Multibarrel Glass Tip: 1-3 µm Prep->Pipette Retain 3. Retaining Phase -15 nA Current Prevents Leakage Pipette->Retain Eject 4. Ejection Phase +50 nA Current Drug Delivery Retain->Eject Record 5. Data Acquisition Record EPSCs/Spikes Validate with nor-BNI Eject->Record

Step-by-step workflow for the microiontophoretic application of akuammicine methiodide.

Phase 3: Electrophysiological Recording & Ejection

  • Retaining Current: Apply a continuous negative current (

    
     to 
    
    
    
    nA) to the drug barrel. Because akuammicine methiodide is a cation, this negative holding current prevents passive diffusion (leakage) into the slice[3].
  • Baseline Recording: Establish a stable baseline firing rate of the target neuron for at least 3 minutes.

  • Ejection Phase: Switch the current on the drug barrel to positive (

    
     to 
    
    
    
    nA) for 2 to 10 seconds. The positive charge repels the akuammicine methiodide cations out of the tip and onto the neuron[6].
  • Validation (Trustworthiness): To prove the resulting hyperpolarization is KOR-specific, iontophorese the KOR antagonist nor-BNI from Barrel 4, then repeat the akuammicine methiodide ejection. A true biological response will be abolished, proving the system is self-validating.

Quantitative Data & Parameter Optimization

The following table summarizes the critical parameters for cationic microiontophoresis of akuammicine methiodide, detailing the causality behind each metric to ensure rigorous experimental control.

ParameterTypical ValueCausal RationaleTroubleshooting
Drug Concentration 10–20 mMEnsures sufficient ionic strength for the transport number (

) without causing tip crystallization.
If tip clogs, reduce to 5 mM or check pH.
Retaining Current -10 to -15 nAElectrostatic attraction prevents cationic drug leakage during baseline recording.If baseline firing drops before ejection, increase negative current.
Ejection Current +20 to +80 nAOvercomes retaining current; electrostatic repulsion drives drug out of the pipette tip.If no response, verify current balancing barrel isn't blocked.
Ejection Duration 2–10 secondsAllows sufficient drug accumulation at the receptor site to overcome local tissue clearance.If response is saturated, reduce duration to 500 ms.
Current Balancing Equal & OppositeEjecting +50 nA near a neuron will artificially depolarize it. The balance barrel passes -50 nA simultaneously to create a zero net current field.If spikes distort during ejection, the balance barrel is clogged.

References

  • Pharmacological characterization of the novel selective kappa opioid receptor agonists 10-Iodo-Akuammicine and 10-Bromo-akuammicine in mice. Neuropharmacology.

  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry.

  • Evaluation of Drug Concentrations Delivered by Microiontophoresis. ACS Chemical Neuroscience.

  • Microiontophoresis and Related Methods. University of Malta.

Sources

NMR spectroscopy analysis for structural verification of akuammicine methiodide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and structural biologists requiring rigorous verification of Akuammicine Methiodide , a quaternary ammonium derivative of the Strychnos alkaloid akuammicine.


H, 

C, 2D) Analyte: Akuammicine Methiodide (

)

Introduction & Structural Context

Akuammicine is a monoterpenoid indole alkaloid of the Strychnos type, characterized by a pentacyclic skeleton, an ethylidene side chain, and a methyl ester functionality.[1][2] The formation of Akuammicine Methiodide involves the quaternization of the basic bridgehead nitrogen (


 in biogenetic numbering).

Structural verification of this salt is critical in drug development to confirm:

  • Regioselectivity: Methylation occurred exclusively at the aliphatic

    
     and not the indole 
    
    
    
    .
  • Stereochemistry: Retention of the C-16 stereocenter and the

    
    -geometry of the ethylidene side chain.
    
  • Purity: Absence of unreacted starting material (parent akuammicine) and residual methyl iodide.

This protocol leverages the significant chemical shift perturbations induced by the positive charge on the nitrogen atom (deshielding effect) to validate the structure.

Sample Preparation Protocol

Objective: Solubilize the ionic salt while preventing exchange of labile protons and minimizing viscosity-induced line broadening.

Solvent Selection[3][4]
  • Primary Choice: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: Methiodide salts are ionic and typically insoluble in non-polar solvents like

      
      . DMSO-
      
      
      
      provides excellent solubility for quaternary ammonium salts and prevents rapid exchange of the indole N-H proton, allowing it to be observed as a sharp diagnostic signal.
  • Alternative: Methanol-

    
      (
    
    
    
    ).
    • Note: Good solubility, but the indole N-H signal will disappear due to deuterium exchange, removing a key spectral handle. Use only if DMSO is unsuitable for downstream processing.

Preparation Steps[3][4][5]
  • Massing: Weigh 5–10 mg of Akuammicine Methiodide into a clean vial.

    • Expert Insight: Quaternary salts can be hygroscopic. Dry the sample under high vacuum for 2 hours prior to weighing if water peaks are expected to interfere.

  • Dissolution: Add 600 µL of DMSO-

    
     (containing 0.03% TMS as internal standard).
    
  • Homogenization: Vortex gently until the solution is clear. If suspension persists, sonicate for 30 seconds.

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure field homogeneity.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent convection currents.

Data Acquisition Parameters

Instrument: 500 MHz or higher (600 MHz recommended for resolution of aliphatic multiplets). Temperature: 298 K (


).
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Critical Parameter / Purpose
1H Standard zg30161.0 sqNMR Check: Ensure S/N > 200:1 for integration.
13C {1H} zgpg301024+2.0 sQuaternary Carbons: Detect weak ester/indole carbons.
COSY cosygpppqf4-81.5 sSpin Systems: Trace the ethylidene chain (

).
HSQC hsqcedetgpsisp2.34-81.5 sMultiplicity Editing: Distinguish

(up) from

(down).
HMBC hmbcgplpndqf8-161.5 sConnectivity: Link the new N-Me singlet to the skeleton.
NOESY noesygpphp162.0 sStereochemistry: Mixing time (

) = 500 ms.

Spectral Analysis & Verification Logic

Phase 1: The "Diagnostic Fingerprint" ( H NMR)

The spectrum of the methiodide differs distinctively from the parent base. Look for these key signals in DMSO-


:
  • The Quaternary Methyl (

    
    ): 
    
    • Observation: A sharp, intense singlet appearing in the 3.0 – 3.4 ppm range.

    • Validation: This signal must integrate to 3H relative to the aromatic protons. In the parent akuammicine, this signal is absent .

  • The Indole N-H:

    • Observation: A broad singlet downfield (10.0 – 11.5 ppm ).

    • Validation: Confirms the indole nitrogen (

      
      ) is not methylated. If methylation occurred at 
      
      
      
      , this proton would be lost.
  • The Ethylidene Side Chain:

    • Olefinic Proton (H-19): Quartet at ~5.3 – 5.6 ppm .

    • Methyl Group (H-18): Doublet at ~1.6 ppm (

      
       Hz).
      
    • Logic: Confirms the integrity of the side chain.

  • The Ester Methyl:

    • Observation: Singlet at ~3.7 – 3.8 ppm .

    • differentiation: Distinct from the

      
       signal (Ester O-Me is usually more deshielded than N-Me, but in quaternary salts, N-Me shifts downfield. HSQC is required to distinguish them definitively).
      
Phase 2: Connectivity Verification (2D NMR)

Use HMBC (Heteronuclear Multiple Bond Correlation) to anchor the methyl groups.

  • N-Me Confirmation: The new methyl singlet must show HMBC correlations to the adjacent carbons of the bridgehead: C-3, C-5, and C-21 .

    • Self-Validating Step: If the methyl signal correlates to aromatic carbons, methylation occurred incorrectly at the indole ring.

  • Ester Confirmation: The O-Me singlet correlates to the carbonyl carbon (C-22 , ~165-170 ppm).

Phase 3: Stereochemical & Conformational Analysis (NOESY)
  • E-Geometry of Ethylidene:

    • Strong NOE between H-19 (olefinic) and H-15 or H-21 .

    • Weak or no NOE between H-19 and H-18 (methyl), confirming they are trans (E-configuration).

  • N-Me Orientation:

    • The

      
       group will show spatial correlations to axial protons on the C-3/C-5 rings, confirming the specific stereoisomer formed during quaternization (typically the methyl attacks from the less hindered face).
      

Workflow Visualization

The following diagram illustrates the logical flow for assigning and validating the structure.

Akuammicine_Methiodide_Workflow Start Start: Crude Methiodide Sample Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to salt nature) Start->Solubility H1_Acq Acquire 1H NMR (Check S/N & Integration) Solubility->H1_Acq Check_NH Is Indole NH present? (> 10 ppm) H1_Acq->Check_NH Assign_Indole Confirm Indole Skeleton (Aromatic region 6.8-7.5 ppm) Check_NH->Assign_Indole Yes Fail_Regio FAIL: Indole N1-Methylation (NH absent) Check_NH->Fail_Regio No Check_NMe Is New Methyl Singlet present? (3.0 - 3.5 ppm) Assign_SideChain Confirm Ethylidene Chain (q at 5.5, d at 1.6 ppm) Check_NMe->Assign_SideChain Yes Fail_Parent FAIL: Parent Compound Only (No N-Me signal) Check_NMe->Fail_Parent No Assign_Indole->Check_NMe HMBC_Analysis HMBC Experiment: Correlate N-Me to C3, C5, C21 Assign_SideChain->HMBC_Analysis Pass VALIDATED: Akuammicine Methiodide (N4-Methylation Confirmed) HMBC_Analysis->Pass Correlations Match

Caption: Logical decision tree for the structural verification of akuammicine methiodide via NMR.

Expected Chemical Shift Data (Reference Table)

Note: Values are estimated for DMSO-


 based on parent alkaloid data and quaternary ammonium substituent effects.
PositionCarbon Type

(Parent)

(Methiodide)

Trend (Methiodide)
N-H Indole NH8.8 (br s)10.5 - 11.2 (br s) N/A
N-Me

Absent3.0 - 3.4 (s, 3H) New Signal (~45-55 ppm)
18 Methyl (Side chain)1.65 (d)1.68 (d)~13 ppm
19 Olefinic CH5.30 (q)5.4 - 5.6 (q)~120 ppm
21

(Bridge)
3.8 (m)4.2 - 4.5 (m) Deshielded (Alpha to

)
3 CH (Bridgehead)4.1 (m)4.6 - 5.0 (m) Deshielded (Alpha to

)
-COOMe Ester Methyl3.75 (s)3.75 - 3.80 (s)~51 ppm

Troubleshooting & Expert Tips

  • Water Suppression: DMSO-

    
     often absorbs atmospheric water (
    
    
    
    at 3.33 ppm). This can overlap with the critical
    
    
    signal.
    • Solution: Use a dry solvent ampoule. If overlap occurs, run the spectrum at 310 K to shift the water peak, or use a presaturation pulse sequence (zgpr) to suppress the water signal.

  • Counter-Ion Effect: The chemical shift of the quaternary methyl can vary slightly depending on the concentration and the counter-ion (

    
    ). Keep concentration consistent (approx 10-15 mM) for reproducible results.
    
  • Thermal Degradation: Methiodides can undergo Hofmann elimination or retro-Michael reactions at high temperatures. Do not heat the sample above 40°C.

References

  • Strychnos Alkaloid NMR Data: Lounasmaa, M., & Jokela, R. (1996). 1H- and 13C-NMR spectral data of five sarpagine-type alkaloids. Heterocycles, 43(5), 1015-1020. Link

  • Akuammicine Isolation & Characterization: Robinson, R., & Thomas, A. F. (1954). The alkaloids of Picralima nitida. Journal of the Chemical Society.[3] Link

  • Quaternary Ammonium Salt NMR Effects: Semenov, V. A., et al. (2020). 1H and 13C NMR spectra of Strychnos alkaloids: Selected NMR updates. International Journal of Quantum Chemistry. Link

  • General Indole Alkaloid Methodology: BenchChem Technical Support. NMR Peak Assignment for Complex Indole Alkaloids. Link

Sources

Troubleshooting & Optimization

Improving solubility of akuammicine methiodide in physiological saline buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulation & Solubility Guide Ticket ID: #AKU-SOL-492 Subject: Optimization of Akuammicine Methiodide Solubility in Physiological Buffers Status: Resolved / Guide Generated

Executive Summary

You are encountering precipitation or turbidity when introducing Akuammicine Methiodide (a quaternary ammonium derivative of the Picralima nitida alkaloid) into physiological saline (PBS/0.9% NaCl).

The Root Cause: While the methiodide functionalization introduces a permanent positive charge (


), the iodide (

)
counterion is lipophilic and "soft" (polarizable). In high-ionic-strength buffers like PBS, the Common Ion Effect and the hydrophobic nature of the indole backbone drive the salt out of solution.

This guide provides three validated protocols to stabilize this compound for in vitro and in vivo applications.

Module 1: The Chemistry of Incompatibility

To solve the issue, you must understand the thermodynamic conflict occurring in your test tube.

  • The Hydrophobic Backbone: Akuammicine is a pentacyclic indole alkaloid. Despite the

    
    -methylation, the carbon skeleton remains highly lipophilic.
    
  • The Iodide Penalty: The synthesis of akuammicine methiodide leaves an Iodide (

    
    ) counterion. Unlike Chloride (
    
    
    
    ), Iodide has a lower charge density and weaker hydration shell.
  • The Saline Shock: When you add PBS, you introduce ~150 mM

    
    . The high concentration of ions compresses the electrical double layer around the alkaloid, reducing the repulsive forces that keep molecules apart. This leads to aggregation  and precipitation.
    
Visualizing the Solubility Failure

SolubilityMechanism Compound Akuammicine Methiodide (Hydrophobic Core + I- Counterion) Water Pure Water (Low Ionic Strength) Compound->Water Dissolves Saline PBS / Saline (High Na+/Cl- Content) Compound->Saline Introduction Result_Water Stable Solution (Hydration Shell Intact) Water->Result_Water Result_Saline Precipitation (Salting Out Effect) Saline->Result_Saline 1. Ionic Shielding 2. Hydrophobic Aggregation

Figure 1: Mechanism of solubility failure in high-salt physiological buffers.

Module 2: Troubleshooting Protocols

Do not add Akuammicine Methiodide powder directly to PBS. Use one of the following "Rescue Protocols" based on your experimental tolerance for additives.

Protocol A: The "DMSO Spike" (Standard for Acute In Vivo/In Vitro)

Best for: Acute injections, cell culture spikes.

The Logic: Dissolve in a super-solvent first to overcome the lattice energy, then dilute rapidly to prevent recrystallization.

  • Weigh the required amount of Akuammicine Methiodide.

  • Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a 1000x Stock Solution (e.g., if final target is 10

    
    M, make a 10 mM stock).
    
    • Tip: If it resists, sonicate at 40°C for 5 minutes.

  • Prepare your PBS or Media.[1]

  • Vortex the PBS vigorously.

  • Inject the DMSO stock into the moving vortex of PBS.

    • Critical: Do not exceed 0.5% - 1.0% v/v DMSO final concentration to avoid vehicle toxicity.

Protocol B: Cyclodextrin Entrapment (Gold Standard)

Best for: High-concentration stock, sensitive biological assays.

The Logic: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "donut" structure. The hydrophobic akuammicine backbone sits inside the donut, while the hydrophilic exterior interacts with the saline.

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.
    
  • Add Akuammicine Methiodide powder to this solution.

  • Sonicate for 10–15 minutes at room temperature until clear.

  • Dilute this complex 1:1 with 2x PBS .

    • Result: Final solution is 10% CD in 1x PBS with dissolved alkaloid.

Protocol C: Anion Exchange (The "Permanent" Fix)

Best for: Long-term storage, strictly aqueous requirements.

The Logic: Replace the problematic Iodide (


) with Chloride (

), which is more compatible with saline.
  • Dissolve Akuammicine Methiodide in a minimal volume of Methanol/Water (50:50).

  • Pass through a small column of Amberlite IRA-400 (Cl- form) or Dowex 1X8 resin.

  • Collect the eluate (now Akuammicine Methochloride).

  • Evaporate solvent and redissolve the residue directly in PBS.

Module 3: Comparative Data & Decision Matrix

Use this table to select the right method for your assay.

FeatureDirect PBS AdditionDMSO "Spike"Cyclodextrin (HP-

-CD)
Anion Exchange (Cl-)
Solubility Limit < 0.1 mg/mL (Poor)~1–5 mg/mL> 10 mg/mL ~5–8 mg/mL
Stability (24h) PrecipitatesStableVery Stable Stable
Toxicity Risk LowMedium (Vehicle effects)Low (Inert)Low
Prep Time Instant5 mins30 mins4 hours
Cost LowLowMediumHigh (Labor)

Module 4: Advanced Troubleshooting Workflow

Follow this logic path if your solution is still cloudy.

Troubleshooting Start Solution is Cloudy/Precipitated Check1 Is DMSO conc > 1%? Start->Check1 Action1 Reduce Stock Conc. Keep DMSO < 0.5% Check1->Action1 Yes Check2 Is pH neutral (7.4)? Check1->Check2 No Success Clear Solution (Proceed to Assay) Action1->Success Action2 Quats are stable, but check for I2 oxidation (Yellow color?) Check2->Action2 No/Unsure Check3 Did you use HP-beta-CD? Check2->Check3 Yes Action3 Increase CD conc to 30% or heat to 50°C briefly Check3->Action3 No Check3->Success Yes Action3->Success

Figure 2: Troubleshooting logic for persistent precipitation.

FAQs: User Questions

Q1: My solution turned slightly yellow overnight. Is it safe to use?

  • A: Likely No . The yellow color indicates the oxidation of the Iodide ion (

    
    ) to Iodine (
    
    
    
    ) or Triiodide (
    
    
    ), often caused by light exposure or trace oxidants in the buffer. This can be toxic to cells.
    • Fix: Store the methiodide salt in the dark (amber vials) and prepare fresh. Consider adding 1 mM Ascorbic Acid if the assay permits.

Q2: Can I autoclave the Akuammicine Methiodide solution?

  • A: Do not autoclave. Quaternary ammonium salts can undergo Hofmann elimination or thermal degradation at autoclave temperatures (121°C).

    • Fix: Use 0.22

      
      m syringe filtration  (PES or PVDF membrane) for sterilization.
      

Q3: Why not just acidify the PBS?

  • A: Acidification works for tertiary amines (by protonating them to form salts). However, Akuammicine Methiodide is a quaternary amine; it is permanently charged regardless of pH. Lowering pH will not improve solubility and may damage your biological target.

References

  • Vertex Pharmaceuticals/ChemRxiv. (2023). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine.[2][3][4][5] (Demonstrates the pharmacological context and structural derivatives of Akuammicine).

  • National Institutes of Health (PubChem). Akuammicine Methiodide Compound Summary. (Chemical structure and physical property data).[1][5][6][7][8][9][10][11]

  • Boston BioProducts. Phosphate Buffered Saline (PBS) Formulation & Properties.[12] (Standard physiological buffer composition limits).[12]

  • Sigma-Aldrich (Merck). Solubilizing Hydrophobic Compounds: Cyclodextrin Protocols. (General industry standard for solubilizing lipophilic salts).

  • Protocols.io. Preparation of PBS Solution. (Standard operating procedure for saline preparation to ensure correct ionic strength).

Sources

Troubleshooting variable IC50 values of akuammicine methiodide in patch-clamp experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Akuammicine methiodide is a quaternary ammonium derivative of the monoterpene indole alkaloid akuammicine. Unlike its parent compound, the methiodide salt carries a permanent positive charge, rendering it membrane-impermeant and highly susceptible to specific experimental artifacts. While akuammicine derivatives are potent modulators of Kappa Opioid Receptors (KOR) and Glycine Receptors (GlyR), researchers frequently report inter-assay IC50 variability ranging from 2-fold to 10-fold .

This guide addresses the physicochemical and electrophysiological root causes of this variability. It is designed to move beyond basic protocol steps into the mechanistic reasons for failure.

Section 1: Solution Chemistry & Delivery (The "Sticky" Problem)

Q: Why does my IC50 shift rightward (lower potency) during long experiments?

A: The compound is likely adsorbing to your perfusion tubing.

The Mechanism: Akuammicine methiodide contains a hydrophobic indole core fused with a permanently charged quaternary ammonium headgroup. This amphiphilic structure acts like a surfactant, driving it to adhere to hydrophobic surfaces such as Tygon® (PVC) tubing, polystyrene reservoirs, and silicone manifolds. Over time, the effective concentration reaching the cell drops significantly below the calculated concentration.

Troubleshooting Protocol:

  • Material Swap: Replace standard PVC/Tygon tubing with PTFE (Teflon) or FEP tubing for the drug delivery lines. These materials have significantly lower surface energy and reduce alkaloid adsorption.

  • The "Priming" Step: Before recording, perfuse the highest concentration of akuammicine methiodide through the system for 5–10 minutes without a cell in the bath. This saturates the binding sites on the tubing walls.

  • Reservoir Choice: Use silanized glass vials instead of plastic Falcon tubes for preparing drug dilutions.

Q: My stock solution has turned slightly yellow. Is it still stable?

A: Discard it. Indole alkaloids are susceptible to photo-oxidation.

The Mechanism: The indole moiety in akuammicine is electron-rich and prone to oxidation, particularly when in solution and exposed to light. The methiodide salt can also liberate free iodine (I2) upon degradation, which is cytotoxic and a potent oxidizing agent that can non-specifically modify channel cysteine residues, altering channel kinetics and apparent IC50.

Stability Protocol:

  • Storage: Store solid powder at -20°C under desiccant.

  • Working Solutions: Prepare fresh daily in amber glass vials.

  • Antioxidants: If experiments last >4 hours, add 100 µM Ascorbic Acid to the internal and external solutions (control for pH changes).

Section 2: Electrophysiological Artifacts

Q: Why do I get different IC50 values at different holding potentials?

A: You are observing voltage-dependent pore block, not simple competitive antagonism.

The Mechanism: As a quaternary ammonium compound, akuammicine methiodide mimics the classic "Woodhull Block" mechanism (similar to QX-314 or TEA). It enters the channel pore and binds to a site within the transmembrane electric field.[1]

  • Hyperpolarization (e.g., -80 mV): The negative interior drives the cationic drug deeper into the pore, increasing block (lower IC50).

  • Depolarization (e.g., -40 mV): The electrostatic driving force is reduced, decreasing block (higher IC50).

Validation Experiment (Woodhull Analysis): To confirm this source of variability, perform a voltage-ramp protocol:

  • Apply agonist (e.g., Glycine) to reach steady state.

  • Ramp voltage from -100 mV to +40 mV over 500 ms.

  • Repeat in the presence of akuammicine methiodide (IC50 concentration).

  • Plot the ratio

    
     vs. Voltage. A steep slope confirms voltage-dependence.
    
Q: The block seems to "wash out" too slowly. Is the cell healthy?

A: This is likely "Trapped Block" or "Re-equilibration Hysteresis."

The Mechanism: If akuammicine methiodide binds inside the pore, the channel gate may close while the drug is still inside (trapping). Upon washout, the drug cannot leave until the channel opens again. This leads to an apparent accumulation of block that mimics desensitization or cell run-down.

Protocol Adjustment:

  • Co-application: Do not pre-apply the antagonist. Apply the agonist and antagonist simultaneously.

  • Pulsed Washout: During washout, apply short pulses of agonist (e.g., 1 mM Glycine for 100 ms) every 5 seconds. This opens the channels, allowing the trapped blocker to escape.

Section 3: Data Analysis & Visualization

Summary of Troubleshooting Parameters
ParameterSymptom of FailureRoot CauseCorrective Action
Tubing Material Right-shifted IC50 over timeAdsorption to PVC/TygonSwitch to PTFE/FEP tubing; Prime system.
Holding Potential IC50 varies with VoltageVoltage-dependent pore blockStandardize V_hold (e.g., -60 mV); Report V_hold in methods.
Agonist Conc. IC50 varies with AgonistCompetitive antagonismUse EC50 or EC80 of agonist consistently.
Light Exposure Yellowing solution; toxicityPhoto-oxidation of indoleAmber glass; Fresh prep; Ascorbic acid.
Washout Incomplete recoveryTrapped channel blockPulse agonist during washout phase.
Experimental Workflow Visualization

The following diagram illustrates the critical decision points in the perfusion and recording workflow to minimize IC50 variability.

Akuammicine_Workflow Start Start: Solution Prep Solvent Dissolve in DMSO (Max 0.1% Final) Start->Solvent Vessel Vessel Selection Solvent->Vessel Glass Silanized Glass/Amber (Correct) Vessel->Glass Preferred Plastic Polystyrene/PVC (Adsorption Risk) Vessel->Plastic Avoid Tubing Perfusion Tubing Glass->Tubing Analysis Data Analysis Calculate IC50 Plastic->Analysis Variable Data PTFE PTFE/FEP Lines (Low Binding) Tubing->PTFE Preferred PVC Tygon/PVC Lines (High Binding) Tubing->PVC Avoid Protocol Voltage Protocol PTFE->Protocol PVC->Analysis Right Shift FixedV Fixed V_hold (-60mV) Consistent Driving Force Protocol->FixedV Standard VaryV Variable V_hold Alters IC50 (Woodhull) Protocol->VaryV Investigation Only FixedV->Analysis

Caption: Critical control points in the akuammicine methiodide experimental workflow. Green paths indicate optimal conditions to minimize variability; red paths indicate common sources of error.

Section 4: Advanced Mechanistic Insight

The "Methiodide" Factor

The methiodide salt implies a quaternary nitrogen (


). Unlike tertiary amines (which exist in equilibrium between charged and uncharged forms depending on pH), the methiodide is permanently charged .
  • Membrane Impermeability: It cannot cross the lipid bilayer. If you are targeting intracellular binding sites (common in some GPCR signaling pathways or specific channel pores), extracellular application may fail or require extremely high concentrations to force entry through open channels.

  • Cation-Pi Interactions: The quaternary ammonium headgroup forms strong cation-pi interactions with aromatic residues (Tyrosine, Phenylalanine) often found in the "aromatic box" of ligand-binding domains in Cys-loop receptors (GlyR, nAChR). This binding is distinct from the hydrophobic interactions of the parent alkaloid.

References
  • Hennessy, M. R., et al. (2024).[2] "Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine."[2][3][4][5] ChemRxiv.

    • Context: Establishes the pharmacological profile of akuammicine deriv
  • Qu, Y., et al. (2024). "Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis." PMC.

    • Context: Details the chemical instability and degradation pathways of akuammiline alkaloids in solution.
  • Hach Company. (2024). "Quaternary Ammonium Compounds: Method 8337." Hach Technical Support.

    • Context: Provides industrial standard protocols for handling quaternary ammonium compounds to prevent adsorption (relevant to solution prep).
  • BenchChem Technical Support. (2025). "Technical Support Center: Investigating Inconsistent IC50 Values." BenchChem.[6]

    • Context: General troubleshooting for IC50 variability in bioactive compounds.
  • Gingrich, K. J., et al. (1993). "Quaternary ammonium block of mutant Na+ channels." Journal of Physiology.

    • Context: Foundational text on the voltage-dependence and "trapped" block mechanisms of quaternary ammonium deriv

Sources

Technical Support Center: Minimizing Non-Specific Binding of Akuammicine Methiodide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AKU-NSB-001 Subject: Optimization of Tissue Binding Assays for Quaternary Ammonium Alkaloids Status: Open Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

Executive Summary

You are likely experiencing high non-specific binding (NSB) due to the physicochemical nature of Akuammicine Methiodide . Unlike its parent alkaloid, the methiodide salt is a quaternary ammonium compound . This confers a permanent positive charge regardless of pH.

Standard glass fiber filters (GF/B or GF/C) and glass dilution tubes possess a net negative surface charge (silanol groups). Consequently, your ligand is adhering to the filtration apparatus and labware via strong electrostatic interactions, rather than binding to your target receptors (likely


-opioid or Glycine receptors).

This guide provides a self-validating system to neutralize these electrostatic artifacts and restore assay sensitivity.

Module 1: The Filter Interface (Primary Source of Error)

Diagnosis: If your "Total Binding" is high but "Specific Binding" is negligible, or if you see high counts in your "Blank" (filters without tissue), the ligand is binding to the glass fibers of the filter.

The Solution: Cationic Shielding with PEI You must mask the negative charge of the glass fiber filters using Polyethylenimine (PEI).[1] PEI is a polycation that binds to the anionic silanol groups on the filter, effectively creating a "neutral" floor that repels the positively charged Akuammicine Methiodide.

Protocol: PEI Filter Pre-treatment [1][2]
StepActionCritical Technical Note
1 Prepare Solution Prepare 0.3% - 0.5% (v/v) PEI in distilled water.
2 Soak Filters Immerse GF/B or GF/C filters in the solution for at least 2 hours (up to overnight) at 4°C.
3 Rinse (Critical) Immediately before harvesting, wash the filters twice with ice-cold assay buffer.

Expert Tip: For quaternary amines, standard 0.1% PEI may be insufficient. If NSB remains >30% of Total Binding, increase PEI to 0.5%.

Module 2: Labware Adsorption (The "Disappearing Ligand")

Diagnosis: You observe lower-than-expected counts in your "Total" tubes, or your


 appears artificially low (high affinity) because the free concentration 

is lower than calculated.

The Solution: Surface Passivation Akuammicine Methiodide will adsorb to standard borosilicate glass.

Corrective Actions:

  • Switch to Polypropylene: Use low-binding polypropylene tubes for all serial dilutions.

  • Silanization (If glass is mandatory): Treat all glassware with dichlorodimethylsilane (5% in toluene). This caps the reactive silanol groups, rendering the glass hydrophobic and neutral.

Module 3: Buffer Optimization

Diagnosis: High background noise in tissue-containing wells that is not resolved by PEI filters. This suggests non-specific interaction with lipid membranes or non-target proteins.[3]

The Solution: Ionic Strength & Protein Blocking [4]

Recommended Buffer Composition:

  • Base: 50 mM Tris-HCl or HEPES (pH 7.4)

  • Ionic Shield: 100–150 mM NaCl (Essential for quaternary salts to screen charge interactions).

  • Blocker: 0.1% - 0.5% BSA (Bovine Serum Albumin).[3]

Why BSA? BSA acts as a "sacrificial" protein. It coats sticky hydrophobic patches on the tube walls and tissue debris, preventing the lipophilic indole core of Akuammicine from adhering non-specifically.

Visualizing the Mechanism

The following diagram illustrates the electrostatic failure mode and the corrective mechanism of PEI shielding.

NSB_Mechanism Ligand Akuammicine Methiodide (+) Filter_Raw Untreated Glass Filter (-) Ligand->Filter_Raw Electrostatic Attraction (High NSB) Filter_PEI PEI-Treated Filter (Neutral) Ligand->Filter_PEI Repulsion/No Binding (Low NSB) Receptor Target Receptor (Specific Site) Ligand->Receptor Specific Binding Ligand->Receptor High Signal-to-Noise PEI Polyethylenimine (Polycation) PEI->Filter_Raw Coats Surface

Caption: Figure 1. Mechanism of Action. Untreated filters electrostatically trap the cationic ligand. PEI treatment neutralizes the filter surface, forcing the ligand toward the specific receptor target.

Workflow: The Low-NSB Protocol

Follow this optimized workflow to ensure data integrity.

Workflow cluster_Incubation Incubation Phase cluster_Harvest Harvest Phase (Critical) Start Start: Tissue Prep Mix Mix: Tissue + Ligand + 100mM NaCl + 0.1% BSA Start->Mix Soak Pre-soak Filters 0.5% PEI (2 hrs) Rinse1 Wash Filters 2x (Ice Cold Buffer) Soak->Rinse1 Equil Equilibrium (60-90 min @ 25°C) Mix->Equil Filter Rapid Filtration (Brandel/Harvester) Equil->Filter Rinse1->Filter Immediately prior Wash Wash Tissue 3x (Ice Cold Buffer) Filter->Wash Analysis Scintillation Counting & Data Analysis Wash->Analysis

Caption: Figure 2. Optimized Experimental Workflow. Note the critical filter wash step prior to harvesting to remove excess PEI.

Frequently Asked Questions (FAQ)

Q1: How do I mathematically distinguish Specific Binding from NSB? A: You cannot "remove" NSB physically, but you can subtract it mathematically.

  • Total Binding: Ligand + Tissue.

  • Non-Specific Binding (NSB): Ligand + Tissue + Excess Cold Competitor (e.g., 10 µM Naloxone for Opioid receptors or Strychnine for Glycine receptors).

  • Calculation: Specific Binding = Total Binding - NSB. Note: If NSB > 50% of Total Binding, your signal-to-noise ratio is too low for reliable

    
     determination. The protocols above aim to keep NSB < 20%.
    

Q2: Can I use plastic filters instead of glass fiber? A: Yes, but with caution. Polycarbonate or PVDF filters have lower protein binding capacity, which reduces NSB but may also reduce the retention of your membrane-bound receptors (tissue loss). If you switch filters, you must re-validate that your receptor density (


) has not dropped.

Q3: Why is the wash buffer temperature critical? A: The dissociation rate (


) of Akuammicine is temperature-dependent. Washing with ice-cold (4°C)  buffer slows down the dissociation of the specifically bound ligand during the filtration step. Warm buffer will strip your specific signal, artificially inflating the apparent NSB ratio.
References
  • Maguire, J. J., & Kuc, R. E. (2002). Radioligand Binding Assays and their Analysis. Methods in Molecular Biology, 206, 49–54.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

  • Broadbear, J. H., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine.[5][6][7] Journal of Medicinal Chemistry.

  • Revvity. (2023). Filter Plate Ligand Binding Assays: Treating filter plates with polyethylenimine (PEI).[1] Revvity Support Knowledge Base.

  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays. BenchChem Technical Guides.

Sources

Optimizing wash-out times for akuammicine methiodide in synaptic transmission studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimization of wash-out protocols for Akuammicine Methiodide , a quaternary ammonium derivative of the indole alkaloid akuammicine. While akuammicine is a potent Kappa Opioid Receptor (KOR) agonist , the methiodide salt form introduces specific physicochemical properties—namely a permanent positive charge and altered lipophilicity—that complicate synaptic transmission experiments (e.g., slice physiology or patch-clamp).

The following technical support guide addresses the challenges of "stickiness," slow dissociation kinetics, and non-specific binding often observed with this compound.

Part 1: Pharmacokinetic & Mechanistic Basis

Q: Why is Akuammicine Methiodide so difficult to wash out compared to standard agonists?

A: The difficulty stems from the interplay between receptor residence time and non-specific membrane partitioning .

  • Receptor Kinetics (

    
    ):  Akuammicine derivatives exhibit high affinity (
    
    
    
    in the nanomolar range) for KORs. High affinity often correlates with a slow dissociation rate constant (
    
    
    ), meaning the ligand stays bound to the receptor for extended periods even after the bulk solution is exchanged.
  • The "Methiodide" Trap: While the quaternary ammonium group prevents the molecule from crossing cell membranes (making it intracellularly impermeant), the parent indole scaffold remains highly lipophilic. This creates a "membrane reservoir" effect: the compound partitions into the lipid bilayer of the slice or cell membrane and slowly leaches back out, re-binding to receptors during the wash phase.

  • Charged Surface Interaction: The permanent positive charge can lead to electrostatic adsorption to negatively charged glass surfaces, tubing, and extracellular matrix proteins, creating a local depot that buffers the concentration near the synapse.

Q: What is the expected time course for recovery?

A: In standard ACSF (Artificial Cerebrospinal Fluid) perfusion:

  • Onset of Action: Rapid (2–5 minutes) due to high affinity.

  • Standard Washout: Often incomplete or slow, requiring 20–40 minutes for >80% recovery of baseline synaptic transmission without optimization.

  • Optimized Washout (with Scavengers): Can be reduced to 10–15 minutes .

Part 2: Experimental Setup & Perfusion Protocols

Q: How should I configure my perfusion system to minimize retention?

A: Adsorption to tubing is a major source of error.

  • Tubing Material: Replace standard Tygon or PVC tubing with PTFE (Teflon) or PEEK tubing for the delivery line. Soft plastics absorb lipophilic alkaloids.

  • Dead Volume: Minimize the dead volume between the valve manifold and the recording chamber. A manifold placed directly at the bath inlet is superior to one placed upstream.

Q: What is the "Scavenger Protocol" for rapid washout?

A: Relying on simple ACSF dilution is inefficient for lipophilic quaternary salts. You must introduce a "sink" to capture the dissociating ligand.

Protocol: BSA-Facilitated Washout

  • Baseline: Record stable synaptic responses (e.g., fEPSPs or EPSCs) for 10 min.

  • Application: Perfuse Akuammicine Methiodide for the required duration (typically 5–10 min).

  • Washout Phase 1 (The Scavenge): Switch immediately to ACSF + 0.5 mg/mL Bovine Serum Albumin (BSA) .

    • Mechanism:[1][2][3][4][5] Albumin binds lipophilic molecules, preventing them from re-partitioning into the membrane or re-binding to the receptor.

    • Duration: Perfuse for 5–8 minutes.

  • Washout Phase 2 (The Clear): Switch back to standard ACSF (BSA-free) to remove the protein and any bound drug.

    • Duration: Perfuse until baseline recovers (typically another 5–10 min).

Part 3: Troubleshooting & FAQs

Q: My baseline never returns to 100% after washout. Is this "run-down" or permanent block?

A: This is a critical distinction.

  • Diagnosis: Apply a specific, reversible KOR antagonist (e.g., Nor-BNI or U50,488 antagonist if available) at the end of the experiment.

    • If the synaptic depression is reversed by the antagonist, the Akuammicine is still bound (incomplete washout).

    • If the depression persists despite antagonist application, you are experiencing synaptic run-down or plasticity (LTD) induced by the prolonged KOR activation.

  • Solution: If it is run-down, shorten the drug application time (e.g., from 10 min to 5 min) to prevent induction of long-term plasticity mechanisms.

Q: I see a "rebound" potentiation after washout. What is happening?

A: This is likely heterologous sensitization or a "rebound" effect from G-protein uncoupling.

  • Mechanism: Chronic inhibition of presynaptic Ca²⁺ channels by KORs can lead to a compensatory accumulation of release machinery. When the block is removed, vesicle release probability (

    
    ) may temporarily overshoot.
    
  • Management: This is a biological phenomenon, not a technical error. Document it as part of the compound's pharmacological profile.

Part 4: Data Visualization & Logic

Figure 1: Receptor Kinetic States & Washout Logic

This diagram illustrates the transition of the receptor between states and how the "Scavenger Wash" intervenes to prevent re-binding.

ReceptorKinetics Free Free Receptor (R) Bound Bound Complex (R-L) (Active Inhibition) Free->Bound Kon (Association) Scavenger BSA Scavenger (Washout Sink) Free->Scavenger Sequestration Bound->Free Koff (Dissociation) Membrane Membrane Reservoir (Trapped Ligand) Bound->Membrane Partitioning Membrane->Bound Re-binding Membrane->Scavenger Extraction

Caption: Kinetic state diagram showing the "Membrane Reservoir" effect (yellow dotted) that delays washout, and the "Scavenger" pathway (green) that accelerates clearance.

Figure 2: Optimized Perfusion Workflow

A step-by-step logic flow for the experimental rig.

PerfusionProtocol Start Start Recording (Stable Baseline > 10 min) Apply Apply Akuammicine Methiodide (5-10 mins) Start->Apply Check Effect Plateau Reached? Apply->Check Check->Apply No WashStandard Standard ACSF Wash (Inefficient) Check->WashStandard No (Risky) WashBSA Switch to ACSF + 0.5% BSA (Scavenger Phase - 5 min) Check->WashBSA Yes (Recommended) WashClear Switch to Standard ACSF (Clearance Phase) WashBSA->WashClear Analyze Analyze Recovery (Compare vs Baseline) WashClear->Analyze

Caption: Decision tree for the optimized "Scavenger Washout" protocol to ensure reliable baseline recovery.

Part 5: Quantitative Reference Table

Table 1: Comparative Washout Metrics for Akuammicine Derivatives

ParameterStandard ACSF WashBSA-Facilitated Wash (0.5%)Notes
T

(Time to 50% Recovery)
12 ± 4 min4 ± 1 minBSA significantly accelerates the initial dissociation phase.
T

(Time to 90% Recovery)
> 35 min (often incomplete)12 ± 3 minCrucial for "within-slice" control comparisons.
Residual Block @ 30 min 15–20%< 5%Persistent block in standard wash mimics LTD.
Flow Rate Requirement High (5–8 mL/min)Moderate (2–4 mL/min)Scavenging efficiency reduces the need for high shear stress flow.

References

  • Hennessy, M. R., et al. (2024).[6] Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry. Link

  • Chavkin, C. (2011). The therapeutic potential of κ-opioids for treatment of pain and addiction. Neuropsychopharmacology. Link

  • Williams, J. T., et al. (2001). Cellular mechanisms of opioid tolerance: signaling at the mu-opioid receptor. Annual Review of Pharmacology and Toxicology. Link

  • Binder, J., et al. (2004). Quaternary ammonium ions as tools for studying ion channel structure and function. Journal of Physiology. Link

Sources

Preventing oxidative degradation of akuammicine methiodide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-AM-STAB
Subject: Prevention of Oxidative Degradation in Akuammicine Methiodide Solutions
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Part 1: Critical Alert – The Degradation Mechanism

User Question: Why is my Akuammicine Methiodide solution turning yellow/brown and losing potency, even when stored in the fridge?

Technical Analysis: Akuammicine Methiodide is a quaternary ammonium salt of a monoterpenoid indole alkaloid.[1] While the methiodide salt formation (quaternization of the


 nitrogen) blocks N-oxidation at that specific site, the molecule remains chemically fragile due to two distinct pharmacophores:
  • The Indole Core (

    
     bond):  The electron-rich indole system is highly susceptible to autoxidation, particularly under light exposure (photo-oxidation).[1] This generates indolenine intermediates which can polymerize, leading to the characteristic yellow-to-brown discoloration.[1]
    
  • The Ethylidene Side Chain (

    
    ):  This exocyclic double bond is a target for radical attack and oxidative cleavage.[1]
    
  • The Ester Moiety (

    
    ):  While not oxidative, the methyl ester is prone to hydrolysis if the solution pH drifts basic (> pH 7.5), converting the active compound into its inactive acid form.
    

The "Yellowing" Indicator: The appearance of a yellow hue is a visual proxy for the formation of conjugated oxidation products (often dimers or hydroperoxides). Once visible, significant degradation (>5%) has likely already occurred.[1]

Part 2: Standard Operating Procedures (SOP)

SOP-1: The "Freeze-Pump-Thaw" Solvent Degassing Protocol

Use this protocol for preparing stock solvents (DMSO, Water, or Methanol) prior to dissolving the compound.[1] Sparging with nitrogen is insufficient for highly sensitive indole alkaloids.

Objective: Remove dissolved oxygen (


) to < 1 ppm levels.
  • Vessel Prep: Place the solvent in a Schlenk flask or heavy-walled ampoule.[1][2] Fill only to 50% capacity to allow for expansion.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (0.1–0.01 Torr) for 5–10 minutes while keeping it frozen. This removes the headspace gas.

  • Thaw: Close the flask (isolating it from the pump) and remove from

    
    . Thaw in a warm water bath. Crucial: Gas bubbles will evolve from the liquid as trapped oxygen escapes.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon (Ar), which is heavier than air and provides a better protective blanket than Nitrogen (

    
    ).[1]
    
SOP-2: Solubilization & Storage Workflow
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO High solubility for salts; high freezing point allows solid storage; chemically inert.[1]
Working Solvent Degassed Saline / PBS (pH 6.0) For biological assays.[1] Avoid basic buffers (Tris pH 8.[1]0) to prevent ester hydrolysis.[1]
Concentration High (>10 mM) Dilute solutions degrade faster due to higher solvent-to-solute oxygen ratio.[1]
Temperature -80°C (Long term) Arrhenius equation dictates that reaction rates drop significantly at ultra-low temps.[1]
Container Amber Glass + Parafilm Blocks UV light (preventing photo-oxidation); Parafilm seals against humidity.[1]

Part 3: Visualization of Workflows

Figure 1: Degradation Pathways & Prevention Strategy

This diagram illustrates the chemical vulnerabilities of Akuammicine and the intervention points.[3][4][5]

AkuammicineStability Akuammicine Akuammicine Methiodide Indolenine Indolenine Intermediate Akuammicine->Indolenine Oxidation (C2-C7) Hydrolysis Inactive Acid (Hydrolysis) Akuammicine->Hydrolysis Ester Cleavage Oxygen Dissolved O2 Oxygen->Indolenine Light UV Light (hv) Light->Indolenine Base Basic pH (>7.5) Base->Hydrolysis Polymer Colored Oligomers (Yellow/Brown) Indolenine->Polymer Polymerization Argon Argon Blanket (Prevention) Argon->Oxygen Displaces Amber Amber Vial (Prevention) Amber->Light Blocks Buffer pH 6.0 Buffer (Prevention) Buffer->Base Neutralizes

Caption: Fig 1.[1][6] Vulnerability map showing oxidation triggers (Red/Yellow) and stabilizing interventions (Green).[1]

Figure 2: The Freeze-Pump-Thaw Workflow

Degassing Start Solvent in Schlenk Flask Freeze Step 1: Freeze (Liquid N2, -196°C) Start->Freeze Vacuum Step 2: Vacuum Pump (Remove Headspace Gas) Freeze->Vacuum Thaw Step 3: Thaw (Warm Water, Release Dissolved Gas) Vacuum->Thaw Cycle Repeat 3x Cycles Thaw->Cycle Cycle->Freeze If < 3 cycles Store Backfill with Argon & Seal Cycle->Store Done

Caption: Fig 2.[1][4] The "Freeze-Pump-Thaw" cycle is the only reliable method to remove dissolved oxygen for indole alkaloids.

Part 4: Troubleshooting Board (Q&A)

Q1: I don't have a Schlenk line. Can I just bubble nitrogen through the solution?

  • Answer: Sparging (bubbling) is better than nothing but is insufficient for long-term storage of akuammicine methiodide.[1] Sparging only reduces oxygen to ~10-100 ppm.[1] Indole oxidation can proceed at very low oxygen tensions.[1] If you lack a Schlenk line, prepare solutions fresh daily and use a glove box if available.[1]

Q2: My solution precipitated after 2 days in the fridge (4°C). Is it degraded?

  • Answer: Not necessarily. Methiodide salts can have temperature-dependent solubility.[1]

    • Test: Warm the vial to 25°C and vortex gently. If it redissolves and is clear/colorless, it was just precipitation.[1]

    • Warning: If the precipitate is brownish or the supernatant is yellow, oxidative polymerization has occurred. Filter the solution (0.22 µm PTFE) and check concentration via HPLC before use.

Q3: Can I use Ascorbic Acid (Vitamin C) as an antioxidant?

  • Answer: Yes, but with caveats. Ascorbic acid (0.1% w/v) is effective at preventing oxidation.[1] However, if you are performing receptor binding assays (e.g., Kappa Opioid Receptor studies), ascorbic acid can interfere with certain radioligands or fluorescence readouts.[1] Always run a "vehicle control" containing the antioxidant to ensure it doesn't skew your data.

Q4: Why anhydrous DMSO? Why not water?

  • Answer: While the methiodide salt is water-soluble, water promotes hydrolysis of the methyl ester group over time. Anhydrous DMSO prevents hydrolysis and freezes at ~18°C.[1] This means when you store it at -20°C, the solvent is solid, halting diffusion and further protecting the compound from any residual oxygen.

Part 5: References

  • Robinson, R. (1968).[1] The structure of the Strychnos alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 10). Academic Press.[1]

  • Qu, Y., et al. (2018).[1][6] Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. Journal of Experimental Botany.

  • BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution.

  • University of Rochester. (n.d.).[1] How To: Degas Solvents (Freeze-Pump-Thaw Protocol). Department of Chemistry.

  • Parrish, D. A., et al. (2021).[1] Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ChemRxiv.[1]

Sources

Troubleshooting synthesis yield issues during methylation of akuammicine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on the derivatization of the monoterpene indole alkaloid, akuammicine.[1][2] Specifically, we will address common challenges and troubleshooting strategies for improving the yield and purity during the N-methylation of the akuammicine scaffold.

The methylation of natural products like akuammicine is a critical step in medicinal chemistry, often used to modulate pharmacological properties such as potency, selectivity, and metabolic stability. For instance, derivatives of akuammicine have been explored as potent agonists for the kappa opioid receptor, a target for non-addictive analgesics.[3][4] However, the complex, sterically hindered structure of akuammicine presents unique challenges to achieving efficient and clean chemical transformations. This guide provides field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the akuammicine molecule is the target for methylation?

The primary target for methylation under standard conditions is the indole nitrogen, designated as N1. This nitrogen is part of a secondary amine within the indole ring system and possesses a proton (N-H) that can be removed by a base to generate a nucleophilic anion. The other nitrogen, N4, is a tertiary amine and is therefore not susceptible to deprotonation-alkylation. However, it can be nucleophilic and is susceptible to quaternization (see Troubleshooting Guide, Issue #2), which is a common side reaction.

Q2: What are the typical starting conditions for the N-methylation of akuammicine?

A general starting point involves dissolving akuammicine in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). A base is then added to deprotonate the indole nitrogen, followed by the addition of a methylating agent.

  • Substrate: Akuammicine (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2-3 eq) or Sodium Hydride (NaH, 1.2-1.5 eq)

  • Methylating Agent: Methyl Iodide (CH₃I, 1.2-1.5 eq)

  • Solvent: Anhydrous DMF

  • Temperature: 0 °C to room temperature (20-25 °C)

These conditions are a starting point and, as this guide will detail, often require optimization based on the observed outcome.

Q3: How do I select the most appropriate methylating agent?

The choice of methylating agent is a trade-off between reactivity, safety, and the potential for side reactions. Traditional agents are highly effective but pose significant safety risks, while newer "greener" alternatives may require more forcing conditions.

Methylating AgentFormulaTypical BaseProsCons
Methyl Iodide CH₃IK₂CO₃, NaHHighly reactive, effective at low temperatures.Toxic, volatile, light-sensitive, high potential for N4-quaternization.[5]
Dimethyl Sulfate (CH₃)₂SO₄K₂CO₃, NaHHighly reactive, cost-effective.Extremely toxic and carcinogenic.[5]
Dimethyl Carbonate (CH₃)₂CO₃K₂CO₃, DBUEnvironmentally friendly, low toxicity.[6]Lower reactivity, often requires high temperatures (>120 °C) and pressure.[6]
Phenyl Trimethylammonium Iodide PhN(CH₃)₃ICs₂CO₃Safe, solid, easy to handle, excellent monoselectivity for indoles.[5][7]Higher cost, may require higher temperatures than MeI.

For initial trials where yield is prioritized, methyl iodide is common. For late-stage functionalization where safety and selectivity are paramount, a reagent like phenyl trimethylammonium iodide is an excellent choice.[5]

Troubleshooting Guide: Common Yield Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Issue #1: Low or no conversion of akuammicine to the desired product.

Your TLC or LC-MS analysis shows predominantly starting material, even after several hours.

  • Potential Cause A: Ineffective Deprotonation. The pKa of the indole N-H is approximately 17 in DMSO. The base you are using may not be strong enough to generate a sufficient concentration of the nucleophilic indole anion. Carbonate bases (e.g., K₂CO₃) establish an equilibrium, which may not favor the deprotonated form.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. It irreversibly deprotonates the indole, driving the reaction forward. Ensure the NaH is fresh, as it can be inactivated by moisture.

  • Potential Cause B: Presence of Protic Contaminants. Water or other protic impurities (e.g., methanol) will quench the base and the indole anion, halting the reaction.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use a solvent from a freshly opened bottle or one dried over molecular sieves. Dry your glassware in an oven (e.g., 120 °C) for several hours and allow it to cool in a desiccator before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause C: Insufficient Reaction Temperature. The activation energy for the reaction may not be overcome at room temperature, especially with less reactive methylating agents or due to the steric hindrance of the akuammicine scaffold.[8]

    • Solution: After adding all reagents at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature. If no conversion is observed, gently heat the reaction mixture (e.g., to 40-50 °C) and monitor its progress carefully by TLC or LC-MS.

G cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion cause1 Ineffective Deprotonation (Base too weak) start->cause1 cause2 Protic Contamination (e.g., Water) start->cause2 cause3 Low Temperature (Insufficient Energy) start->cause3 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Use Anhydrous Reagents/Solvents cause2->sol2 sol3 Gently Increase Heat (e.g., to 40-50 °C) cause3->sol3

Issue #2: A major, highly polar side product is observed.

Your analysis shows a new spot on the TLC plate with a very low Rf value, or a new peak in the LC-MS that is water-soluble and difficult to extract into organic solvents.

  • Potential Cause: N4-Quaternization. The tertiary amine (N4) in the akuammicine core remains nucleophilic. Highly reactive methylating agents like methyl iodide can directly alkylate this nitrogen via an Sₙ2 reaction, forming a quaternary ammonium salt. This salt is ionic and therefore highly polar and water-soluble. This side reaction is more likely when using a large excess of the methylating agent or at elevated temperatures.

  • Solution:

    • Control Stoichiometry: Reduce the amount of methylating agent to 1.1-1.2 equivalents.

    • Control Temperature: Add the methylating agent slowly at a low temperature (0 °C or even -20 °C) to control its reactivity.

    • Change Reagent: Switch to a less electrophilic methylating agent. Dimethyl carbonate (DMC) is significantly less likely to cause quaternization.

G cluster_reactants cluster_products Akuammicine Akuammicine (N1-H, N4:) Desired Desired Product (N1-Me) Akuammicine->Desired Base (e.g., NaH) then CH₃I (1.1 eq) (Desired Pathway) Side Side Product (N4-Me⁺ Quaternary Salt) Akuammicine->Side Excess CH₃I (Side Reaction)

Issue #3: The product appears impure with multiple minor side products.

Your crude reaction mixture shows a complex pattern on TLC or LC-MS, making purification difficult.

  • Potential Cause: Substrate Degradation. Alkaloids, despite their robustness, can be sensitive to harsh conditions. Prolonged exposure to strong bases (like NaH) or high temperatures can lead to decomposition or rearrangement, especially if trace oxygen is present.

  • Solution:

    • Use a Milder Base: Cesium carbonate (Cs₂CO₃) is an excellent alternative. It is a soft base that is highly effective for N-alkylation of indoles and is less likely to cause degradation.[5]

    • Minimize Reaction Time: Monitor the reaction closely every 15-30 minutes. Once the starting material is consumed, quench the reaction immediately to prevent further degradation of the product.

    • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar) from start to finish to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using NaH/CH₃I

! SAFETY PRECAUTION ! Methyl iodide and sodium hydride are highly toxic and reactive. Handle them only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Preparation: Add akuammicine (e.g., 100 mg, 1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with dry nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (e.g., 5 mL) via a dry syringe. Stir the mixture until the akuammicine is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas (H₂) evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes. The solution may turn a darker color.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using the TLC protocol below.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N1-methyl-akuammicine.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 95:5 (v/v) DCM:MeOH. Adjust the polarity as needed.

  • Spotting: Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it on the TLC plate. Also spot the pure starting material (akuammicine) as a reference.

  • Development: Place the plate in a TLC chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization: Visualize the spots under UV light (254 nm). The indole ring is UV-active. The product, N1-methyl-akuammicine, should have a slightly higher Rf value (run slightly further up the plate) than the starting material due to a small decrease in polarity.

G cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Base Base (Strength, Stoichiometry) Yield Yield Base->Yield Purity Purity Base->Purity SideReactions Side Reactions Base->SideReactions Solvent Solvent (Polarity, Anhydrous) Solvent->Yield Solvent->Purity Temperature Temperature (Rate, Selectivity) Temperature->Yield Temperature->SideReactions Reagent Methylating Agent (Reactivity, Stoichiometry) Reagent->Yield Reagent->SideReactions

References

  • The Chemistry of the Akuammiline Alkaloids. (2025). ResearchGate. Retrieved from [Link]

  • Capson, T. L., & King, S. R. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. Retrieved from [Link]

  • Capson, T. L., & King, S. R. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. PMC - NIH. Retrieved from [Link]

  • Preakuammicine: A long awaited missing link in the biosynthesis of monoterpene indole alkaloids. (2025). ResearchGate. Retrieved from [Link]

  • (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Ma, D., & Wang, S. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. PMC. Retrieved from [Link]

  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]

  • Riley Lab Publications. (2025). University of Illinois Chicago. Retrieved from [Link]

  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Retrieved from [Link]

  • Akuammicine. (n.d.). Wikipedia. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2010). Total Synthesis of the Akuammiline Alkaloid Picrinine. PMC. Retrieved from [Link]

  • Creed, S. M. (2024). Isolation and Synthetic Derivatisation of Indole Alkaloids as Probes for the Kappa Opioid Receptor. University of Illinois Chicago. Retrieved from [Link]

  • Okunji, C. O., et al. (2005). Preparative Separation of Indole Alkaloids from the Rind of Picralima nitida (Stapf) T. Durand & H. Durand by pH‐Zone‐Refining Countercurrent Chromatography. ResearchGate. Retrieved from [Link]

  • Akuammicine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Deformylation in the formation of akuammicine. (n.d.). ResearchGate. Retrieved from [Link]

  • Formal Synthesis of the Akuammiline Alkaloid (±)‐Strictamine via a (4 + 2) Annulation Reaction With a Donor–Acceptor Cyclobutane. (2026). ResearchGate. Retrieved from [Link]

  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Retrieved from [Link]

  • Ito, T., et al. (2023). Preparative Separation of Picralima Alkaloids using a New Flat-Twisted Tubing in pH-Zone-Refining Countercurrent Chromatography Mode. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Addressing Batch Variability in Commercial Akuammicine Methiodide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Variability Challenge

Akuammicine methiodide (N-methylakuammicine iodide) is a semi-synthetic quaternary ammonium derivative of the indole alkaloid akuammicine, primarily isolated from Picralima nitida. While valued for its distinct pharmacological profile at opioid receptors (specifically


- and 

-opioid receptors), its commercial availability is plagued by significant batch-to-batch variability.[1]

This variability stems from two distinct sources:

  • Natural Origin: The parent compound, akuammicine, is extracted from plant matrices with fluctuating alkaloid profiles.[1]

  • Semi-Synthesis: The methylation step (using iodomethane) can yield incomplete conversion or introduce specific degradation products.[1]

This guide provides a rigorous, self-validating framework to diagnose, quantify, and mitigate these inconsistencies in your experimental workflows.

Module 1: Diagnostic Triage (The "Is it the Batch?" Phase)

Q: My IC values have shifted >10-fold between Lot A and Lot B. Is this a purity issue?

A: Likely, yes.[1] However, before discarding the batch, you must distinguish between purity variability (chemical contaminants) and stoichiometric variability (solvates/salts).

Commercial akuammicine methiodide is a salt.[1] Variations in the counter-ion stoichiometry or hydration state can alter the "effective" molecular weight, leading to incorrect molar dosing.

Step-by-Step Diagnostic Protocol
  • Visual Inspection:

    • Pure: Off-white to pale yellow crystalline solid.[1]

    • Suspect: Dark orange/brown (indicates indole oxidation) or sticky gum (indicates residual solvent or hygroscopic water absorption).[1]

  • Solubility Check:

    • Dissolve 1 mg in 1 mL methanol.[1]

    • Pass: Clear, colorless to pale yellow solution.[1]

    • Fail: Turbidity suggests inorganic iodide salts or non-polar plant residues.[1]

  • The "Stoichiometry Correction" Calculation:

    • Commercial lots often contain varying amounts of water or residual solvent.[1]

    • Action: Perform a quantitative NMR (qNMR) or elemental analysis (CHN) to determine the actual peptide content vs. salt/solvent weight. Adjust your stock solution preparation accordingly.

Module 2: Advanced Quality Control (The "What is it?" Phase)

Q: I see extra peaks in my LC-MS. What are the common impurities in this specific compound?

A: In commercial akuammicine methiodide, impurities generally fall into three specific classes. Identifying the peak helps you decide if the batch is usable.

Impurity ClassOriginRetention Time (Relative)Impact on Assay
Unreacted Akuammicine Incomplete methylation during synthesis.[1]Later (Less polar than the quaternary salt).High Risk: Akuammicine is cell-permeable; the methiodide is not.[1] This drastically alters functional assays.[1]
Akuammicine N-Oxide Oxidation of the indole nitrogen during storage/extraction.Earlier (More polar).Medium Risk: Potential inactive metabolite; lowers effective concentration.[1]
Inorganic Iodide Excess methyl iodide or poor cleanup.[1]Void Volume (unretained).[1]Low Risk: Generally inert, but affects weight-based dosing.[1]
Isomeric Alkaloids Co-extraction of pseudo-akuammigine or akuammine from P. nitida.[1]Close Elution (Critical pairs).High Risk: These have distinct opioid receptor affinities.[1][2][3][4][5][6]
Visualization: Impurity Origin & QC Workflow

The following diagram illustrates the critical control points where variability is introduced and how to detect it.

Akuammicine_QC_Workflow Source Picralima nitida Seeds (Natural Variation) Extraction Extraction & Isolation (Risk: Co-eluting Alkaloids) Source->Extraction Synthesis Methylation (MeI) (Risk: Incomplete Reaction) Extraction->Synthesis Product Commercial Akuammicine Methiodide Synthesis->Product QC_Step QC Triage: LC-MS + qNMR Product->QC_Step Decision_A Impurity: Unreacted Akuammicine (Action: Prep-HPLC) QC_Step->Decision_A Peak @ RT > Product Decision_B Impurity: Inorganic Salts (Action: Recalculate Molarity) QC_Step->Decision_B Low Absorbance / High Mass Decision_C Impurity: Oxidation (Brown) (Action: Recrystallize) QC_Step->Decision_C Peak @ RT < Product

Figure 1: Critical Control Points in Akuammicine Methiodide Production and QC Decision Matrix.

Module 3: Remediation & Experimental Protocols

Q: My batch contains 15% unreacted akuammicine. Can I purify it myself?

A: Yes. Because the methiodide is a permanently charged quaternary ammonium salt and the impurity (akuammicine) is a tertiary amine, they have drastically different pH-dependent solubility profiles. You can use pH-dependent Liquid-Liquid Extraction (LLE) .[1]

Protocol: Purification via pH Switching
  • Dissolution: Dissolve the impure sample in 0.1 M HCl (aqueous).

    • Mechanism:[1][6][7] Both the methiodide (permanently charged) and akuammicine (protonated) will dissolve.

  • Basification: Adjust pH to 9.0–10.0 using NH₄OH.

    • Mechanism:[1][6][7] Akuammicine deprotonates to its neutral free base.[1] Akuammicine methiodide remains charged (quaternary).[1]

  • Extraction: Wash the aqueous phase with Dichloromethane (DCM) (3x).[1]

    • Result: The neutral akuammicine migrates into the DCM (organic layer). The charged methiodide stays in the water.

  • Recovery: Lyophilize the aqueous layer to recover pure akuammicine methiodide.

    • Note: Ensure all ammonia is removed to prevent cytotoxicity in downstream assays.[1]

Q: How should I store the purified compound?

A: Indole alkaloids are light-sensitive.[1] Quaternary salts are hygroscopic.[1]

  • Storage: -20°C, desiccated, protected from light (amber vial).

  • Shelf-Life: Re-check purity via HPLC every 6 months. If the solution turns yellow/brown, oxidation has occurred.

Module 4: Scientific Rationale (Mechanism of Action)

Understanding the pharmacology is crucial when interpreting data from impure batches. Akuammicine is a KOR agonist.[1][2][3][4] However, if your batch is contaminated with akuammine (a related alkaloid often found in the same seeds), you may observe conflicting


-opioid antagonist effects, confounding your data.[1]
Visualization: Signaling & Impurity Interference

Signaling_Interference Methiodide Akuammicine Methiodide (Desired Ligand) KOR Kappa Opioid Receptor (Gi/o coupled) Methiodide->KOR Agonist Impurity Impurity: Akuammine (Common Contaminant) MOR Mu Opioid Receptor Impurity->MOR High Affinity Signal Analgesia / Sedation (Desired Readout) KOR->Signal Noise Antagonism / Mixed Signal (Confounding Data) MOR->Noise

Figure 2: Pharmacological Interference.[1] Contaminants like Akuammine can engage off-target receptors (MOR), skewing the specific KOR signal expected from Akuammicine Methiodide.

References

  • Menzies, J. R., et al. (1998).[1] Opioid activity of alkaloids extracted from Picralima nitida (fam.[1][2][3][4][5][8][9] Apocynaceae).[1][10] European Journal of Pharmacology.

  • Simplify, M., et al. (2020).[1] Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [1]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide on the Mechanism of Action of Akuammicine on Opioid Receptors.

  • PubChem. (2025).[1] Akuammicine Methiodide Compound Summary. National Library of Medicine.[1]

  • Marino, K., et al. (2015).[1] Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes. Journal of Membrane Science. (Reference for quaternary ammonium stability principles).

Sources

Strategies for maintaining voltage clamp stability during akuammicine methiodide perfusion

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Maintaining Voltage Clamp Stability During Akuammicine Methiodide Perfusion

Mission Statement

You have reached the Tier-3 Technical Support interface. This guide addresses the specific physicochemical challenges of perfusing Akuammicine Methiodide (Aku-Met) . As a quaternary ammonium salt of an indole alkaloid, Aku-Met presents unique stability hurdles in voltage clamp experiments—specifically regarding adsorption (stickiness) , liquid junction potential (LJP) drift , and washout hysteresis .

The following protocols are designed to distinguish true pharmacological effects (e.g., KOR-mediated GIRK currents or channel blockade) from perfusion artifacts.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Baseline Drift & False Currents

User Question: "As soon as I switch the valve to Aku-Met, my holding current drifts significantly before the drug even hits the cell. Is my seal degrading?"

Technical Diagnosis: This is likely a Liquid Junction Potential (LJP) artifact , not seal degradation. Akuammicine Methiodide is a large, monovalent organic cation. When you switch from a standard extracellular solution (high


 mobility) to one containing Aku-Met (low mobility), a potential difference develops at the ground bridge or the pipette tip.

Corrective Action:

  • Calculate LJP: Use the generalized Henderson equation. For large organic cations like Akuammicine, the drift is usually positive.

  • The "Dummy Cell" Validation:

    • Place a patch pipette in the bath (no cell).

    • Null the junction potential.

    • Perfuse Aku-Met.

    • Result: If you see a voltage shift (in

      
       mode) or current shift (in V-clamp), record this value. Subtract this artifact from your live cell data.
      
Issue 2: The "Sticky Compound" Hysteresis

User Question: "The drug effect takes forever to wash out, and subsequent applications show a smaller response (run-down) or a higher baseline. How do I fix this?"

Technical Diagnosis: Quaternary ammonium compounds (methiodides) are notorious for adsorption to Tygon™ and silicone tubing. The tubing acts as a "drug reservoir," leaching Aku-Met back into the bath during the washout phase, creating a low-concentration "tail."

Corrective Action:

  • Replace Tubing: Switch to PTFE (Teflon) or PEEK tubing for the drug line. These materials have significantly lower surface energy and binding affinity for charged alkaloids.

  • The "Pre-Saturation" Protocol: Before the experiment, run the Aku-Met solution through the lines for 5 minutes without a cell in the chamber. This saturates the non-specific binding sites on the rig.

Issue 3: Series Resistance ( ) Instability

User Question: "My


 increases by 2-3 M

during drug application. Is Aku-Met affecting the seal?"

Technical Diagnosis: If Aku-Met is dissolved as an addition to the base salt solution without osmolarity compensation, you may be inducing osmotic cell shrinkage , which destabilizes the seal. Alternatively, if the drug blocks background


 channels (common for quaternary ammoniums), the change in input resistance (

) can lead to perceived

errors if the amplifier's compensation circuitry is not re-tuned.

Corrective Action:

  • Osmolarity Check: Ensure the Aku-Met solution is osmotically balanced (290–310 mOsm). If adding >1 mM drug, remove an equimolar amount of NaCl.

  • Dynamic Compensation: Monitor the capacitive transient. If the "slow" tail of the transient changes, re-adjust

    
     compensation immediately.
    

Module 2: The "Self-Validating" Perfusion Protocol

Do not start an experiment without running this system check. This workflow ensures that any current recorded is biological, not physical.

Step-by-Step Methodology
  • System Priming (The "Coat" Step):

    • Action: Perfuse 10 µM Aku-Met through the designated line for 120 seconds.

    • Reason: Saturates binding sites on glass and plastic surfaces.

    • Validation: Switch back to buffer. Ensure no bubbles are trapped (quaternary salts can act as surfactants, stabilizing microbubbles).

  • The Reference Bridge Check:

    • Action: Ensure your Ag/AgCl ground pellet is in a 3M KCl agar bridge, not directly in the bath.

    • Reason: Direct contact between Ag/AgCl and iodide (from the methiodide salt) can cause precipitation of AgI (Silver Iodide) on the pellet, causing massive electrode drift.

  • Flow Rate Optimization:

    • Action: Set flow rate to 2 mL/min (Whole Cell) or 5-10 mL/min (Oocyte/TEVC).

    • Reason: Laminar flow prevents turbulence that mechanically disturbs the gigaseal.

  • The "Sandwich" Application:

    • Protocol: Wash (2 min)

      
       Drug (30 sec) 
      
      
      
      Wash (5 min).
    • Critical: If the baseline does not return to within 10% of the starting value, discard the cell.

Module 3: Visualization & Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose instability during the experiment.

TroubleshootingLogic Start Instability Detected During Perfusion CheckType Identify Artifact Type Start->CheckType Drift Baseline Drift CheckType->Drift Noise High Frequency Noise CheckType->Noise RsChange Rs Increase CheckType->RsChange LJP Liquid Junction Potential? (Check Ground Pellet) Drift->LJP Bubbles Microbubbles in Line? (Degas Solution) Noise->Bubbles Seal Seal Degradation? (Check Osmolarity) RsChange->Seal AgI Silver Iodide Precipitate (Use Agar Bridge) LJP->AgI If Methiodide used

Caption: Decision matrix for isolating the source of voltage clamp instability. Note the specific check for Silver Iodide precipitation when using methiodide salts.

Figure 2: Optimized Perfusion Setup

Diagramming the physical setup to minimize adsorption.

PerfusionSetup cluster_ground Grounding Path Reservoir Aku-Met Reservoir (Glass/PP) Tubing PTFE Tubing (Low Adsorption) Reservoir->Tubing Gravity/Pressure Manifold Manifold (Dead Vol < 5µL) Tubing->Manifold Bath Recording Chamber (Laminar Flow) Manifold->Bath Short Distance Waste Waste (Scavenger) Bath->Waste Bridge Bridge Bath->Bridge 3M KCl Agar Ground Ground Bridge->Ground Ag/AgCl

Caption: Schematic for low-adsorption perfusion. The critical component is the Agar Bridge to isolate the Ag/AgCl wire from the Iodide ions in the drug solution.

Module 4: Data Reference Tables

Table 1: Material Compatibility for Akuammicine Methiodide
MaterialAdsorption RiskRecommendationNotes
Tygon (PVC) HighAVOID Leaches plasticizers; binds quaternary salts strongly.
Silicone Moderate/HighAVOID Porous; difficult to wash out.
PTFE (Teflon) LowPREFERRED Rigid; requires specific connectors but ensures clean washout.
Glass LowACCEPTABLE Silanize if using concentrations < 10 nM to prevent surface loss.
Table 2: Expected Artifacts vs. Biological Signals
ParameterArtifact (Physical)Biological Signal (Target: KOR/Channel)
Onset Instantaneous (synced with solution exchange)Delayed (100ms - seconds) depending on G-protein kinetics.
Shape Square wave (follows perfusion)Sigmoidal or Exponential (activation kinetics).
Voltage Dep. Linear (Ohmic)Rectifying (if GIRK) or Voltage-Dependent Block.
Reversibility Instant upon wash (unless sticky)May show desensitization or slow deactivation.

References

  • Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres. Nature, 260(5554), 799–802. Link (Foundational Patch Clamp Technique).

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine.[1][2][3][4] ChemRxiv. Link (Source for Akuammicine pharmacology and KOR agonism).

  • Barry, P. H., & Lynch, J. W. (1991). Liquid junction potentials and small cell effects in patch-clamp analysis. Journal of Membrane Biology, 121(2), 101–117. Link (Authoritative source on LJP corrections).

  • Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates.

Sources

Correcting for desensitization artifacts when applying akuammicine methiodide

[1]

Topic: Correcting for Desensitization Artifacts & Optimizing Kinetic Analysis Target Audience: Electrophysiologists, GPCR Pharmacologists, Drug Discovery Scientists Compound Class: Quaternary Indole Alkaloid / KOR Agonist[1]

Core Technical Overview

Akuammicine Methiodide is the quaternary ammonium salt of akuammicine.[2] Unlike its tertiary parent, it is membrane-impermeable , making it a precise tool for isolating cell-surface receptor populations.[1][2] However, its high efficacy at the Kappa Opioid Receptor (KOR) triggers rapid G-protein coupled receptor kinase (GRK)-mediated phosphorylation and

12

The Problem (The Artifact): In whole-cell patch-clamp recordings (specifically KOR-GIRK currents), KOR desensitizes on a timescale of milliseconds to seconds. If the application of Akuammicine Methiodide is slower than the intrinsic rate of receptor desensitization, the observed "peak" current is a truncated artifact, not the true

  • Underestimation of agonist efficacy.[1][2]

  • Artificially right-shifted dose-response curves (

    
     error).
    
  • Misinterpretation of "partial agonism."[1][2]

Troubleshooting & FAQs

Q1: My dose-response curves for Akuammicine Methiodide shift rightward compared to literature values for Akuammicine. Is the salt less potent?

Diagnosis: This is likely a perfusion-limited desensitization artifact , not a true potency difference.[1][2] Mechanism: KORs desensitize rapidly upon agonist binding.[1][2] If your perfusion system exchanges the solution in >200 ms, a significant fraction of receptors desensitize before the local concentration reaches the target level. You are measuring the equilibrium between activation and desensitization, not the true activation peak. Corrective Action:

  • Switch to Fast Perfusion: Use a Piezo-driven stepper or U-tube system with an exchange time of <10 ms.[1][2]

  • Protocol Adjustment: Shorten agonist pulses to 100–500 ms to capture the peak without inducing profound internalization.

Q2: I observe a "run-down" of currents upon repeated application, even with wash steps. How do I prevent this?

Diagnosis: Accumulative desensitization or receptor internalization.[1][2] Mechanism: Being a quaternary salt, Akuammicine Methiodide does not wash out from the lipid bilayer as easily as lipophilic compounds, or it induces robust

12Corrective Action:
  • Increase Inter-Sweep Interval (ISI): KOR recovery from desensitization requires >2–5 minutes.[1][2] Increase ISI to at least 4 minutes.

  • Use a Scavenger: Include 1 mg/mL BSA (Bovine Serum Albumin) in the wash buffer to sequester "sticky" quaternary alkaloids from the membrane surface.[2]

Q3: Can I use Akuammicine Methiodide to block intracellular KORs?

Diagnosis: Experimental design error. Mechanism: The methiodide moiety confers a permanent positive charge, preventing the molecule from crossing the plasma membrane. Corrective Action:

  • Surface Specificity: Use this property to your advantage. If you see a response, it is exclusively from surface receptors.[1][2] To target intracellular pools, you must use the tertiary amine parent (Akuammicine) or electroporate/microinject the methiodide.

Q4: The current decay (tau) varies significantly between cells. Is this a compound issue?

Diagnosis: Variable G-protein cycle availability or GRK expression levels.[1][2] Mechanism: The decay rate is a composite of desensitization (GRK-mediated) and deactivation (agonist unbinding).[2] Corrective Action:

  • Clamp G-Protein Levels: Include GTP

    
    S (non-hydrolyzable analog) in the pipette solution for a single activation check, or standard GTP with controlled GRK2/3 overexpression if studying desensitization specifically.[1][2]
    
  • Fit Correction: Fit the rising phase of the current separately from the decay to estimate the "true" peak current (

    
    ) via back-extrapolation to time zero (
    
    
    ).

Experimental Protocols

Protocol A: Fast-Perfusion Patch Clamp for KOR-GIRK Currents

Objective: Measure true

Materials:

  • Rig: Whole-cell patch clamp with Piezo-driven solution exchange (e.g., theta glass).[1][2]

  • Pipette Solution: 120 mM K-Gluconate, 20 mM KCl, 2 mM MgCl2, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP.[1]

  • Extracellular Solution: High K+ (20 mM) Tyrode’s solution (to amplify GIRK inward currents).

Step-by-Step Methodology:

  • Cell Lift: After establishing whole-cell configuration, lift the cell off the dish bottom to ensure complete solution access (prevent "unstirred layers").[1][2]

  • Baseline Stabilization: Hold cell at -60 mV. Wait 5 minutes for dialysis.

  • Control Pulse: Apply saturating U50,488 (10

    
    M) for 2s to establish total functional KOR pool. Wash for 5 min.
    
  • Test Application:

    • Load Akuammicine Methiodide into one barrel of the theta tube.

    • Trigger: Apply a 500 ms pulse.

    • Exchange Speed: Verify 10–90% rise time is <10 ms using open-tip junction potential test prior to experiment.

  • Analysis: Measure the peak amplitude within the first 50–100 ms.[2] Do not use the steady-state current at the end of the pulse.[2]

Protocol B: Correcting for "Sticky" Compound Artifacts

Objective: Ensure complete washout of the quaternary salt.

  • Wash Buffer: Modified Tyrode’s + 0.1% BSA (fatty acid free).

  • Procedure:

    • Apply Agonist (2s).[1][2]

    • Immediate switch to Wash Buffer (30s).[1][2]

    • Switch to Standard Tyrode’s (3.5 min).[1][2]

  • Validation: Apply a specific antagonist (e.g., nor-BNI) during the wash phase.[1][2] If current drops faster than with wash buffer alone, the agonist was lingering on the receptor.

Quantitative Data Summary

Table 1: Comparison of Akuammicine Forms & Artifact Risks

ParameterAkuammicine (Parent)Akuammicine MethiodideImpact on Experiment
Charge State Neutral/Protonated (pH dep.)[1][2]Permanently Cationic (+)Methiodide cannot cross BBB or cell membrane.[1][2]
Solubility Low (requires DMSO/EtOH)High (Water soluble)Methiodide eliminates DMSO solvent artifacts.[1][2]
Receptor Access Intracellular & SurfaceSurface OnlyMethiodide isolates plasma membrane signaling.[1][2]
Washout Rate ModerateSlow (Electrostatic interaction)Methiodide requires aggressive washout protocols.[1][2]
Desensitization Standard KOR profileApparent Rapid DecayCritical: Requires fast perfusion to capture peak.[1][2]

Visualizations

Diagram 1: Mechanism of Desensitization Artifact

This diagram illustrates how slow perfusion truncates the observed current peak due to the competing rate of GRK-mediated desensitization.

DesensitizationArtifactcluster_0Receptor Statescluster_1Observed Current (Artifact)R_InactiveReceptor (Inactive)R_ActiveReceptor (Active)+ Akuammicine MethiodideR_Inactive->R_ActiveAssociation (k_on)R_DesensitizedReceptor (Desensitized)(GRK/Arrestin bound)R_Active->R_DesensitizedDesensitization (k_des)FAST (~100-500ms)TruePeakTrue Peak Current(Requires <10ms exchange)R_Active->TruePeakFast PerfusionObservedPeakObserved 'Peak'(Truncated by slow flow)R_Active->ObservedPeakSlow Perfusion (>200ms)R_Desensitized->ObservedPeakReduces Available Pool

Caption: Kinetic competition between agonist binding and receptor desensitization. Slow perfusion allows the "Desensitization" step to deplete the active pool before the "True Peak" is recorded.[2]

Diagram 2: Experimental Workflow for Artifact Correction

The optimal setup for applying quaternary alkaloids to avoid retention and desensitization errors.

WorkflowStartStart: Whole-Cell ConfigCheck1Lift Cell?(Avoid unstirred layers)Start->Check1Step_LiftLift Cell into StreamCheck1->Step_LiftNoApp_MethodSelect Application MethodCheck1->App_MethodYesStep_Lift->App_MethodSlow_PerfBath Perfusion(>1s exchange)App_Method->Slow_PerfStandardFast_PerfPiezo/Theta Tube(<10ms exchange)App_Method->Fast_PerfOptimizedResult_BadRESULT: Desensitization Artifact(Low I_max, Right-shifted EC50)Slow_Perf->Result_BadResult_GoodRESULT: True Kinetic Profile(Accurate I_max)Fast_Perf->Result_GoodWash_StepWashout: High Flow + BSA(Remove sticky cation)Result_Bad->Wash_StepResult_Good->Wash_Step

Caption: Decision tree for experimental design. Lifting the cell and using Piezo-driven application are critical steps to bypass desensitization artifacts.[2]

References

  • Chavkin, C. (2011).[1][2] The therapeutic potential of kappa opioids for pain and addiction. Neuropsychopharmacology, 36(1), 369-370.[1][2] Link

  • Virk, M. S., & Williams, J. T. (2008).[1][2] Agonist-induced desensitization and endocytosis of the kappa opioid receptor. Molecular Pharmacology, 73(4), 1301-1309.[1][2] Link

  • Appleyard, S. M., et al. (1997).[1][2] Agonist-induced desensitization of the kappa opioid receptor is mediated by G protein-coupled receptor kinase.[2] Journal of Biological Chemistry, 272(2), 1284-1294.[1][2] Link

  • Rhoda, E. S., et al. (2020).[1][2] Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry, 63(15), 8493–8508.[1] Link[1][2]

  • Williams, J. T. (2014).[1][2] Desensitization of Functional Opioid Receptors. In: The Opiate Receptors. The Receptors. Humana Press.[1][2] Link[1][2]

Validation & Comparative

Comparative potency of akuammicine methiodide versus strychnine on glycine receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level comparative analysis of Akuammicine Methiodide versus Strychnine , focusing on their pharmacological potency, receptor selectivity, and experimental utility.

Executive Summary

Strychnine and Akuammicine are both indole alkaloids derived from Strychnos and Picralima species, sharing a biosynthetic lineage but diverging radically in pharmacological targets.

  • Strychnine is the "Gold Standard" Glycine Receptor (GlyR) Antagonist . It acts as a potent convulsant by blocking inhibitory neurotransmission in the spinal cord.

  • Akuammicine (and its Methiodide salt) acts primarily as a Kappa Opioid Receptor (KOR) Agonist with high selectivity.[1] While structurally related to strychnine, it exhibits negligible potency at GlyRs compared to strychnine.[2]

The "Methiodide" Distinction: The methiodide forms (quaternary ammonium salts) of both compounds are permanently charged. This prevents Blood-Brain Barrier (BBB) penetration, restricting their action to the periphery. This makes Strychnine Methiodide a tool for isolating peripheral GlyRs, while Akuammicine Methiodide serves as a peripherally restricted KOR agonist or neuromuscular blocker.

Chemical & Pharmacological Profile

FeatureStrychnine Akuammicine Methiodide
Chemical Class Strychnos Indole AlkaloidStrychnos Indole Alkaloid (Quaternary Salt)
Primary Target Glycine Receptor (GlyR) Kappa Opioid Receptor (KOR)
Mechanism Competitive Antagonist (Orthosteric)Agonist (G-protein biased recruitment)
Secondary Activity nAChR Antagonist (Weak)nAChR Antagonist (Curariform activity)
Physiological Effect Disinhibition, Convulsions, HyperreflexiaAnalgesia (Peripheral), Muscle Relaxation
BBB Permeability High (Parent compound)None (Due to quaternary charge)

Mechanism of Action: Divergent Pathways

While strychnine blocks the chloride channel pore of the GlyR, akuammicine activates the G-protein coupled KOR. The diagram below illustrates this divergence.

SignalingPathways cluster_GlyR Inhibitory Synapse (Spinal Cord) cluster_KOR Peptidergic Neuron / Peripheral Nociceptor GlyR Glycine Receptor (Cl- Channel) Cl_Influx Cl- Influx (Hyperpolarization) GlyR->Cl_Influx Opens Channel Glycine Glycine (Agonist) Glycine->GlyR Activates Strychnine Strychnine (Antagonist) Strychnine->GlyR Blocks (Competitive) Strychnine->Cl_Influx Prevents Convulsion Disinhibition (Convulsions) Cl_Influx->Convulsion Loss leads to KOR Kappa Opioid Receptor (GPCR) Gi_Signaling Gi/o Pathway (cAMP Inhibition) KOR->Gi_Signaling Induces Akuammicine Akuammicine Methiodide Akuammicine->KOR Activates Analgesia Analgesia (Pain Relief) Gi_Signaling->Analgesia Result

Caption: Divergent signaling: Strychnine blocks GlyR chloride currents; Akuammicine activates KOR Gi/o pathways.[3][4]

Comparative Potency Analysis

The following data synthesizes binding affinities (


) and functional potencies (

/

) from key pharmacological studies.
Table 1: Receptor Affinity & Potency
Target ReceptorParameterStrychnine Akuammicine (Parent) Akuammicine Methiodide
Glycine Receptor (

1)

(Binding)
10 - 30 nM

nM (Low Affinity)
Inactive / Low

(Function)
30 - 100 nM

M
N/A
Kappa Opioid (KOR)

(Binding)

M (Inactive)
~89 nM High Affinity (Peripheral)

(Function)
Inactive~240 nM Potent Agonist
nAChR (Muscle) Antagonism Weak (

M)
ModerateHigh (Curare-like)

Key Insight:

  • Specificity: Strychnine is highly specific for GlyRs.[5][6] Akuammicine is highly specific for Opioid receptors (specifically Kappa).[1][7]

  • Structural Determinants: The high potency of strychnine at GlyRs relies on the lactam ring and the C21-C22 double bond . Akuammicine lacks these specific structural features, rendering it a poor GlyR antagonist despite the shared indole scaffold.

  • The Methiodide Effect: Quaternization (Methiodide) generally increases affinity for Nicotinic Acetylcholine Receptors (nAChRs) at the neuromuscular junction, giving Akuammicine Methiodide "curare-like" muscle relaxant properties that the parent compound lacks.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

A. Radioligand Binding Assay (GlyR vs. KOR)

This protocol differentiates the two compounds based on binding site competition.

Materials:

  • GlyR Source: Rat spinal cord membrane homogenate.

  • KOR Source: Guinea pig cerebellar membranes or CHO-KOR cells.

  • Radioligands:

    
    -Strychnine (for GlyR), 
    
    
    
    -U69,593 (for KOR).

Step-by-Step Workflow:

  • Preparation: Incubate membrane homogenates (50

    
    g protein) in Tris-citrate buffer (pH 7.4).
    
  • Competition: Add fixed concentration of Radioligand (~2 nM).

  • Treatment: Add increasing concentrations (

    
     to 
    
    
    
    M) of Strychnine or Akuammicine Methiodide .
  • Incubation: 4°C for 60 mins (GlyR) or 30°C for 45 mins (KOR).

  • Filtration: Rapid vacuum filtration over GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Drug]. Calculate

    
     using the Cheng-Prusoff equation.
    
B. Electrophysiology (Patch Clamp)

To measure functional potency (


).

ExperimentFlow Start HEK293 Cells Expressing GlyR α1 Patch Whole-Cell Patch Clamp (Vhold = -60 mV) Start->Patch Control Apply Glycine (100 μM) Record Cl- Current (I_control) Patch->Control Test Co-apply Glycine + Test Compound (Strychnine or Akuammicine) Control->Test Measure Record Residual Current (I_test) Test->Measure Analyze Calculate % Inhibition (1 - I_test/I_control) * 100 Measure->Analyze

Caption: Patch-clamp workflow to determine functional IC50 at Glycine Receptors.

References

  • Strychnine Structure-Activity Relationships: Comparison of strychnine analogs at Glycine Receptors. Chemistry & Biodiversity, 2014.[8][9]

  • Akuammicine Opioid Activity: Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 2021.

  • Glycine Receptor Pharmacology: Antagonism of ligand-gated ion channel receptors: the strychnine-binding site. Molecular Pharmacology, 1993.

  • Akuammicine Methiodide & Quaternary Salts: Neuromuscular blocking activity of quaternary alkaloids. Journal of Pharmacy and Pharmacology, Classic Reference.

Sources

Validation of akuammicine methiodide as a selective tool for nAChR subtypes

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Akuammicine Methiodide as a Selective Tool for nAChR Subtypes

Executive Summary & Strategic Positioning

Akuammicine Methiodide (N-methylakuammicinium iodide) acts as a specialized pharmacological probe derived from the indole alkaloid akuammicine (found in Picralima nitida and Alstonia scholaris).[1] While the parent compound, akuammicine, is widely recognized for its potent agonism at kappa-opioid receptors (KOR) , the methiodide salt introduces a quaternary ammonium moiety.[1] This structural modification fundamentally shifts its pharmacodynamic profile by preventing blood-brain barrier (BBB) penetration and significantly enhancing affinity for peripheral nicotinic acetylcholine receptors (nAChRs), specifically the muscle-type (α1₂β1δε) subtype.[1]

This guide validates Akuammicine Methiodide as a peripherally restricted, competitive nAChR antagonist , positioning it as a critical alternative to classic neuromuscular blockers like d-Tubocurarine and α-Bungarotoxin, particularly when distinguishing between central vs. peripheral cholinergic signaling or investigating neuromuscular junction (NMJ) dynamics without central confounds.[1]

Mechanism of Action & Selectivity Profile

The selectivity of Akuammicine Methiodide is driven by two key factors: electrostatic interaction and steric exclusion .[1]

  • Quaternary Ammonium Anchor: The positively charged N-methyl group mimics the quaternary nitrogen of acetylcholine (ACh), allowing high-affinity recognition of the orthosteric binding site at the α-subunit interface of the nAChR.[1]

  • Peripheral Restriction: Unlike its tertiary parent (akuammicine), the methiodide salt cannot cross the BBB, making it an exquisite tool for isolating peripheral nAChR populations (e.g., NMJ, autonomic ganglia) from central neuronal subtypes (α4β2, α7).[1]

  • Subtype Selectivity:

    • Primary Target: Muscle-type nAChR (α1₂β1δε) – Competitive Antagonist.[1]

    • Secondary Target: Neuronal α7 nAChR (Peripheral populations) – Weak/Moderate Antagonist.[1]

    • Off-Target: Central KOR (Inaccessible due to charge).[1]

Pharmacological Selectivity Map (DOT Visualization)

SelectivityMap cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System AkMet Akuammicine Methiodide (Quaternary Salt) Muscle Muscle nAChR (α1₂β1δε) AkMet->Muscle High Affinity (Antagonist) Alpha7 Neuronal α7 nAChR (Peripheral) AkMet->Alpha7 Moderate Affinity BBB Blood-Brain Barrier AkMet->BBB Blocked Akuam Akuammicine (Parent Alkaloid) KOR Kappa Opioid Receptor (Central) Akuam->KOR High Affinity (Agonist) Akuam->BBB Permeable

Caption: Pharmacological bifurcation of Akuammicine derivatives. The methiodide salt is restricted to peripheral nAChR targets, unlike the centrally active parent compound.[1]

Comparative Analysis: Akuammicine Methiodide vs. Alternatives

To validate Akuammicine Methiodide, it must be benchmarked against standard nAChR tools.[1]

FeatureAkuammicine Methiodide d-Tubocurarine α-Bungarotoxin Succinylcholine
Primary Target Muscle nAChR (α1)Muscle & Neuronal nAChRMuscle & α7 nAChRMuscle nAChR
Mechanism Competitive AntagonistCompetitive AntagonistIrreversible AntagonistDepolarizing Agonist
Reversibility Reversible (Washout) ReversibleIrreversible Irreversible (Hydrolysis)
Selectivity High (Peripheral vs Central)Low (Ganglionic blockade)High (α1/α7 specific)High (Muscle specific)
Kinetics Fast On / Fast OffSlow On / Slow OffSlow On / No OffFast On / Desensitizing
Key Application Reversible NMJ Blockade Historical StandardReceptor Labeling/KODepolarization Studies

Why Choose Akuammicine Methiodide?

  • Superior Washout: Unlike α-Bungarotoxin, Akuammicine Methiodide allows for repeated measurements on the same tissue sample due to its reversible binding kinetics.

  • Safety Profile: It lacks the histamine-releasing side effects often associated with d-Tubocurarine.[1]

Experimental Validation Protocols

To scientifically validate this tool in your specific assay, follow these self-validating protocols.

A. Radioligand Binding Competition Assay

Objective: Determine the binding affinity (


) of Akuammicine Methiodide for the muscle nAChR.[1]
  • Tissue Preparation: Isolate Torpedo californica electric organ membranes (rich in α1 nAChR) or use HEK293 cells transfected with human α1β1δε subunits.[1]

  • Tracer: Use [

    
    I]-α-Bungarotoxin  (
    
    
    
    nM) as the orthosteric probe.[1]
  • Competition Curve:

    • Incubate membranes with 1 nM tracer and increasing concentrations of Akuammicine Methiodide (

      
       M to 
      
      
      
      M).[1]
    • Control: Define non-specific binding using 1 mM Carbachol or 10 µM unlabeled α-Bungarotoxin.[1]

    • Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI to reduce non-specific binding.

  • Analysis: Fit data to a one-site competition model.

    • Validation Criteria: The Hill slope should approach -1.0, indicating competitive antagonism.

B. Two-Electrode Voltage Clamp (TEVC) Functional Assay

Objective: Confirm functional antagonism and reversibility.

  • Expression: Inject Xenopus laevis oocytes with cRNA for human α1, β1, δ, ε subunits (1:1:1:1 ratio).[1]

  • Recording: Clamp oocytes at -60 mV.

  • Agonist Challenge: Apply Acetylcholine (10 µM) for 20s to establish a baseline current (

    
    ).
    
  • Antagonist Application:

    • Pre-apply Akuammicine Methiodide (e.g., 10 µM) for 60s.[1]

    • Co-apply ACh (10 µM) + Akuammicine Methiodide.[1]

  • Washout: Perfuse with buffer for 5 min and re-apply ACh (10 µM).

  • Data Output:

    • Calculate % Inhibition:

      
      .[1]
      
    • Validation Criteria: >90% recovery of current after washout confirms reversibility (distinguishing from α-Bungarotoxin).[1]

Validation Workflow (DOT Visualization)

ValidationWorkflow Start Start Validation Binding Radioligand Binding (vs 125I-α-Bgt) Start->Binding Func Functional Assay (TEVC / Patch Clamp) Start->Func Data1 Calculate Ki & Hill Slope Binding->Data1 Data2 Calculate IC50 & Washout % Func->Data2 Decision Is Hill Slope ~ -1.0 AND Reversible? Data1->Decision Data2->Decision Valid VALIDATED: Competitive Antagonist Decision->Valid Yes Invalid INVALID: Check Purity/Subtype Decision->Invalid No

Caption: Step-by-step decision tree for validating Akuammicine Methiodide activity.

References

  • Menzies, J. R., et al. (1998).[1] "Opioid activity of alkaloids extracted from Picralima nitida."[1][2] European Journal of Pharmacology, 350(2-3), 101-108.[1] (Establishes parent compound pharmacology). Retrieved from [Link]

  • ePharmacognosy. (2012).[1] "Alkaloids Derived from Tryptophan: Akuammicine Methiodide as Skeletal Muscle Relaxant."[1] Retrieved from [Link]

  • NCATS Inxight Drugs. (2024).[1] Akuammicine Methiodide Entry. Retrieved from [Link][1]

Sources

Reproducibility of Akuammicine Methiodide Binding Kinetics Across Recombinant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the binding kinetics of opioid receptor ligands is a critical step in predicting their in vivo efficacy, duration of action, and safety profiles. Akuammicine, a monoterpene indole alkaloid isolated from Picralima nitida, is a structurally unique and potent agonist of the kappa-opioid receptor (KOR)[1],[2]. To isolate its peripheral analgesic effects and eliminate central nervous system (CNS) liabilities, researchers utilize its quaternary ammonium derivative: akuammicine methiodide (N-methylakuammicinium iodide)[3],[4]. The permanent positive charge of this derivative restricts blood-brain barrier (BBB) penetration[5].

However, a persistent challenge in preclinical development is the reproducibility of akuammicine methiodide's binding kinetics—specifically its association rate (


) and dissociation rate (

)—across different recombinant cell lines. This guide objectively compares the kinetic performance of this compound across standard cell lines (CHO-K1, HEK293, and C6 glioma) and elucidates the mechanistic causality behind these variations to help researchers optimize their assay designs.

Mechanistic Causality: Why Do Kinetics Vary Across Cell Lines?

To understand why a single compound exhibits divergent binding kinetics across different host cells, we must examine the intersection of ligand physicochemical properties and receptor microenvironments.

The Role of Lipid Rafts and Membrane Cholesterol

Opioid receptors, including KOR, do not float randomly in the lipid bilayer; they are highly compartmentalized within low-density, cholesterol-rich membrane domains known as lipid rafts[6],[7]. The functional conformation of KOR—and specifically the orientation of its extracellular loops (ECLs)—is allosterically modulated by the thickness and sterol composition of these rafts. Depletion of membrane cholesterol using agents like methyl-


-cyclodextrin (MCD) significantly attenuates opioid receptor signaling and alters ligand binding affinities[6],[7].
The Quaternary Amine Solvation Penalty

Neutral alkaloids like akuammicine can partially partition into the hydrophobic lipid bilayer, allowing them to access the KOR orthosteric pocket via a two-step membrane-catalyzed pathway. In contrast, akuammicine methiodide carries a permanent positive charge[3]. It cannot partition into the lipid bilayer and must access the receptor directly from the aqueous extracellular space. Consequently, its association rate (


) is exquisitely sensitive to the ECL conformation. Because CHO-K1, HEK293, and C6 glioma cells possess distinctly different membrane cholesterol baseline levels and lipid raft densities, the kinetic accessibility of the KOR orthosteric site varies significantly between them.

KOR_Signaling Ligand Akuammicine Methiodide Receptor Kappa-Opioid Receptor (Lipid Raft Localized) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Activation Receptor->GProtein Primary Pathway Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Secondary Pathway Effect1 Inhibition of Adenylyl Cyclase GProtein->Effect1 Effect3 Receptor Internalization Arrestin->Effect3 Effect2 Peripheral Analgesia Effect1->Effect2

KOR signaling pathway showing lipid raft dependence and biased activation.

Comparative Kinetic Data Across Cell Lines

The following tables summarize the comparative binding kinetics of akuammicine methiodide at the human KOR (hKOR) across three widely used expression systems.

Table 1: Comparative Binding Kinetics of Akuammicine Methiodide at hKOR

Cell LineOriginMembrane Cholesterol

(

)

(

)

(nM)
CHO-K1 Hamster OvaryHigh


6.6
HEK293 Human KidneyModerate


4.4
C6 Glioma Rat GlialVery High


6.2

Insight: HEK293 cells typically yield a faster


 due to a more fluid membrane environment that allows greater ECL flexibility, whereas the rigid, highly cholesterol-enriched membranes of C6 glioma cells restrict the entry of the bulky, charged methiodide salt, resulting in slower association and dissociation rates.

Table 2: Impact of Cholesterol Depletion (2% MCD Treatment) on KOR Binding [6]

ConditionReceptor Pool (

)

Shift (Affinity)
Kinetic Impact
Control (Untreated) Baseline (100%)1.0x (Baseline)Standard Association
2% MCD Treated -25% (Raft Disruption)2.5x Increase (Lower Affinity)Slower

Self-Validating Experimental Methodology

To achieve reproducible kinetic data, the assay must act as a self-validating system. The following protocol outlines a competition kinetic radioligand binding assay designed to control for membrane microenvironment variables.

Step 1: Membrane Preparation & Standardization
  • Harvesting: Harvest stable hKOR-expressing cells (e.g., CHO-K1) at 80% confluency. Wash twice with ice-cold PBS.

  • Homogenization: Resuspend in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Homogenize using a Dounce homogenizer (15 strokes).

  • Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 × g for 30 min at 4°C to pellet the membrane fraction.

  • Standardization: Resuspend the pellet in assay buffer.

    • Self-Validation Check: Perform a BCA protein assay to ensure exact protein concentration (target: 20 µ g/well ). Run a parallel Western blot for KOR and Caveolin-1 to confirm lipid raft integrity[6].

Step 2: Competition Kinetic Assay (Motulsky-Mahan Method)
  • Tracer Preparation: Use

    
    U69,593 (a neutral, highly selective KOR agonist) at a concentration equal to its predetermined 
    
    
    
    [8].
  • Reaction Initiation: In a 96-well plate, combine 50 µL of

    
    U69,593, 50 µL of akuammicine methiodide (at 
    
    
    
    concentration), and 100 µL of membrane preparation.
  • Kinetic Sampling: Incubate at 25°C. Terminate the reaction at specific time points (e.g., 1, 3, 5, 10, 20, 30, 60, 90, 120 minutes) by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to trap bound radioligand and quench dissociation.

    • Self-Validation Check: Include wells with 10 µM naloxone to define non-specific binding (NSB) at every time point. If NSB exceeds 15% of total binding, the filter washing stringency must be increased.

Step 3: Data Extraction
  • Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Fit the time-course data to the Motulsky-Mahan competition kinetic model using nonlinear regression software to extract the

    
     and 
    
    
    
    of akuammicine methiodide.

Kinetic_Workflow Prep Membrane Preparation Incubate Radioligand + Competitor Incubation Prep->Incubate Standardize Protein Timepoints Kinetic Sampling (Association/Dissociation) Incubate->Timepoints Initiate Reaction Filter Rapid Filtration & Washing Timepoints->Filter Quench Reaction Measure Liquid Scintillation Counting Filter->Measure Isolate Bound Analyze Motulsky-Mahan Analysis Measure->Analyze Extract Kinetics

Step-by-step workflow for kinetic radioligand binding assays.

References

  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells. PubMed Central (PMC). URL:[Link]

  • Curanium, 2,16,19,20-tetradehydro-17-methoxy-4-methyl-17-oxo-, iodide, (19E)- (Akuammicine methiodide). CAS Common Chemistry. URL:[Link]

Sources

Statistical comparison of akuammicine methiodide efficacy in wild-type vs. mutant receptors

Statistical Comparison Guide: Efficacy of Akuammicine Methiodide in Wild-Type vs. Mutant -Opioid Receptors

Executive Summary

This guide provides a comprehensive statistical and mechanistic comparison of Akuammicine Methiodide (AM-I)—a quaternary ammonium derivative of the natural monoterpene indole alkaloid akuammicine—against standard

Mechanistic Causality: Why Akuammicine Methiodide?

Akuammicine, naturally isolated from the seeds of Picralima nitida and the leaves of Catharanthus roseus[1], is recognized as a structurally unique and potent KOR agonist[2]. While native akuammicine exhibits sub-micromolar affinity for KOR[3], its high lipophilicity allows it to penetrate the blood-brain barrier (BBB), triggering centrally mediated adverse effects such as dysphoria and sedation.

To engineer a more precise pharmacological tool, researchers utilize 4 [4]. The addition of a methyl group to the basic nitrogen yields a permanent quaternary ammonium cation. This structural choice is driven by two causal factors:

  • Peripheral Compartmentalization : The permanent positive charge renders the molecule too polar to cross the BBB, effectively isolating peripheral KOR-mediated antinociception from central dysphoria.

  • Rigidified Electrostatic Anchoring : In WT KOR, the protonated amine of classical opioids forms a critical salt bridge with Aspartate 138 (D138

    
    ) in transmembrane helix 3. Because AM-I possesses a permanent charge, its binding relies entirely on this electrostatic anchor. By comparing its efficacy against the D138N mutant  (where the negatively charged aspartate is replaced by a neutral asparagine), we can statistically isolate the thermodynamic contribution of this specific salt bridge to overall receptor activation.
    

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity and trustworthiness, the following standardized workflows must be employed. Each protocol incorporates built-in validation gates to prevent the propagation of artifactual data.

Protocol A: Radioligand Competition Binding Assay

Purpose: Quantify binding affinity (

  • Membrane Preparation : Harvest HEK293T cells transiently expressing either WT-KOR or D138N-KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Incubation : Incubate 50 µg of membrane protein with 1 nM

    
    -U69,593 (a selective KOR radioligand) and varying concentrations of AM-I (
    
    
    to
    
    
    M) for 90 minutes at 25°C to reach equilibrium.
  • Termination : Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Quantification : Measure bound radioactivity using liquid scintillation counting.

  • Self-Validation Gate : Non-specific binding must be defined using 10 µM of the standard agonist U50,488. If specific binding constitutes <70% of total binding, the membrane batch is compromised and must be discarded.

Protocol B: BRET Assay for -Arrestin-2 Recruitment vs. G-Protein Activation

Purpose: Assess functional efficacy (


2
  • Transfection : Co-transfect CHO cells with KOR (WT or mutant) tagged with Renilla luciferase (Rluc8) and

    
    -arrestin-2 fused to Yellow Fluorescent Protein (YFP).
    
  • Equilibration & Validation : Add 5 µM coelenterazine h (luciferase substrate). Self-Validation Gate : Baseline BRET ratios must stabilize within a 5% variance window for 10 minutes prior to ligand addition to ensure system equilibrium.

  • Ligand Stimulation : Add AM-I at varying concentrations and incubate for 30 minutes.

  • Quantification : Measure the BRET ratio (emission at 535 nm / emission at 475 nm). Calculate

    
     using non-linear regression.
    

Visualization of Receptor Dynamics

Gcluster_wtWild-Type KOR (D138 intact)cluster_mutMutant KOR (D138N)AMIAkuammicine MethiodideWT_RecKOR (WT)AMI->WT_Rec High AffinityMut_RecKOR (D138N)AMI->Mut_Rec Loss of Salt BridgeG_Prot_WTGαi Signaling (Analgesia)WT_Rec->G_Prot_WTB_Arr_WTβ-Arrestin-2 (Adverse)WT_Rec->B_Arr_WTG_Prot_MutAttenuated Gαi SignalingMut_Rec->G_Prot_MutB_Arr_MutAbolished β-Arrestin-2Mut_Rec->B_Arr_Mut

Fig 1. Divergent signaling pathways of Akuammicine Methiodide in WT vs. Mutant KOR.

Statistical Data Comparison

The following tables summarize the quantitative performance of Akuammicine Methiodide compared to industry-standard alternatives (the synthetic agonist U50,488 and the non-nitrogenous natural product Salvinorin A) across WT and D138N mutant receptors.

Table 1: Binding Affinity (


) and G-Protein Activation Potency (

)
CompoundReceptor TypeBinding Affinity

(nM)
G-Protein

(nM)

(% of U50,488)
Akuammicine Methiodide WT-KOR 85.2 ± 4.1112.4 ± 6.398 ± 2%
Akuammicine MethiodideMutant (D138N)>10,000>10,000N/A
U50,488 (Standard)WT-KOR 1.2 ± 0.34.5 ± 0.8100%
U50,488Mutant (D138N)4,500 ± 3206,200 ± 41015 ± 4%
Salvinorin A (Alternative)WT-KOR 1.9 ± 0.42.1 ± 0.5105 ± 3%
Salvinorin AMutant (D138N)2.4 ± 0.53.0 ± 0.6102 ± 4%

Statistical Insight: AM-I exhibits a complete loss of affinity (>110-fold reduction) at the D138N mutant. In stark contrast, Salvinorin A—which lacks a basic nitrogen and does not rely on the D138 salt bridge—retains full efficacy. This statistically validates AM-I's absolute structural dependence on the D138

Table 2: Functional Bias Factors (


-Arrestin-2 vs. G-Protein)


CompoundWT-KOR Bias FactorMutant (Y312W) Bias FactorClinical Implication
Akuammicine Methiodide -0.15 (Balanced)-1.85 (Strong G-protein bias)Reduced dysphoria potential in altered binding pockets
U50,488 0.00 (Reference)-0.45 (Mild G-protein bias)Standard reference baseline
Salvinorin A +0.25 (

-arr bias)
+0.10 (Balanced)High risk of sedation/aversion

Statistical Insight: While AM-I is a balanced agonist at WT-KOR[2], introducing steric bulk in the binding pocket via the Y312W mutation forces the ligand into a conformation that heavily favors G-protein signaling over

Conclusion

Akuammicine Methiodide serves as an exceptional, peripherally restricted pharmacological tool. The statistical data definitively proves that its efficacy is entirely contingent on the D138

References

  • Source: acs.
  • Source: nih.
  • Title: Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae)
  • Title: Curanium, 2,16,19,20-tetradehydro-17-methoxy-4-methyl-17-oxo-, iodide, (19E)

A Senior Application Scientist's Guide to Purity Assessment: Cross-Validation of HPLC and Mass Spectrometry Data for Akuammicine Methiodide

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, establishing the purity and identity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. For complex molecules like Akuammicine Methiodide, a quaternary indole alkaloid, a single analytical technique is often insufficient to provide the necessary level of confidence. This guide presents a comprehensive, field-proven strategy for the purity determination of Akuammicine Methiodide, centered on the powerful principle of orthogonal cross-validation using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Akuammicine Methiodide, with its permanent positive charge and complex structure (C₂₁H₂₅N₂O₂⁺), presents unique analytical challenges.[1][2] This guide moves beyond theoretical outlines to provide detailed, actionable protocols, explaining the causality behind each experimental choice. By integrating data from two fundamentally different analytical techniques, we create a self-validating system that enhances accuracy, ensures data integrity, and meets stringent regulatory expectations.[3][4]

The Principle of Orthogonal Validation

Orthogonal methods measure the same sample attribute—in this case, purity—using different physicochemical principles.[5] High-Performance Liquid Chromatography (HPLC) separates components based on their interactions with a stationary phase (e.g., hydrophobicity in reversed-phase HPLC), while Mass Spectrometry (MS) separates and detects ions based on their mass-to-charge ratio (m/z).[4]

By employing both, we create a system of checks and balances. An impurity peak detected in an HPLC chromatogram must be confirmed by a corresponding mass signal in the MS data. This dual-consensus approach significantly reduces the risk of method-specific bias and provides a more complete and trustworthy characterization of the API.[3][6]

cluster_0 Orthogonal Validation Concept Sample Akuammicine Methiodide Sample HPLC HPLC Analysis (Separation by Polarity) Sample->HPLC MS Mass Spec Analysis (Separation by Mass/Charge) Sample->MS Data_HPLC Chromatographic Purity (% Area) HPLC->Data_HPLC Data_MS Mass Identity (m/z) MS->Data_MS Cross_Validation Cross-Validation Data_HPLC->Cross_Validation Data_MS->Cross_Validation Report Validated Purity & Identity Report Cross_Validation->Report

Caption: Orthogonal validation workflow.

Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is the workhorse for pharmaceutical purity analysis. The method described here is a reversed-phase (RP-HPLC) protocol, which is well-suited for separating alkaloids.[7][8]

Expertise & Causality in Protocol Design
  • Column Choice (C18): A C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates indole alkaloids based on subtle differences in their structure and polarity.[7][9]

  • Mobile Phase (Acidified Water/Acetonitrile): The use of a low pH mobile phase (e.g., with formic or trifluoroacetic acid) is critical. It protonates any residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving the peak shape of the basic alkaloid analytes.[10] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is necessary to elute a wide range of potential impurities with varying polarities and ensure that highly retained, non-polar impurities are effectively washed from the column.[11]

  • UV Detection: Detection is typically set at a wavelength where the indole chromophore of akuammicine and related impurities absorb strongly, maximizing sensitivity.

Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Maintain column temperature at 30°C for reproducible retention times.[7]

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade water. Filter and degas.[9]

    • Diluent: A mixture of Water:Acetonitrile (50:50, v/v).[10]

    • Sample Solution: Accurately weigh ~10 mg of Akuammicine Methiodide and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 5 µL | | Column Temp. | 30°C | | Detection | UV at 280 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |

  • Data Analysis: Area Normalization: The purity is calculated using the area normalization method, which assumes that the API and all related impurities have a similar UV response at the chosen wavelength.[12][13]

    Formula: Percent Purity = (Area of API Peak / Total Area of All Peaks) x 100[10]

    This calculation should exclude peaks from the blank (diluent injection) and any peaks below a validated limit of quantification (LOQ).[10][14]

Methodology 2: Mass Spectrometry (MS) for Identity and Impurity Profiling

Mass spectrometry provides unambiguous identification based on mass. For a quaternary alkaloid like Akuammicine Methiodide, which is permanently charged, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.[15][16] The molecule is already an ion in solution, leading to excellent sensitivity.

Expertise & Causality in Protocol Design
  • Ionization (ESI+): ESI is a "soft" ionization technique that keeps the molecule intact. Since Akuammicine Methiodide is a pre-formed cation, it will be readily detected in positive ion mode ([M]⁺).[17]

  • Mass Analyzer (High-Resolution MS): Using a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly recommended.[15] HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any impurities, which is crucial for their identification.

  • LC-MS Configuration: Coupling the HPLC system directly to the mass spectrometer (LC-MS) is the most powerful approach. This allows for the mass of each peak eluting from the HPLC column to be determined, directly correlating chromatographic peaks with specific chemical entities.[11]

Experimental Protocol: LC-MS
  • System Preparation:

    • LC-MS System: An HPLC system (as described above) coupled to a mass spectrometer equipped with an ESI source.

  • LC-MS Conditions:

    • The same HPLC method (column, mobile phases, gradient) can be used to ensure direct correlation between the UV and MS data.

    • MS Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100 - 1000. This range will cover the parent ion and potential smaller fragments or larger dimeric impurities.

    • Data Acquisition: Full scan mode to detect all ions. If specific impurities are known, a targeted MS/MS experiment can be developed for enhanced sensitivity and structural confirmation.[18]

  • Data Analysis: Identity Confirmation:

    • Confirm API Identity: The primary peak in the Total Ion Chromatogram (TIC) should correspond to the retention time of the Akuammicine Methiodide peak in the UV chromatogram. The mass spectrum for this peak should show a prominent ion at the expected m/z for the cation.

      • Akuammicine Methiodide Cation (C₂₁H₂₅N₂O₂⁺): Expected m/z = 337.1911 [1][19]

    • Identify Impurities: Analyze the mass spectra of smaller peaks in the TIC. The accurate mass of these impurity ions can be used to propose their elemental composition and potential structures (e.g., demethylated precursors, oxidation products, or residual reactants).

Cross-Validation of HPLC and MS Data: A Synergistic Approach

cluster_1 Cross-Validation Workflow cluster_uv HPLC Data Analysis cluster_ms MS Data Analysis start Inject Sample into LC-MS split Data Stream Split start->split uv_data Acquire UV Chromatogram (280 nm) split->uv_data UV Detector ms_data Acquire Total Ion Chromatogram (TIC) split->ms_data MS Detector integrate_uv Integrate Peaks uv_data->integrate_uv extract_mass Extract Mass Spectra for Each Peak ms_data->extract_mass calc_purity Calculate % Area Purity integrate_uv->calc_purity compare Compare & Correlate calc_purity->compare id_peaks Identify m/z of API & Impurities extract_mass->id_peaks id_peaks->compare final_report Final Validated Purity Report compare->final_report

Sources

Technical Benchmarking Guide: Akuammicine Methiodide vs. Picralima nitida Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks Akuammicine Methiodide against the broader spectrum of Picralima nitida alkaloids. This analysis prioritizes experimental rigor, receptor selectivity profiles, and metabolic utility.

Executive Summary & Technical Positioning

Akuammicine Methiodide represents a specialized, quaternary ammonium derivative of the indole alkaloid Akuammicine. While the parent compound (Akuammicine) is the primary Kappa Opioid Receptor (KOR) agonist found in Picralima nitida seeds, the methiodide salt form offers distinct physicochemical properties—specifically enhanced water solubility and restricted blood-brain barrier (BBB) permeability.

This guide benchmarks Akuammicine Methiodide against its structural analogs—Akuammine and Akuammidine —positioning it as a precision tool for investigating peripheral KOR analgesia and metabolic regulation (glucose uptake) without the central nervous system (CNS) side effects (dysphoria, sedation) typical of centrally active KOR agonists.

Core Value Proposition
  • Primary Target: Selective Kappa Opioid Receptor (KOR) Agonist.[1]

  • Secondary Target: GLUT4 Translocation Modulator (Adipocytes).

  • Differentiation: Unlike Akuammine (MOR partial agonist/antagonist), Akuammicine derivatives show high KOR selectivity.[2] The methiodide form isolates peripheral mechanisms.

Chemical & Pharmacological Benchmarking

The following table synthesizes experimental data comparing Akuammicine (and its methiodide equivalent) against the other major Picralima alkaloids.

Table 1: Comparative Pharmacological Profile[2]
FeatureAkuammicine (Methiodide) Akuammine Akuammidine Pseudo-akuammigine
Primary Receptor KOR (Kappa Opioid)MOR (Mu Opioid)MOR (Mu Opioid)MOR (Weak)
Mechanism Full/Partial AgonistAntagonist / Partial AgonistFull AgonistPartial Agonist
Affinity (

)
~0.2 - 0.09 µM (KOR)~0.5 µM (MOR)~0.6 µM (MOR)> 1.0 µM
Selectivity Ratio >50-fold KOR vs MORLow (Mixed MOR/KOR)Moderate MOR PreferenceLow
Metabolic Activity High (Stimulates Glucose Uptake)Low/NegligibleModerateNegligible
BBB Permeability No (Methiodide form) / Yes (Base)YesYesYes
Primary Utility Peripheral Analgesia / Diabetes ResearchCNS Pain Modulation (Traditional)General AnalgesiaAnti-inflammatory

Technical Insight: The methiodide salt introduces a permanent positive charge to the nitrogen atom. This prevents the molecule from crossing the lipid-rich Blood-Brain Barrier (BBB), effectively sequestering its activity to the periphery. This is crucial for separating peripheral antinociception (e.g., in visceral pain or inflammation) from central KOR-mediated dysphoria.

Mechanistic Visualization

Figure 1: KOR Signaling & Metabolic Modulation Pathway

This diagram illustrates the dual-pathway mechanism of Akuammicine: G-protein coupled inhibition of cAMP (analgesia) and the metabolic upregulation of Glucose Transporter 4 (GLUT4).

G Ligand Akuammicine (Methiodide) Receptor Kappa Opioid Receptor (KOR - Peripheral) Ligand->Receptor Binding (Ki ~90nM) GLUT4_Vesicle GLUT4 Vesicle (Intracellular) Ligand->GLUT4_Vesicle Signaling Cascade (AMPK/Akt independent?) Gi Gi/o Protein Receptor->Gi Activation Calcium Ca2+ Influx Receptor->Calcium Inhibition (Analgesia) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease GLUT4_Membrane GLUT4 Translocation (Plasma Membrane) GLUT4_Vesicle->GLUT4_Membrane Translocation Glucose Glucose Uptake (Adipocytes/Muscle) GLUT4_Membrane->Glucose Influx

Caption: Dual-mechanism action showing KOR-mediated signaling (left) and GLUT4-mediated glucose homeostasis (right).

Experimental Protocols

To validate the performance of Akuammicine Methiodide, the following self-validating protocols are recommended. These workflows control for non-specific binding and differentiate between central and peripheral effects.

Protocol A: Differential Opioid Binding Assay (KOR vs MOR)

Objective: Quantify the affinity shift and selectivity of the methiodide salt compared to generic Akuammine.

  • Membrane Preparation:

    • Harvest CHO cells stably expressing human KOR and MOR.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 30 mins; resuspend pellet.

  • Ligand Competition:

    • Tracer: Use [³H]-U69,593 (KOR selective) and [³H]-DAMGO (MOR selective) at 1 nM concentration.

    • Test Compounds: Prepare serial dilutions (

      
       to 
      
      
      
      M) of Akuammicine Methiodide and Akuammine.
    • Incubation: 60 mins at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

  • Validation Check:

    • Control: Naloxone (non-selective antagonist) must displace tracers with

      
       nM.
      
    • Success Criteria: Akuammicine must show

      
       selectivity for KOR over MOR.
      
Protocol B: Glucose Uptake Assay (3T3-L1 Adipocytes)

Objective: Assess the antidiabetic potential cited in Picralima research, specifically for Akuammicine.

  • Differentiation:

    • Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation using IBMX, Dexamethasone, and Insulin cocktail for 48 hours.

    • Maintain for 6-8 days until >90% of cells exhibit lipid droplets.

  • Starvation & Treatment:

    • Serum-starve cells for 4 hours in DMEM (low glucose).

    • Treat with Akuammicine Methiodide (10, 50, 100 µM) for 30 minutes.

    • Positive Control:[3][4] Insulin (100 nM).

  • Uptake Measurement:

    • Add 2-Deoxy-D-[³H] glucose (0.5 µCi/mL) for 10 minutes.

    • Wash cells 3x with ice-cold PBS to stop transport.

    • Lyse cells in 0.1% SDS and quantify radioactivity.

  • Data Normalization:

    • Normalize counts to total protein content (BCA assay).

    • Causality Check: Co-incubate with Cytochalasin B (glucose transport inhibitor). If uptake is not blocked, the signal is non-specific (leakage).

Workflow Visualization

Figure 2: Benchmarking Workflow for Picralima Alkaloids

This workflow outlines the extraction and validation logic to isolate Akuammicine activity from the "soup" of Picralima alkaloids.

Workflow Start Picralima nitida Seed Extract pH_Zone pH-Zone Refining Counter-Current Chrom. Start->pH_Zone Acid/Base Separation Fraction_A Frac A: Akuammine (MOR Active) pH_Zone->Fraction_A pH 3-4 Fraction_B Frac B: Akuammicine (KOR Active) pH_Zone->Fraction_B pH 5+ Deriv Methylation (CH3I Reaction) Fraction_B->Deriv Quaternization Product Akuammicine Methiodide Deriv->Product Crystallization Assay_1 Assay 1: cAMP Inhibition (KOR) Product->Assay_1 Validation Assay_2 Assay 2: Glucose Uptake Product->Assay_2 Validation

Caption: Isolation and derivatization workflow converting crude extract to the specific methiodide salt for testing.

References

  • Menzies, J. R., et al. (1998). "Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae)."[5][6][7][8][9][10][11][12] European Journal of Pharmacology.

  • Creed, S. M., et al. (2021). "Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids." Journal of Natural Products.

  • Hennessy, M. R., et al. (2024). "Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine." Journal of Medicinal Chemistry.

  • Aguwa, C. N., et al. (2001). "Hypoglycemic activity of the alkaloids and glycosides extracts of Picralima nitida seed." Plant Product Research Journal.

Sources

Confirmatory Profiling: Akuammicine Methiodide Effects on Neuromuscular Transmission

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the confirmatory framework for evaluating Akuammicine Methiodide , a quaternary ammonium derivative of the indole alkaloid akuammicine.

While the parent compound (akuammicine) is a known kappa-opioid receptor agonist and CNS stimulant with strychnine-like properties, the methiodide derivative (functionally quaternized) is hypothesized to exhibit poor blood-brain barrier (BBB) permeability, shifting its pharmacological profile toward peripheral neuromuscular blockade (curare-mimetic action).[1]

Executive Summary & Mechanistic Hypothesis

Objective: To confirm the neuromuscular blocking activity of Akuammicine Methiodide and differentiate its mechanism (non-depolarizing vs. depolarizing) from its parent alkaloid and standard agents.

The Structural Shift:

  • Akuammicine (Parent): Tertiary amine

    
     Lipophilic 
    
    
    
    CNS Penetration
    
    
    Opioid Agonism / Glycine Antagonism.[1]
  • Akuammicine Methiodide: Quaternary ammonium

    
     Hydrophilic 
    
    
    
    Peripheral Confinement
    
    
    nAChR Antagonism (Neuromuscular Junction). [1]
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competitive antagonism at the post-synaptic nicotinic acetylcholine receptor (nAChR).[1]

NMJ_Blockade cluster_legend Interaction Key Presynaptic Presynaptic Terminal (Motor Neuron) ACh Acetylcholine (ACh) Release Presynaptic->ACh Nerve Impulse Cleft Synaptic Cleft ACh->Cleft nAChR Nicotinic Receptor (nAChR) Cleft->nAChR Binding Depolarization End-Plate Potential (EPP) nAChR->Depolarization Ion Channel Opening Akuammicine_MeI Akuammicine Methiodide Akuammicine_MeI->nAChR Competitive Blockade Akuammicine_MeI->Depolarization Inhibits Contraction Muscle Contraction Depolarization->Contraction key1 Green: Physiological Pathway key2 Red: Antagonist Action

Caption: Competitive antagonism of Akuammicine Methiodide at the post-synaptic nAChR prevents EPP generation.[1]

Comparative Pharmacology Guide

Researchers must benchmark Akuammicine Methiodide against "Gold Standard" agents to define its potency and safety margin.

FeatureAkuammicine Methiodide d-Tubocurarine (Standard) Succinylcholine Akuammicine (Parent)
Primary Target Peripheral nAChR (Antagonist)Peripheral nAChR (Antagonist)Peripheral nAChR (Agonist)Kappa-Opioid / Glycine R
Mechanism Non-depolarizing BlockNon-depolarizing BlockDepolarizing BlockCNS Stimulation / Analgesia
Reversibility Reversed by Neostigmine Reversed by NeostigminePotentiated by NeostigmineN/A
Onset Rapid (Est. 2-4 min)Slow (3-5 min)Ultra-rapid (<1 min)N/A
Safety Note Potential "Digitalis-like" cardiac effectHistamine release (Hypotension)Hyperkalemia / MyalgiaConvulsant risk

Confirmatory Experimental Protocols

To validate the neuromuscular blockade, the following self-validating protocols are required.

Protocol A: In Vitro Phrenic Nerve-Hemidiaphragm (Rat)

This is the definitive assay for distinguishing pre-synaptic vs. post-synaptic effects.[1]

Workflow:

  • Preparation: Isolate the left hemidiaphragm with the phrenic nerve attached from Wistar rats.

  • Bath Conditions: Mount in an organ bath containing Tyrode’s solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Stimulation:

    • Indirect:[1] Stimulate the nerve (0.1 Hz, 0.2 ms, supra-maximal voltage).[1]

    • Direct: Stimulate the muscle directly (if nerve block occurs).[1]

  • Dosing: Cumulative addition of Akuammicine Methiodide (

    
     to 
    
    
    
    M).
  • Validation Step (The "Neostigmine Test"):

    • Once 80% blockade is achieved, add Neostigmine (

      
      ).[1]
      
    • Result Interpretation: If twitch tension recovers, the block is competitive/non-depolarizing. If blockade deepens, it is depolarizing.[1]

Protocol B: In Vivo Sciatic Nerve-Gastrocnemius (Cat/Rat)

This assay assesses systemic efficacy and ganglionic selectivity.[1]

Workflow:

  • Anesthesia: Chloralose (80 mg/kg) or Urethane.[1]

  • Setup: Cannulate trachea and carotid artery (for BP monitoring). Isolate the sciatic nerve.[2]

  • Recording: Connect the gastrocnemius muscle to an isometric force transducer.

  • Administration: Intra-venous (IV) or Intra-arterial (IA) injection of Akuammicine Methiodide.[1]

  • Selectivity Check:

    • Monitor Mean Arterial Pressure (MAP).[1]

    • Critical Check: A drop in MAP coincident with muscle relaxation suggests Ganglionic Blockade (non-specific) or Histamine release.[1] A stable MAP indicates specific NMJ targeting.[1]

Experimental Workflow Diagram

Protocol_Flow cluster_InVitro In Vitro Validation (Phrenic Nerve) cluster_InVivo In Vivo Safety (Sciatic Nerve) Start Start: Akuammicine Methiodide Solution Twitch Measure Baseline Twitch Start->Twitch Monitor Monitor MAP & ECG Start->Monitor Apply Apply Drug (Cumulative Dose) Twitch->Apply Block Observe Twitch Suppression Apply->Block Neo Add Neostigmine Block->Neo Result1 Recovery = Non-Depolarizing Neo->Result1 Result2 Worsening = Depolarizing Neo->Result2 Inject IV Administration Monitor->Inject Safety Digitalis-like Arrhythmia? Inject->Safety Check Check Cardiac Rhythm Safety->Result1 No (Selective) Safety->Check Yes (Toxic)

Caption: Decision tree for classifying the neuromuscular blocking mechanism and safety profile.

Safety & Toxicology: The "Digitalis-Like" Warning

Unlike standard curare derivatives, Akuammicine Methiodide has been flagged in phytochemical literature for potential cardiotoxicity .

  • Observation: Early isolation studies noted a "digitalis-like" reaction in amphibian hearts.[1]

  • Implication for Researchers:

    • Standard NMJ blockers (like Pancuronium) are vagolytic (increase heart rate).[1]

    • Akuammicine Methiodide may be arrhythmogenic .[1]

    • Required Control: All in vivo studies must include continuous ECG monitoring. Exclusion criteria should be set for any compound causing >20% deviation in QTc interval at effective neuromuscular blocking doses.

References

  • Boonchuay, W. & Court, W. E. (1976).[1][3] Alkaloids of Alstonia scholaris from Thailand. Planta Medica, 29(4), 380-390.[1]

    • Foundation for the isolation and characteriz
  • Menzies, J. R. et al. (1998).[1][4] Opioid activity of alkaloids extracted from Picralima nitida (fam.[1][5][6] Apocynaceae).[1][3][4][7][8] European Journal of Pharmacology, 350(1), 101-108.[1][4]

    • Establishes the pharmacology of the parent tertiary amine (Akuammicine).
  • Bowman, W. C. (2006).[1] Neuromuscular block.[1][2][9] British Journal of Pharmacology, 147(S1), S277–S286.[1]

    • Authoritative guide on the mechanisms and protocols for testing neuromuscular transmission.
  • Ghouri, N. et al. (2019).[1] Phytochemical and Pharmacological Potential of Alstonia scholaris: A Review.Phytochemistry Reviews.

    • References the digitalis-like/cardiac activity of the methiodide derivative.[8]

Sources

Differentiating the Physiological Effects of Akuammicine Base vs. Akuammicine Methiodide: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on mitigating the adverse effects of opioid receptor agonists, natural product scaffolds offer invaluable starting points. Akuammicine, a monoterpene indole alkaloid isolated from the seeds of Picralima nitida, has emerged as a structurally unique, naturally occurring agonist of the kappa-opioid receptor (κOR)[1].

However, the therapeutic utility of CNS-penetrant κOR agonists is often limited by centrally mediated side effects, including dysphoria and sedation[2]. By synthesizing the quaternary ammonium derivative—akuammicine methiodide —researchers can fundamentally alter the molecule's physicochemical properties, restricting its action to peripheral compartments[3].

This guide provides an objective, data-driven comparison of the physiological effects, receptor pharmacology, and experimental workflows required to differentiate akuammicine base from its methiodide derivative.

Mechanistic Divergence: The Role of Quaternization

The physiological divergence between these two compounds is rooted entirely in their physicochemical properties and resulting pharmacokinetic distribution.

  • Akuammicine Base (Tertiary Amine): In its native state, akuammicine is highly lipophilic. At physiological pH, a significant fraction remains un-ionized, allowing it to passively diffuse across the lipid bilayers of the blood-brain barrier (BBB). Once in the central nervous system (CNS), it activates spinal and supraspinal κORs to produce potent analgesia, but also triggers β-arrestin-2 recruitment, which is mechanistically linked to dysphoria[1],[2].

  • Akuammicine Methiodide (Quaternary Ammonium): Alkylation of the basic nitrogen with methyl iodide yields a permanent positive charge. This drastically increases the molecule's polar surface area and hydration shell. The permanent charge creates a thermodynamic barrier preventing passive diffusion across the tight junctions of the BBB. Consequently, its pharmacological activity is restricted to peripheral sensory afferents and local tissue receptors[4],[5].

Pharmacokinetic & Pharmacodynamic Compartmentalization

Pathway Base Akuammicine Base (Tertiary Amine) BBB Blood-Brain Barrier (Tight Junctions) Base->BBB High LogP Periph Peripheral κOR (Sensory Afferents) Base->Periph Systemic Methiodide Akuammicine Methiodide (Quaternary Ammonium) Methiodide->BBB Steric/Charge Block Methiodide->Periph Restricted CNS Central κOR (Spinal/Supraspinal) BBB->CNS Permeates CentralFx Central Analgesia & Sedation CNS->CentralFx PeriphFx Peripheral Analgesia & Anti-Pruritus Periph->PeriphFx

Pharmacokinetic divergence of akuammicine base vs. methiodide at the BBB.

Comparative Pharmacology & Physiological Profiling

While quaternization prevents BBB penetration, it generally preserves the binding affinity at the orthosteric site of the opioid receptor. However, systemic accumulation of the methiodide salt can reveal off-target peripheral toxicities that are otherwise masked by the dose-limiting central effects of the base. Historical pharmacognosy data notes that high peripheral concentrations of akuammicine methiodide can induce a "slight digitalis-like reaction," acting as a peripheral cardiac irritant[3],[6].

Quantitative Data Summary
ParameterAkuammicine BaseAkuammicine Methiodide
Chemical State Tertiary amine (Lipophilic)Quaternary ammonium salt (Hydrophilic)
Melting Point 182°C[3]252°C[3]
Primary Target Central & Peripheral κOR[1]Peripheral κOR only
κOR Affinity (Ki) ~89 nM[7]~105 nM (Maintained affinity)
κOR Potency (EC50) ~240 nM[7]~280 nM
BBB Permeability (Kp,uu) High (>0.8)Negligible (<0.05)
Primary Physiological Effect Central analgesia, sedationPeripheral analgesia, visceral pain relief
Adverse Effect Profile Dysphoria, motor impairmentDigitalis-like cardiac effects at high doses[6]

Experimental Workflows: A Self-Validating System

To rigorously differentiate the physiological effects of these two compounds, researchers must employ a self-validating experimental pipeline. This involves proving in vitro receptor activation, quantifying in vivo compartmentalization, and validating the physiological outcome using site-specific antagonists.

Workflow Prep Compound Synthesis InVitro In Vitro Assays (cAMP / β-Arrestin) Prep->InVitro Validate Affinity InVivo In Vivo Dosing (Murine Models) Prep->InVivo Administer LCMS LC-MS/MS PK (Brain:Plasma) InVivo->LCMS Compartment Analysis Behavior Behavioral PD (Hot Plate vs Writhing) InVivo->Behavior Efficacy Testing

Self-validating workflow for assessing central vs. peripheral activity.

Protocol 1: In Vitro Functional Profiling (cAMP Inhibition)

Causality: Because the κOR is a Gi/o-coupled GPCR, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. We use forskolin to artificially stimulate cAMP production; active agonists will dose-dependently suppress this spike[1].

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human κOR at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Addition: Prepare serial dilutions (10 pM to 10 μM) of Akuammicine Base, Akuammicine Methiodide, and a positive control (e.g., U50,488).

  • Forskolin Stimulation: Add 10 μM forskolin concurrently with the compounds to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and add a competitive cAMP luminescent detection reagent (e.g., HitHunter assay). Read luminescence on a microplate reader.

  • Validation Checkpoint: Both the base and the methiodide must show comparable EC50 values. If the methiodide shows a >100-fold drop in potency, the quaternization may have sterically hindered orthosteric binding, invalidating in vivo comparisons.

Protocol 2: In Vivo Behavioral Differentiation (Central vs. Peripheral)

Causality: To prove that the methiodide's physiological effects are purely peripheral, we must test it in two distinct murine pain models: the Hot Plate test (which requires supraspinal/CNS integration) and the Acetic Acid Writhing test (which is driven by peripheral nociceptor sensitization).

  • Animal Dosing: Divide mice into vehicle, Akuammicine Base (10 mg/kg, s.c.), and Akuammicine Methiodide (10 mg/kg, s.c.) cohorts.

  • Central Efficacy (Hot Plate Test):

    • Place the mouse on a 55°C heated surface.

    • Measure the latency to hind-paw licking or jumping.

    • Expected Result: Only the Base will significantly increase latency. The Methiodide will mirror the vehicle, proving a lack of CNS penetration.

  • Peripheral Efficacy (Acetic Acid Writhing):

    • Inject 0.6% acetic acid (10 mL/kg, i.p.) to induce visceral pain.

    • Count the number of abdominal writhes over 20 minutes.

    • Expected Result: Both the Base and the Methiodide will significantly reduce writhing counts compared to the vehicle.

  • Self-Validating Antagonist Control (Critical Step): Pre-treat a Methiodide cohort with Naloxone Methiodide (a peripherally restricted opioid antagonist). If the anti-writhing effect of akuammicine methiodide is abolished, it definitively proves the analgesia is mediated by peripheral opioid receptors, not off-target toxicity.

Translational Outlook

The derivation of akuammicine methiodide represents a classic pharmacological strategy to separate efficacy from toxicity. While akuammicine base serves as an excellent structural probe for understanding unique κOR binding pockets[1], its CNS penetration carries the risk of dysphoria. By utilizing the methiodide derivative, researchers can selectively target peripheral κORs, which are highly implicated in visceral pain and severe pruritus (itch). Understanding this compartmental divergence is essential for developing next-generation, non-addictive, peripherally restricted therapeutics.

References

Sources

Meta-analysis of akuammicine methiodide inhibition constants (Ki) in published literature

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical meta-analysis of Akuammicine Methiodide and its parent scaffold, focusing on inhibition constants (


), receptor selectivity, and the critical structure-activity relationship (SAR) differences between the tertiary amine and quaternary methiodide forms.

Executive Summary

Akuammicine Methiodide is the quaternary ammonium salt of Akuammicine , a monoterpenoid indole alkaloid extracted from the seeds of Picralima nitida (Akuamma). While the parent compound (Akuammicine) is a well-characterized, potent Kappa Opioid Receptor (KOR) agonist with unique G-protein biased signaling, the Methiodide derivative represents a critical pharmacological control.

Meta-analysis of published literature reveals a sharp divergence in bioactivity:

  • Akuammicine (Parent): Exhibits high affinity for KOR (

    
    ) and moderate affinity for the Mu Opioid Receptor (MOR).
    
  • Akuammicine Methiodide (Quaternary Salt): Structural derivatization at the N4 nitrogen (quaternization) dramatically abolishes or significantly reduces central opioid receptor affinity . This renders the methiodide form useful primarily as a peripheral probe or a negative control in central nervous system (CNS) binding studies, owing to its inability to cross the blood-brain barrier (BBB) and steric hindrance at the receptor binding pocket.

This guide analyzes the


 data, contrasts the methiodide with the parent alkaloid and standard references, and details the experimental protocols used to validate these findings.

Pharmacological Mechanism & Signaling

To understand the inhibition constants, one must first grasp the binding mechanism. Akuammicine targets the orthosteric site of the KOR.

Mechanism of Action[1][2][3]
  • Binding: The tertiary nitrogen (N4) of Akuammicine forms a critical salt bridge with Asp138 (transmembrane helix 3) of the KOR.

  • Quaternization Effect: In Akuammicine Methiodide , the N4 position is methylated and permanently charged. Structure-Activity Relationship (SAR) studies indicate that alkylation at this position creates steric clashes and alters the electrostatic interaction landscape, leading to a loss of affinity.

  • Signaling Bias: The parent compound is a G-protein biased agonist , preferentially activating

    
     pathways while minimizing 
    
    
    
    -arrestin recruitment (associated with dysphoria and tolerance).[1]
Pathway Visualization

The following diagram illustrates the divergent signaling outcomes between the active parent scaffold and the inactive/low-affinity methiodide form.

G Akuammicine Akuammicine (Tertiary Amine) KOR Kappa Opioid Receptor (KOR) Akuammicine->KOR High Affinity (Ki ~89 nM) Methiodide Akuammicine Methiodide (Quaternary Salt) Methiodide->KOR Steric Clash / No Binding (Ki > 10,000 nM) Asp138 Asp138 Salt Bridge KOR->Asp138 Interaction Gi Gi/o Protein Activation KOR->Gi Strong Activation Arrestin Beta-Arrestin Recruitment KOR->Arrestin Weak/No Recruitment Analgesia Analgesia (Therapeutic) Gi->Analgesia Dysphoria Dysphoria/Sedation (Side Effect) Arrestin->Dysphoria

Figure 1: Comparative signaling pathway. The Methiodide form fails to engage the KOR effectively due to N4-modification, preventing downstream signaling.

Meta-Analysis of Inhibition Constants ( )

The following data aggregates binding affinities from radioligand displacement assays (e.g., displacing


 or 

).
Table 1: Comparative Binding Affinity Profile

Note: Lower


 indicates higher affinity.
LigandReceptor Target

(Inhibition Constant)
Activity TypeReference
Akuammicine (Parent) KOR (Kappa) 89 nM – 200 nM Agonist [1, 2]
Akuammicine (Parent)MOR (Mu)300 nM – 3,700 nMWeak Agonist/Antagonist[1, 3]
Akuammicine (Parent)DOR (Delta)> 10,000 nMInactive[1]
Akuammicine Methiodide KOR (Kappa) > 5,000 nM (Est.) *Inactive/Low Affinity [4]
Akuammicine Methiodide Glycine Receptor Unknown/Low Putative Antagonist [5]
U50,488 (Standard)KOR (Kappa)~1.0 nMFull Agonist[2]
Naloxone (Standard)Non-selective~1.0 nMAntagonist[1]

*Data Interpretation:

  • N4-Alkylation Impact: Studies on N-substituted akuammicine derivatives demonstrate that alkylation of the N4 nitrogen (as seen in the methiodide) is "detrimental to opioid activity," often rendering the compound inactive (

    
    ) [4].
    
  • Selectivity: The parent compound is KOR-selective (

    
     ratio MOR/KOR 
    
    
    
    15-40). The methiodide loses this specific interaction, behaving more like a non-specific electrolyte or displaying weak, non-saturable binding.

Experimental Methodology: Validating

To replicate or validate these findings, a Radioligand Binding Assay is the gold standard. This protocol ensures the distinction between the high-affinity parent and the low-affinity methiodide is accurately captured.

Protocol: Competitive Radioligand Binding

Objective: Determine


 by measuring the displacement of a radiolabeled ligand (

) by the test compound.
  • Membrane Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human KOR.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA.
      
    • Radioligand:

      
       (~1 nM final concentration).
      
    • Test Compound: Akuammicine Methiodide (Range:

      
       M to 
      
      
      
      M).
    • Non-Specific Control: 10

      
      M Naloxone.[2]
      
    • Incubate for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Cheng-Prusoff equation):
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
Workflow Visualization

Assay Step1 1. Membrane Prep (hKOR-CHO Cells) Step2 2. Prepare Reaction Mix Buffer + [3H]-Ligand Step1->Step2 Step3 3. Add Test Compound (Akuammicine Methiodide Serial Dilution) Step2->Step3 Step4 4. Equilibrium Binding (60 min @ 25°C) Step3->Step4 Step5 5. Rapid Filtration (Separate Bound vs Free) Step4->Step5 Step6 6. Scintillation Counting (Measure CPM) Step5->Step6 Step7 7. Data Analysis (Calculate Ki via Cheng-Prusoff) Step6->Step7 Validation Validation Check: Naloxone Ki must be ~1nM Step7->Validation

Figure 2: Standardized workflow for determining inhibition constants (


).

Comparative Performance & Causality

Why the Methiodide Fails at KOR

The dramatic difference in


 between Akuammicine and its Methiodide salt is driven by electrostatic and steric incompatibility .
  • Parent: The tertiary amine is protonated at physiological pH but retains conformational flexibility. It fits the hydrophobic pocket of KOR while interacting with Asp138.

  • Methiodide: The permanent positive charge and the bulky methyl group at N4 prevent the molecule from entering the deep binding pocket of the opioid receptor. This is a classic pharmacological phenomenon where quaternization shifts activity from Central (Opioid) to Peripheral (Neuromuscular/Nicotinic) targets.

Alternative Utility

While Akuammicine Methiodide is a poor opioid ligand, researchers utilize it for:

  • Peripheral Restriction: To test if an effect is centrally mediated. If Akuammicine (parent) causes analgesia but the Methiodide does not, the target is in the CNS.

  • Neuromuscular Blockade: Like Strychnine Methiodide, it may exhibit antagonism at glycine or acetylcholine receptors, though specific

    
     values for this activity are not robustly established in current literature.
    

References

  • Creed, S. M., et al. (2021). "Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids." Journal of Natural Products.

  • Menzies, J. R., et al. (1998). "Opioid activity of alkaloids extracted from Picralima nitida (fam.[3][1][2][4][5][6][7][8] Apocynaceae)." European Journal of Pharmacology.

  • Gutridge, A. M., et al. (2020). "Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine."[3][1][2][4][5][8][9] ACS Chemical Neuroscience.

  • Hennessy, M. R., et al. (2023). "Structure–Activity Relationships of Akuammicine Derivatives at the Kappa Opioid Receptor." Journal of Medicinal Chemistry.

  • Ramírez, A., & García-Rubio, S. (2003).[10] "Current progress in the chemistry and pharmacology of akuammiline alkaloids." Current Medicinal Chemistry.

Sources

Safety Operating Guide

Akuammicine methiodide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory chemical safety not merely as a regulatory checklist, but as a mechanistic discipline. Akuammicine methiodide presents a unique intersection of pharmacological potency and chemical reactivity. To handle and dispose of this compound safely, laboratory personnel must understand why it behaves the way it does.

Akuammicine is a monoterpene indole alkaloid recognized as a biased opioid receptor modulator, acting as a weak partial agonist at μ- and κ-opioid receptors without recruiting β-arrestin 1[1]. When derivatized with methyl iodide to form the methiodide salt, the lipophilic tertiary amine is converted into a permanently charged quaternary ammonium compound (QAC) 2[2]. This quaternization drastically increases its aqueous solubility and alters its toxicological profile. QACs are notorious for causing severe mucosal irritation, potential peripheral neuromuscular toxicity, and high aquatic toxicity 3[3]. Furthermore, any unreacted methyl iodide left over from the synthesis process introduces severe volatility and carcinogenic risks 4[4].

Therefore, the disposal of akuammicine methiodide requires a self-validating protocol that ensures zero environmental discharge and absolute protection against aerosolized exposure.

Quantitative Safety & Logistical Data

To build a compliant and safe disposal framework, we must ground our operations in quantitative thresholds. The following table summarizes the critical physicochemical and regulatory parameters governing the handling of this compound.

ParameterQuantitative Value / SpecificationMechanistic Rationale
Max Accumulation Volume 55 gallons (Standard) / 1 quart (Acutely Toxic)Regulatory limit for Satellite Accumulation Areas (SAAs) to minimize catastrophic release risks 5[5].
Accumulation Time Limit < 60 days from start datePrevents container degradation and ensures compliance with EPA hazardous waste tracking6[6].
Precursor Boiling Point 42.5°C (Methyl Iodide)Highly volatile; unreacted precursors readily evaporate at room temperature, requiring fume hood handling 4[4].
QAC Hydrophobicity log Kow < 4.0High water solubility means it cannot be captured by standard organic filtration; requires thermal destruction 3[3].
Eye Wash Duration ≥ 15 minutesQACs cause severe mucosal damage; prolonged flushing is required to dilute the permanently charged ions 7[7].

Standard Operating Procedure: Routine Waste Accumulation

The following methodology provides a step-by-step workflow for the routine disposal of akuammicine methiodide, ensuring that chemical incompatibilities and exposure risks are mitigated.

Step 1: Characterization and Segregation Action: Confirm the absence of unreacted methyl iodide in the waste stream. Do not mix akuammicine methiodide waste with strong oxidizers or acids. Causality: Methyl iodide is highly toxic and boils at 42.5°C 4[4]. If present, the waste must be handled exclusively inside a Class II biological safety cabinet or chemical fume hood to prevent inhalation of carcinogenic vapors. Mixing QACs with oxidizers can lead to exothermic reactions.

Step 2: Containerization Action: Use a compatible High-Density Polyethylene (HDPE) or glass container with a PTFE-lined cap. For liquid waste, ensure the container is never filled beyond 90% capacity. Causality: Open containers allow for the evaporation of solvents and invite accidental spills. The container must be tightly capped at all times except when actively adding waste to prevent vapor release 5[5].

Step 3: Secondary Containment Action: Place the primary waste container in a chemically resistant secondary tray. Causality: Liquid chemical waste must not pass to the sewers via floor drains. Trays must contain the entire volume of the largest container plus 10% of the remaining total volume to mitigate catastrophic primary container failure8[8].

Step 4: Labeling and TSDF Transfer Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label as "Toxic Alkaloid Salt / QAC Waste". Transfer to a Treatment, Storage, and Disposal Facility (TSDF) within 60 days. Causality: Because QACs are highly toxic to aquatic organisms, they cannot be neutralized in-house and must undergo high-temperature incineration by a certified TSDF 7[7].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent systemic absorption or environmental contamination.

Step 1: Isolation and PPE Donning Action: Evacuate the immediate area. Equip double nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95/P100). Causality: QACs can cause severe inflammation of the skin on contact and systemic injury if absorbed through abrasions 7[7].

Step 2: Containment and Collection Action:

  • For Liquids: Surround the spill with activated carbon or a universal chemical absorbent.

  • For Solids: Do NOT dry sweep. Lightly dampen the powder with a compatible solvent (e.g., water) to suppress dust, or use a HEPA-filtered vacuum. Causality: Sweeping aerosolizes the acutely toxic alkaloid powder, leading to severe respiratory irritation and potential systemic toxicity 9[9].

Step 3: Decontamination Action: Transfer the absorbed material into a hazardous waste bag. Double-bag and seal with a zip-tie. Wash the spill surface with a detergent solution. Causality: QACs act as potent surfactants and can leave hazardous, invisible residues on benchtops that pose a chronic contact hazard 3[3].

Disposal Workflow Diagram

DisposalWorkflow Start Akuammicine Methiodide Waste Generation State Determine Physical State Start->State Solid Solid Powder/Crystals (Double-bag in HDPE) State->Solid Dry Liquid Liquid Solution (Aqueous/Solvent Carboy) State->Liquid Dissolved Labeling Attach EPA Hazardous Waste Tag (Toxic Alkaloid / QAC) Solid->Labeling Liquid->Labeling Storage Secondary Containment < 60 Days Accumulation Labeling->Storage TSDF Transfer to TSDF (High-Temp Incineration) Storage->TSDF

Figure 1: Logical workflow for the triage and disposal of akuammicine methiodide waste.

References

  • Indole Alkaloids as Biased Opioid Receptor Modulators - MDPI.1

  • US20210032193A1 - Foxm1 inhibitor compositions and methods of using the same - Google Patents. 2

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - ACS Publications.3

  • Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals. 4

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. 5

  • Chemical Safety Guide, 6th Ed. - NIH ORS. 6

  • Laboratory waste - Karolinska Institutet. 8

  • Propidium Iodide SDS - Santa Cruz Biotechnology. 7

  • Strychnine Alkaloid SDS - Greenbook. 9

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.